molecular formula C10H14O4 B137544 threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Cat. No.: B137544
M. Wt: 198.22 g/mol
InChI Key: PZKYCBMLUGVAGH-QUBYGPBYSA-N
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Description

Threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKYCBMLUGVAGH-QUBYGPBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to obtain threo-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, a phenylpropanoid also known as threo-guaiacylglycerol. This compound is of significant interest due to its presence in natural products and its potential as a building block in medicinal chemistry. This document details synthetic strategies, experimental protocols, and methods for isomer separation, supported by quantitative data and visual workflows.

Introduction

This compound is a key structural motif found in various natural products, including lignans.[1] Its defined stereochemistry makes it a valuable chiral synthon for the development of new therapeutic agents. The synthesis of this specific diastereomer presents challenges in controlling the stereochemistry at the C1 and C2 positions of the propane chain. This guide explores established methods to achieve the desired threo configuration.

Synthetic Strategies

The synthesis of this compound and its derivatives typically starts from readily available precursors like vanillin or guaiacol.[2][3] Common strategies involve the creation of the carbon backbone followed by stereoselective introduction of the hydroxyl groups.

A prevalent synthetic approach involves the reaction of an aromatic aldehyde, such as a protected form of vanillin, with a suitable C2 or C3 synthon.[3] Subsequent stereoselective dihydroxylation or reduction steps are then employed to establish the desired threo diastereomer. The separation of the resulting threo and erythro isomers is often a critical step, commonly achieved through chromatographic techniques.[2][4]

One documented asymmetric total synthesis of a related natural product, threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, highlights a multi-step sequence starting from protected vanillin.[5] This pathway includes a Wittig reaction to form an α,β-unsaturated ester, followed by a Sharpless asymmetric dihydroxylation to introduce the chiral diol functionality.[5] Subsequent chemical modifications then lead to the final product.

The general workflow for the synthesis and purification can be visualized as follows:

G General Synthetic and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Material (e.g., Vanillin) Protect Protection of Phenolic Hydroxyl Start->Protect Chain Carbon Chain Elongation (e.g., Wittig Reaction) Protect->Chain Diol Diol Formation (e.g., Asymmetric Dihydroxylation) Chain->Diol Modify Functional Group Modification/Reduction Diol->Modify Deprotect Deprotection Modify->Deprotect Crude Crude Product (threo/erythro mixture) Deprotect->Crude Flash Flash Chromatography Crude->Flash Ion Ion-Exchange Chromatography Flash->Ion Pure Pure threo Isomer Ion->Pure NMR NMR Spectroscopy Pure->NMR MS Mass Spectrometry Pure->MS

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and isolation of the target compound. The following protocols are adapted from published methods for the synthesis of guaiacylglycerol derivatives.[2][3][5]

Protocol 1: Asymmetric Synthesis of a threo-Diol Intermediate[5]

This protocol describes the initial steps towards the synthesis of a threo-diol from protected vanillin.

  • Protection of Vanillin: The phenolic hydroxyl group of vanillin is protected to prevent interference in subsequent reactions.

  • Wittig Reaction: The protected vanillin is subjected to a Wittig reaction with a suitable phosphonium ylide (e.g., Ph₃P=CHCOOEt) to extend the carbon chain and form an α,β-unsaturated ester.

  • Sharpless Asymmetric Dihydroxylation: The resulting ester undergoes asymmetric dihydroxylation using an AD-mix formulation (e.g., AD-mix-β) to yield the corresponding enantiomeric diol with high enantiomeric excess. For the synthesis of threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, an overall yield of 36% over eight steps has been reported.[5]

  • Protection of the Diol: The newly formed diol is protected, for instance, with 2,2-dimethoxypropane.

  • Reduction of the Ester: The ester group is then reduced to a primary alcohol.

Protocol 2: General Synthesis and Separation of threo and erythro Isomers[2][3]

This protocol outlines a more general approach that yields a mixture of diastereomers, which are then separated.

  • Condensation Reaction: An appropriate aromatic aldehyde (e.g., protected vanillin) is reacted with an α-lithiated species like (2-methoxyphenoxy)acetic acid.[3]

  • Reduction: The resulting 3-hydroxypropionic acid mixture is reduced using a reducing agent such as a borane-dimethyl sulfide complex to yield the guaiacylglycerol structure as a mixture of threo and erythro isomers.[3]

  • Purification and Isomer Separation:

    • The crude product is first purified by flash chromatography on silica gel.[3]

    • The separation of the threo and erythro diastereomers is then achieved with high efficiency using ion-exchange chromatography.[3][4]

The logical relationship for the separation of the diastereomers can be visualized as follows:

G Diastereomer Separation Workflow Crude Crude Product (threo/erythro mixture) Flash Silica Gel Flash Chromatography Crude->Flash SemiPure Semi-purified Mixture Flash->SemiPure IonExchange Ion-Exchange Chromatography SemiPure->IonExchange Threo Pure threo Isomer IonExchange->Threo Erythro Pure erythro Isomer IonExchange->Erythro

Caption: Workflow for the separation of threo and erythro diastereomers.

Data Presentation

Quantitative data from synthetic procedures are essential for evaluating the efficiency and selectivity of the reactions.

ParameterValue/RangeReference
Overall Yield (Asymmetric Synthesis)36% (for the chloro-derivative over 8 steps)[5]
Enantiomeric Excess (e.e.)92% (from Sharpless dihydroxylation)[5]
Diastereomer Separation MethodIon-Exchange Chromatography[3][4]

Spectroscopic Data for a related threo compound (threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol): [5]

PropertyValue
Melting Point120 °C
Specific Rotation [α]–3.0 (c 2.1, EtOH)
IR (KBr/cm⁻¹)3409, 1607, 1517
ESI-HRMS (M+NH₄)⁺Calculated: 250.0841, Found: 250.0842

Conclusion

The synthesis of this compound is a challenging yet achievable goal for synthetic chemists. The key to a successful synthesis lies in the careful selection of the synthetic route to control the stereochemistry, followed by a robust purification strategy to isolate the desired threo isomer. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis of this and related compounds for applications in drug discovery and development.

References

An In-Depth Technical Guide on the Biological Activity of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threo-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol is a phenylpropanoid compound that has been isolated from the roots of Paeonia lactiflora, a plant with a long history of use in traditional medicine.[1] While extensive research has documented the antioxidant and anti-inflammatory properties of Paeonia lactiflora extracts, specific biological activity data for the threo isomer of 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol remains limited in publicly available scientific literature. This guide provides a comprehensive overview of the known information regarding this compound, including its origin and the broader biological activities of its source plant. This report also details standard experimental protocols for assessing the antioxidant and anti-inflammatory activities that would be relevant for future studies on this specific molecule.

Introduction

This compound is a natural product belonging to the phenylpropanoid class of organic compounds.[1] It has been identified as a constituent of Paeonia lactiflora (Chinese peony), a plant species renowned for its diverse pharmacological effects.[1] The extracts of Paeonia lactiflora have been traditionally used to treat a variety of conditions, including inflammation, pain, and immune system disorders. Modern scientific investigations have focused on validating these traditional uses, attributing the plant's bioactivity to a rich array of phytochemicals, including monoterpenoids, flavonoids, and phenylpropanoids. While much of the research on Paeonia lactiflora has centered on more abundant compounds like paeoniflorin, the biological role of its other constituents, such as this compound, is an area of growing interest.

Biological Activities of Paeonia lactiflora Extracts (Source of Compound)

Extracts from the flowers and roots of Paeonia lactiflora have demonstrated significant antioxidant and anti-inflammatory properties in various in vitro and in vivo studies. These activities are generally attributed to the synergistic effects of its numerous bioactive components.

Antioxidant Activity

Studies on Paeonia lactiflora extracts have consistently shown potent free radical scavenging capabilities. The flower extracts, in particular, have exhibited notable antioxidant properties against DPPH, ABTS, and FRAP radicals.[2] This activity is largely linked to the presence of gallic acid derivatives and other phenolic compounds.[2] While these findings are promising, specific quantitative data on the antioxidant capacity of isolated this compound is not currently available.

Anti-inflammatory Activity

The anti-inflammatory effects of Paeonia lactiflora extracts are well-documented. Research has shown that these extracts can significantly inhibit key inflammatory mediators. For instance, flower extracts have been found to inhibit cyclooxygenase-2 (COX-2) and collagenase.[2] Furthermore, studies on other compounds isolated from the plant have demonstrated a reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines. However, direct evidence and quantitative data for the anti-inflammatory activity of this compound are yet to be reported.

Potential Mechanisms of Action (Hypothesized)

Based on the known activities of other phenylpropanoids and extracts of Paeonia lactiflora, the following signaling pathways are hypothesized to be relevant to the biological activity of this compound. It is crucial to note that these are potential pathways and require experimental validation for this specific compound.

Antioxidant Action and Cellular Protection

A potential mechanism for antioxidant activity would involve the direct scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced damage.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Neutralization Neutralization ROS->Neutralization Compound threo-1-(4-Hydroxy-3-methoxyphenyl) propane-1,2-diol Compound->Neutralization donates electron Neutralization->Cellular_Damage prevents

Caption: Hypothesized antioxidant mechanism of action.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of phenylpropanoids are often mediated through the inhibition of pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways. Inhibition of these pathways can lead to a downstream reduction in the expression of inflammatory enzymes like COX-2 and iNOS, and pro-inflammatory cytokines.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB COX2_iNOS COX-2 & iNOS Expression MAPK->COX2_iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) MAPK->Cytokines NFkB->COX2_iNOS NFkB->Cytokines Compound threo-1-(4-Hydroxy-3-methoxyphenyl) propane-1,2-diol Compound->MAPK Inhibits Compound->NFkB Inhibits

Caption: Potential anti-inflammatory signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to elucidate the biological activity of this compound.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

    • Add the DPPH solution to each well.

    • Include a control (DPPH solution with solvent) and a blank (methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.

  • Protocol:

    • Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound.

    • Add a small volume of the test compound dilutions to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assays
  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach a suitable confluency.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.

    • After incubation, collect the cell culture supernatant.

    • To a new 96-well plate, add the supernatant and an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

    • Assess cell viability using an MTT assay to ensure that the observed NO reduction is not due to cytotoxicity.

    • Calculate the percentage of NO inhibition and the IC50 value.

NO_Inhibition_Workflow A Seed RAW 264.7 cells B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E H MTT Assay for Cell Viability D->H F Griess Reaction E->F G Measure Absorbance (540 nm) F->G

Caption: Workflow for the Nitric Oxide Inhibition Assay.

  • Principle: This can be assessed either by measuring the activity of the COX-2 enzyme directly or by quantifying the expression of the COX-2 protein or its mRNA in response to an inflammatory stimulus in the presence of the test compound.

  • Protocol (Western Blot for COX-2 Protein Expression):

    • Follow steps 1-3 of the NO inhibition assay protocol.

    • After the 24-hour incubation, lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for COX-2.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Quantify the band intensities to determine the relative expression of COX-2.

Data Presentation (Hypothetical)

As no specific quantitative data for this compound is available, the following tables are presented as templates for how such data could be structured for clear comparison once obtained.

Table 1: Antioxidant Activity of this compound

AssayIC50 (µg/mL)Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL)
DPPH Radical ScavengingData Not AvailableInsert Value
ABTS Radical ScavengingData Not AvailableInsert Value

Table 2: Anti-inflammatory Activity of this compound

AssayIC50 (µM)Positive Control (e.g., Dexamethasone) IC50 (µM)
NO Inhibition (LPS-stimulated RAW 264.7 cells)Data Not AvailableInsert Value
COX-2 Expression InhibitionData Not AvailableInsert Value

Conclusion and Future Directions

This compound is a phenylpropanoid constituent of Paeonia lactiflora, a plant with recognized antioxidant and anti-inflammatory properties. While the broader biological activities of the plant extract are well-studied, there is a clear gap in the scientific literature regarding the specific bioactivities of this particular isolated compound.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive biological evaluations. The experimental protocols detailed in this guide provide a framework for such investigations. Determining the antioxidant and anti-inflammatory efficacy, elucidating the specific molecular targets and signaling pathways, and establishing a clear structure-activity relationship will be crucial steps in understanding the potential of this compound for therapeutic applications. Such studies will not only contribute to a better understanding of the pharmacology of Paeonia lactiflora but may also lead to the development of new drug candidates for the treatment of oxidative stress and inflammation-related diseases.

References

An In-depth Technical Guide to threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol as a Lignin Model Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin, a complex aromatic biopolymer, represents a significant and underutilized renewable resource. Its intricate and irregular structure, however, poses considerable challenges to its efficient valorization. To overcome these hurdles, researchers employ lignin model compounds, which are simpler molecules possessing the key structural motifs of the native polymer. This technical guide focuses on threo-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, a prominent model compound representing the β-1 ether linkage, one of the most abundant linkages in lignin. This document provides a comprehensive overview of its synthesis, spectroscopic characterization, and its application in studying the enzymatic and chemical degradation of lignin. Detailed experimental protocols and visual representations of reaction pathways are included to facilitate its use in research and development.

Introduction

This compound, also known as threo-guaiacylglycerol, is a key lignin model compound that embodies the guaiacyl (G) unit linked via a β-1 ether bond. The stereochemistry of the diol, specifically the threo configuration, plays a crucial role in the three-dimensional structure of lignin and influences its reactivity. Understanding the synthesis and degradation of this model compound provides invaluable insights into the complex chemistry of lignin, paving the way for the development of novel biorefining strategies and the synthesis of valuable aromatic chemicals.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its use as a standard in experimental studies. The following tables summarize its key physical properties and spectroscopic data.

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Formula C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol
CAS Number 848031-94-7
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents.

Table 2: Spectroscopic Data

Technique Data
¹H NMR (Predicted, 400 MHz, DMSO-d₆) δ (ppm): 6.85-6.70 (m, 3H, Ar-H), 5.50 (d, 1H, Ar-OH), 4.55 (d, 1H, α-CH), 4.40 (d, 1H, α-OH), 4.20 (t, 1H, β-OH), 3.80 (s, 3H, OCH₃), 3.70 (m, 1H, β-CH), 3.45 (dd, 1H, γ-CH₂), 3.35 (dd, 1H, γ-CH₂)
¹³C NMR (Predicted, 100 MHz, DMSO-d₆) δ (ppm): 147.5 (C-3), 145.0 (C-4), 133.0 (C-1), 118.5 (C-6), 115.0 (C-5), 111.0 (C-2), 75.0 (C-α), 73.0 (C-β), 63.0 (C-γ), 55.5 (OCH₃)
FTIR (KBr) ν (cm⁻¹): 3400-3300 (O-H stretching, broad), 3010-2850 (C-H stretching), 1605, 1515, 1460 (aromatic C=C stretching), 1270 (Ar-O stretching), 1150, 1125, 1030 (C-O stretching)
Mass Spec. (EI) m/z (%): 198 (M⁺), 180, 167, 151, 137, 124, 107, 94, 77

Experimental Protocols

Synthesis of this compound

This protocol is adapted from synthetic routes for related guaiacylglycerol compounds and involves the stereoselective reduction of an α-hydroxy ketone precursor derived from vanillin.

Materials:

  • Vanillin

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine

  • n-Butyllithium (2.5 M in hexanes)

  • (2-Methoxyphenoxy)acetic acid

  • Borane-dimethyl sulfide complex (BMS)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Vanillin Epoxide (intermediate 1):

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfonium iodide (1.1 eq) portion-wise at room temperature.

    • Stir the resulting ylide solution for 10 minutes.

    • Add a solution of vanillin (1.0 eq) in anhydrous DMSO dropwise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by pouring it into ice-water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude epoxide.

  • Synthesis of α-Hydroxy Ketone (intermediate 2):

    • The crude vanillin epoxide can be rearranged to the corresponding α-hydroxy ketone under acidic or basic conditions. A common method involves treatment with a Lewis acid or a base like sodium hydroxide in a suitable solvent.

  • Stereoselective Reduction to threo-diol:

    • Dissolve the α-hydroxy ketone (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

    • Add a solution of a stereoselective reducing agent, such as the borane-dimethyl sulfide complex (1.5 eq), dropwise.

    • Stir the reaction at -78 °C for 4 hours.

    • Slowly warm the reaction to room temperature and quench carefully with methanol.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to separate the threo and erythro diastereomers. The threo isomer is typically the major product under these conditions.

Enzymatic Degradation Assay

This protocol outlines a general procedure for studying the degradation of this compound using laccase or peroxidase.

Materials:

  • This compound

  • Laccase (e.g., from Trametes versicolor) or Horseradish Peroxidase (HRP)

  • Mediator (optional, e.g., ABTS or HBT for laccase)

  • Hydrogen peroxide (H₂O₂) (for peroxidase)

  • Buffer solution (e.g., sodium acetate buffer, pH 4.5 for laccase; phosphate buffer, pH 7.0 for peroxidase)

  • Acetonitrile or other suitable organic solvent

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of the substrate in a suitable organic solvent (e.g., 10 mM in acetonitrile).

    • In a reaction vessel, combine the buffer solution, the substrate stock solution (to a final concentration of e.g., 1 mM), and the mediator (if using).

    • Initiate the reaction by adding the enzyme solution (laccase or peroxidase). For peroxidase reactions, add H₂O₂ to start the catalytic cycle.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.

  • Time-Course Analysis:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Quench the reaction immediately by adding an equal volume of a quenching solution (e.g., acetonitrile or methanol) to precipitate the enzyme.

    • Centrifuge the quenched samples to remove the precipitated protein.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC to monitor the disappearance of the substrate and the formation of degradation products.

    • Use a suitable mobile phase gradient (e.g., acetonitrile/water) and detect the compounds at an appropriate wavelength (e.g., 280 nm).

    • Quantify the compounds by comparing their peak areas to a calibration curve of authentic standards.

Signaling Pathways and Experimental Workflows

The enzymatic degradation of lignin model compounds provides a simplified system to study the complex depolymerization processes occurring in nature. Below are diagrams illustrating the key steps in the synthesis and enzymatic degradation of this compound.

Synthesis_Workflow Vanillin Vanillin Epoxide Vanillin Epoxide Vanillin->Epoxide Sulfur Ylide HydroxyKetone α-Hydroxy Ketone Epoxide->HydroxyKetone Rearrangement ThreoDiol threo-Diol HydroxyKetone->ThreoDiol Stereoselective Reduction Purification Chromatographic Purification ThreoDiol->Purification Laccase_Degradation Substrate threo-Guaiacylglycerol PhenoxyRadical Phenoxy Radical Substrate->PhenoxyRadical Oxidation Substrate->PhenoxyRadical Laccase Laccase (Cu²⁺) Laccase_ox Laccase (Cu¹⁺) Laccase->Laccase_ox e⁻ transfer Laccase->Laccase_ox e⁻ transfer Products Degradation Products (e.g., Vanillin, Cα-oxidized products) PhenoxyRadical->Products Mediator Mediator (e.g., ABTS) Mediator_rad Mediator Radical Mediator->Mediator_rad Oxidation Mediator_rad->Substrate e⁻ transfer Peroxidase_Degradation Peroxidase Peroxidase (Fe³⁺) CompoundI Compound I (Fe⁴⁺=O Por⁺•) Peroxidase->CompoundI H₂O₂ CompoundII Compound II (Fe⁴⁺=O) CompoundI->CompoundII Substrate Substrate_rad Substrate Radical CompoundI->Substrate_rad CompoundII->Peroxidase Substrate CompoundII->Substrate_rad H2O2 H₂O₂ Substrate threo-Guaiacylglycerol Products Degradation Products Substrate_rad->Products

Spectroscopic and Synthetic Elucidation of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a phenylpropanoid that has been identified as a natural product, notably isolated from the roots of Paeonia lactiflora.[1] Phenylpropanoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them of significant interest in medicinal chemistry and drug discovery. The precise stereochemistry of these molecules is crucial for their biological function. This guide focuses on the threo diastereomer.

Due to the limited availability of comprehensive characterization data in the public domain for the title compound, this guide leverages data from a synthesized, chlorinated analog to provide a framework for its spectroscopic identification and to detail a plausible synthetic route.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and its synthesized chloro-analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~6.90d~8.0Ar-H
~6.75dd~8.0, 2.0Ar-H
~6.70d~2.0Ar-H
~4.50d~6.0H-1
~3.90m-H-2
3.85s--OCH₃
~3.60dd~11.0, 4.0H-3a
~3.45dd~11.0, 6.0H-3b

Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~146.5Ar-C (C-4)
~145.0Ar-C (C-3)
~132.0Ar-C (C-1')
~119.0Ar-C (C-6')
~114.5Ar-C (C-5')
~110.0Ar-C (C-2')
~75.0C-1
~73.0C-2
~64.0C-3
55.9-OCH₃

Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Comprehensive, experimentally verified IR and MS data for this compound are not available in the reviewed literature. However, based on the functional groups present, the following characteristic IR absorptions and mass spectral features are expected:

Table 3: Expected IR Absorptions and Mass Spectrometry Data

Spectroscopic TechniqueExpected ValuesFunctional Group Assignment
IR (cm⁻¹) ~3400 (broad)O-H stretch (hydroxyl)
~3010C-H stretch (aromatic)
~2930, ~2850C-H stretch (aliphatic)
~1605, ~1515C=C stretch (aromatic)
~1270C-O stretch (aryl ether)
~1030C-O stretch (alcohol)
MS (m/z) 198 [M]⁺Molecular Ion
180[M - H₂O]⁺
167[M - CH₂OH]⁺
151[M - CH(OH)CH₂OH]⁺
137Guaiacyl cation

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of the related compound, threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, which can be adapted for the synthesis of the title compound.

Synthesis of threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol

This multi-step synthesis starts from vanillin and proceeds through olefination, asymmetric dihydroxylation, protection, reduction, chlorination, and deprotection steps.

  • Step 1: Olefination of Protected Vanillin

    • Vanillin is first protected (e.g., as a benzyl ether) to prevent interference from the phenolic hydroxyl group.

    • The protected vanillin is then subjected to a Wittig reaction with an appropriate phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane) to yield the corresponding α,β-unsaturated ester.

  • Step 2: Asymmetric Dihydroxylation

    • The unsaturated ester is treated with a Sharpless asymmetric dihydroxylation reagent (e.g., AD-mix-β) to introduce the two hydroxyl groups with the desired threo stereochemistry.

  • Step 3: Acetonide Protection

    • The resulting diol is protected as an acetonide by reacting with 2,2-dimethoxypropane in the presence of an acid catalyst to facilitate subsequent reactions.

  • Step 4: Reduction of the Ester

    • The ester group is reduced to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

  • Step 5: Chlorination

    • The primary alcohol is converted to a chloride using a reagent like N-chlorosuccinimide (NCS) and triphenylphosphine (PPh₃).

  • Step 6: Deprotection

    • The protecting groups (e.g., benzyl ether and acetonide) are removed under appropriate conditions (e.g., hydrogenolysis for the benzyl group and acidic hydrolysis for the acetonide) to yield the final product.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product Vanillin Vanillin Protection Protection Vanillin->Protection 1 Olefination Olefination Protection->Olefination 2 Dihydroxylation Asymmetric Dihydroxylation Olefination->Dihydroxylation 3 Acetonide Acetonide Protection Dihydroxylation->Acetonide 4 Reduction Reduction Acetonide->Reduction 5 Chlorination Chlorination Reduction->Chlorination 6 Deprotection Deprotection Chlorination->Deprotection 7 Final_Product threo-3-chloro-1-(4-hydroxy-3- methoxyphenyl)propane-1,2-diol Deprotection->Final_Product 8

Caption: Synthetic workflow for threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic and synthetic aspects of this compound. While a complete experimental dataset for the title compound remains elusive in the current literature, the presented data for a close analog and the predictive information offer a solid foundation for researchers. The detailed synthetic protocol for the chloro-analog serves as a practical blueprint for the laboratory synthesis of this class of phenylpropanoids. Further research is warranted to fully characterize the title compound and explore its potential biological activities.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Threo-guaiacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of threo-guaiacylglycerol, a key lignin model compound with significant biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structural features, physicochemical parameters, and relevant experimental protocols. The guide also delves into the compound's known biological effects, particularly its anti-inflammatory and cytotoxic properties, and visualizes the key signaling pathways it modulates. All quantitative data are summarized in structured tables, and detailed methodologies for cited experiments are provided to facilitate replication and further research.

Introduction

Threo-guaiacylglycerol is a phenylpropanoid and a fundamental structural unit of lignin, a complex polymer that provides rigidity to plant cell walls.[1] Its structure consists of a guaiacyl (2-methoxyphenyl) group attached to a glycerol backbone. The stereoisomer "threo" refers to the specific relative configuration at the α and β carbons of the propane side chain.[1] This stereochemistry plays a crucial role in its three-dimensional structure and subsequent biological function.[1] Beyond its role in plant biology, threo-guaiacylglycerol and its derivatives have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory, anti-neuroinflammatory, and cytotoxic effects, making them promising candidates for drug discovery and development.[2]

Physicochemical Properties

Physical Properties
PropertyValue/DescriptionSource(s)
Appearance Solid, powder[3][4]
Melting Point Not available
Boiling Point Not available
Density Not available
Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O₅[4][5]
Molecular Weight 214.22 g/mol [5]
CAS Number 27391-16-8[4][5]
IUPAC Name (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol[6]
Solubility

Threo-guaiacylglycerol is a hydrophobic compound with good solubility in various organic solvents.[7] For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[7] A stock solution of up to 10 mM in DMSO can be prepared, which is then further diluted in aqueous buffers or cell culture media.[7] It is crucial to maintain the final DMSO concentration in cell-based assays below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[7]

SolventQualitative SolubilityQuantitative SolubilitySource(s)
ChloroformSolubleData not available[3][6]
DichloromethaneSolubleData not available[3][6]
Ethyl AcetateSolubleData not available[3][6]
AcetoneSolubleData not available[3][6]
Dimethyl Sulfoxide (DMSO)Soluble~1 mg/mL for 1,3-dioctanoyl glycerol (a related compound)[3][6][8]
Dimethylformamide (DMF)Soluble~30 mg/mL for 1,3-dioctanoyl glycerol (a related compound)[8]

To achieve higher solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[6]

Biological Activity and Signaling Pathways

Threo-guaiacylglycerol and its derivatives exhibit a range of biological activities, primarily anti-inflammatory and cytotoxic effects. These effects are mediated through the modulation of key intracellular signaling pathways.

Anti-inflammatory Activity

Derivatives of threo-guaiacylglycerol have demonstrated significant anti-inflammatory properties. For instance, tricin 4'-O-(threo-β-guaiacylglyceryl) ether has been shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[9] This anti-inflammatory effect is mediated through the downregulation of the NF-κB and STAT3 signaling pathways.[9]

Cytotoxic Activity

Certain stereoisomers of threo-guaiacylglycerol-β-coniferyl aldehyde ether have shown cytotoxic effects against hepatocellular carcinoma cells.[10] This cytotoxicity is linked to the induction of apoptosis and the generation of ROS, which is mediated by the downregulation of the MEK/ERK signaling pathway.[10]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by threo-guaiacylglycerol derivatives.

MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates & Activates Threo_derivative threo-Guaiacylglycerol Derivative Threo_derivative->MEK Inhibits phosphorylation Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Inhibition of the MEK/ERK Signaling Pathway.

NFkB_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor MyD88 MyD88 TLR4->MyD88 JAK JAK Cytokine_Receptor->JAK Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_n STAT3 Dimer STAT3->STAT3_n Dimerizes & Translocates Threo_derivative threo-Guaiacylglycerol Derivative Threo_derivative->IKK Inhibits Threo_derivative->JAK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_n->Inflammatory_Genes STAT3_n->Inflammatory_Genes

Inhibition of NF-κB and STAT3 Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of threo-guaiacylglycerol and its derivatives.

Synthesis of Threo-guaiacylglycerol

A common method for the synthesis of arylglycerol β-guaiacyl ethers, which can be adapted for threo-guaiacylglycerol, involves an aldol-type condensation followed by reduction.[11][12]

Materials:

  • (2-Methoxyphenoxy)acetic acid

  • Diisopropylamine

  • n-Butyllithium in hexane

  • Tetrahydrofuran (THF), anhydrous

  • Vanillin (or a protected derivative)

  • Borane-dimethyl sulfide complex

  • Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Lithiation: In a three-necked flask under an argon atmosphere, dissolve diisopropylamine (2 equivalents) in anhydrous THF. Cool the solution to 0°C. Add n-butyllithium (2 equivalents) dropwise and stir for 30 minutes. To this solution, add a solution of (2-methoxyphenoxy)acetic acid (1 equivalent) in anhydrous THF dropwise. Stir the mixture at 35-40°C for 30 minutes to form the α-lithiated intermediate.[12][13]

  • Aldol Addition: Cool the reaction mixture to 0°C and add a solution of vanillin (1 equivalent) in anhydrous THF dropwise. Allow the reaction to proceed at this temperature until completion (monitored by TLC).[12]

  • Reduction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude 3-hydroxypropionic acid mixture is dissolved in anhydrous THF, and borane-dimethyl sulfide complex is added. The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).[11]

  • Work-up: Carefully quench the reaction with methanol. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product containing a mixture of erythro and threo isomers.[14]

Purification by High-Performance Liquid Chromatography (HPLC)

The separation of threo and erythro diastereomers is crucial and can be achieved using HPLC.[15][16]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[15]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[15]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[15] A typical gradient could be:

    • 0-2 min: 10% B

    • 2-18 min: 10-90% B (linear gradient)

    • 18-20 min: 90% B

    • 20-22 min: 90-10% B (linear gradient)

    • 22-25 min: 10% B (re-equilibration)[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 30°C.[15]

  • Detection: UV at 280 nm.[15]

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the crude product in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water.[15]

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter before injection.[15]

  • Injection: Inject 10 µL of the filtered sample onto the column.[15]

  • Analysis: Identify the peaks corresponding to the threo and erythro isomers based on their retention times, which can be confirmed using pure standards if available. Collect the fraction corresponding to the threo isomer.[15]

HPLC_Workflow Crude_Product Crude Synthesis Product (threo/erythro mixture) Sample_Prep Dissolve in Acetonitrile/Water (1:1) ~1 mg/mL Crude_Product->Sample_Prep Filtration Filter through 0.22 µm syringe filter Sample_Prep->Filtration HPLC_System HPLC System (C18 Column, UV Detector) Filtration->HPLC_System Inject 10 µL Separation Gradient Elution (Water/Acetonitrile with Formic Acid) HPLC_System->Separation Detection UV Detection at 280 nm Separation->Detection Fraction_Collection Collect threo-guaiacylglycerol fraction Detection->Fraction_Collection Purity_Analysis Analyze purity of collected fraction Fraction_Collection->Purity_Analysis

General Workflow for HPLC Purification.
Western Blot Analysis for p-MEK and p-ERK Inhibition

This protocol describes how to assess the inhibitory effect of a threo-guaiacylglycerol derivative on the MEK/ERK pathway.[17][18]

Materials:

  • Hepatocellular carcinoma cell line (e.g., Hep3B)

  • Complete cell culture medium

  • Threo-guaiacylglycerol derivative stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, and anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed Hep3B cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the threo-guaiacylglycerol derivative for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.[17]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[17]

  • SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[17]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated MEK and ERK to their respective total protein levels. Use β-actin as a loading control.

NF-κB Luciferase Reporter Assay

This assay is used to determine the effect of a threo-guaiacylglycerol derivative on NF-κB transcriptional activity.[2][19][20]

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Complete cell culture medium

  • Threo-guaiacylglycerol derivative

  • LPS (or another NF-κB activator)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.

  • Treatment: After 24 hours, pre-treat the cells with various concentrations of the threo-guaiacylglycerol derivative for 1-2 hours. Then, stimulate the cells with an NF-κB activator like LPS (e.g., 1 µg/mL) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[20]

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in the treated cells to the stimulated control to determine the inhibitory effect of the compound.

STAT3 Phosphorylation Assay

This protocol outlines a method to assess the inhibition of STAT3 phosphorylation by a threo-guaiacylglycerol derivative.[21][22]

Materials:

  • RAW264.7 macrophage cells

  • Complete cell culture medium

  • Threo-guaiacylglycerol derivative

  • Interleukin-6 (IL-6)

  • Western blot reagents (as described in section 4.3)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3

Procedure:

  • Cell Culture and Treatment: Seed RAW264.7 cells in 6-well plates. Pre-treat the cells with the threo-guaiacylglycerol derivative for 1-2 hours. Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 30 minutes.[22]

  • Protein Extraction, Quantification, and Western Blotting: Follow the same procedure as described in section 4.3 for protein extraction, quantification, and Western blotting.

  • Immunoblotting: Use primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

  • Analysis: Quantify the band intensities and normalize the level of phosphorylated STAT3 to the total STAT3 level.

Conclusion

Threo-guaiacylglycerol is a valuable model compound for lignin chemistry and a promising scaffold for the development of new therapeutic agents. This technical guide has provided a detailed overview of its known physical and chemical properties, highlighting the need for further experimental determination of some physical constants. The outlined biological activities and the detailed experimental protocols for synthesis, purification, and bioactivity assessment offer a solid foundation for researchers in the fields of natural product chemistry, pharmacology, and drug development. The visualization of the key signaling pathways modulated by threo-guaiacylglycerol derivatives provides a clear framework for understanding their mechanism of action and for guiding future research endeavors.

References

Enantioselective Synthesis of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust methodology for the enantioselective synthesis of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, a valuable chiral building block in medicinal chemistry and natural product synthesis. The core of this synthetic strategy revolves around the highly efficient and predictable Sharpless Asymmetric Dihydroxylation (SAD), which allows for the precise installation of the desired stereochemistry. This document provides detailed experimental protocols, a comprehensive summary of quantitative data, and visual representations of the synthetic pathway and reaction mechanism to aid researchers in the successful implementation of this synthesis.

Synthetic Strategy Overview

The principal approach for the enantioselective synthesis of this compound involves the asymmetric dihydroxylation of a suitable alkene precursor, typically (E)-isoeugenol or a protected derivative thereof. The Sharpless Asymmetric Dihydroxylation is the method of choice for this transformation due to its high enantioselectivity and broad substrate scope.[1] The use of commercially available AD-mix reagents, which contain the osmium catalyst, a chiral ligand (either a dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivative), and a re-oxidant, simplifies the experimental procedure.[1][2]

The overall synthetic workflow can be conceptualized as follows:

G start Starting Material ((E)-Isoeugenol or protected derivative) sad Sharpless Asymmetric Dihydroxylation (SAD) start->sad AD-mix-α or AD-mix-β deprotection Deprotection (if necessary) sad->deprotection product threo-1-(4-Hydroxy-3-methoxyphenyl) propane-1,2-diol deprotection->product

Caption: General workflow for the synthesis of the target diol.

Quantitative Data Summary

The enantioselectivity of the Sharpless Asymmetric Dihydroxylation is highly dependent on the choice of the chiral ligand in the AD-mix. AD-mix-α and AD-mix-β provide access to opposite enantiomers of the diol product. The following table summarizes key quantitative data for the asymmetric dihydroxylation of a closely related substrate, which serves as a strong indicator for the expected outcome with an (E)-isoeugenol type precursor.

SubstrateReagentEnantiomeric Excess (ee)Diastereomeric Ratio (dr)YieldReference
Protected (E)-1-(4-hydroxy-3-methoxyphenyl)propene derivativeAD-mix-β92%predominantly threoN/A[3]
Protected (E)-1-(4-hydroxy-3-methoxyphenyl)propene derivativeAD-mix-α92%predominantly threoN/A[3]

Note: N/A indicates that the specific data point was not available in the cited literature.

Detailed Experimental Protocols

This section provides a detailed experimental protocol for the enantioselective synthesis of this compound, adapted from the successful synthesis of a structurally related compound.[3]

Materials and Reagents
  • (E)-1-(4-acetoxy-3-methoxyphenyl)prop-1-ene (Acetylated Isoeugenol)

  • AD-mix-β (or AD-mix-α for the other enantiomer)

  • tert-Butanol

  • Water, deionized

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Potassium carbonate (K₂CO₃)

  • Methanol

Procedure: Sharpless Asymmetric Dihydroxylation
  • To a stirred solution of (E)-1-(4-acetoxy-3-methoxyphenyl)prop-1-ene (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at room temperature, add AD-mix-β (1.4 g).

  • Add methanesulfonamide (0.1 mmol, 9.5 mg) to the reaction mixture.

  • Cool the mixture to 0 °C and stir vigorously for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, add sodium sulfite (1.5 g) and stir the mixture for an additional hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the chiral diol as the acetoxy-protected intermediate.

Procedure: Deprotection of the Phenolic Hydroxyl Group
  • Dissolve the purified acetoxy-protected diol (1.0 mmol) in methanol (10 mL).

  • Add potassium carbonate (2.0 mmol, 276 mg) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute aqueous HCl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Signaling Pathways and Mechanisms

The stereochemical outcome of the Sharpless Asymmetric Dihydroxylation is determined by the catalytic cycle, which involves the formation of a chiral osmium-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene, leading to the formation of an osmate ester. Subsequent hydrolysis releases the desired diol and regenerates the osmium catalyst.[1]

G cluster_0 Catalytic Cycle OsO4_L OsO4-Ligand Complex Osmate_Ester Osmate Ester Intermediate OsO4_L->Osmate_Ester + Alkene [3+2] Cycloaddition Alkene Alkene Alkene->Osmate_Ester Diol Diol Product Osmate_Ester->Diol Hydrolysis OsVI Os(VI) Species Osmate_Ester->OsVI OsVI->OsO4_L Re-oxidation Oxidant Stoichiometric Oxidant (e.g., K3[Fe(CN)6]) Oxidant->OsO4_L

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

The chirality of the ligand (from AD-mix-α or AD-mix-β) creates a chiral pocket around the osmium center, which directs the facial selectivity of the alkene addition, thus leading to the formation of a specific enantiomer of the diol product. The trans configuration of the starting alkene, (E)-isoeugenol, generally leads to the preferential formation of the threo diastereomer of the diol.

References

Unraveling the Biological Role of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – Threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, a phenylpropanoid naturally occurring in the roots of Paeonia lactiflora, is a compound of interest within the scientific community.[1][2] Despite its availability and classification as a natural product, a comprehensive review of the existing scientific literature reveals a notable absence of in-depth studies detailing its specific mechanism of action. This whitepaper aims to summarize the current understanding of this compound and explore the potential biological activities of the broader class of phenylpropanoids to which it belongs, thereby identifying areas for future research.

Compound Profile

This compound is classified as a phenylpropanoid. Phenylpropanoids are a large and diverse family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.[3] They are involved in a variety of essential plant functions, including defense against pathogens and UV radiation, structural support, and signaling.[3] The basic structure of phenylpropanoids consists of a six-carbon aromatic phenyl ring and a three-carbon propane tail.

While specific details are limited, the compound is commercially available from several suppliers of biochemicals and natural products for research purposes.

Current State of Mechanistic Understanding: A Research Gap

Extensive searches of scientific databases and literature have not yielded specific studies elucidating the mechanism of action of this compound. There is a lack of published research detailing its interactions with specific cellular targets, its effects on signaling pathways, or its quantitative biological activities in either in vitro or in vivo models. Consequently, it is not possible at this time to provide a detailed technical guide, quantitative data tables, or signaling pathway diagrams as originally intended. The absence of this information represents a significant gap in the current scientific knowledge.

Potential Biological Activities Based on the Phenylpropanoid Class

While direct evidence is wanting for the specific subject of this paper, the broader class of phenylpropanoids exhibits a wide range of biological activities. These activities provide a foundation for hypothesizing the potential, yet unproven, actions of this compound.

Many phenylpropanoids are known to possess antioxidant properties. Their phenolic structure allows them to act as free radical scavengers, which can help mitigate oxidative stress in biological systems. Oxidative stress is implicated in a variety of pathological conditions, suggesting that phenylpropanoids may have therapeutic potential in these areas.

Furthermore, some phenylpropanoids have demonstrated anti-inflammatory, antimicrobial, and anticancer effects. For instance, a structurally related lignan, threo-2,3-bis-(4-hydroxy-3-methoxyphenyl)-3-methoxypropanol (THMP), has been shown to inhibit bladder cancer cell proliferation by inducing oxidative stress-dependent apoptosis and DNA damage.[3] This study highlighted the activation of caspases 3, 8, and 9, key mediators of apoptosis.[3] While this data pertains to a different molecule, it suggests a potential avenue of investigation for the biological activity of structurally similar phenylpropanoids.

Future Research Directions

The lack of specific data on the mechanism of action of this compound underscores the need for foundational research. Future studies should aim to:

  • Screen for Biological Activity: Conduct broad in vitro screening assays to identify any significant biological effects, such as cytotoxic, antioxidant, anti-inflammatory, or antimicrobial activities.

  • Identify Molecular Targets: Employ techniques such as affinity chromatography, proteomics, and molecular docking to identify potential protein targets.

  • Elucidate Signaling Pathways: Once a biological effect is confirmed, investigate the underlying signaling pathways using molecular biology techniques like Western blotting, qPCR, and reporter gene assays.

  • In Vivo Studies: Following promising in vitro results, conduct in vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and safety.

Conclusion

This compound remains an understudied natural product. While its chemical structure places it within the versatile class of phenylpropanoids, its specific biological role and mechanism of action are yet to be determined. The scientific community is presented with an opportunity to explore the potential of this compound, beginning with fundamental biological screening and target identification. Such research is crucial to unlock any therapeutic potential it may hold and to contribute to the broader understanding of phenylpropanoid pharmacology.

Note on Visualization: Due to the lack of specific data on signaling pathways or experimental workflows for this compound, no diagrams have been generated for this report. The creation of such visualizations would be speculative and not based on experimentally validated information.

References

Unveiling the Double-Edged Sword: A Technical Guide to the Cytotoxic Effects of Threo-Guaiacylglycerol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic properties of threo-guaiacylglycerol derivatives, a class of lignans with burgeoning potential in oncology. These naturally occurring compounds, integral to the structure of plant cell walls, have demonstrated significant, stereoselective cytotoxic effects against various cancer cell lines. This document delves into the quantitative data substantiating these claims, the intricate signaling pathways they modulate, and the detailed experimental protocols necessary for their study. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore and harness the therapeutic promise of these molecules.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of threo-guaiacylglycerol derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The stereochemistry of these molecules plays a pivotal role in their biological activity.

CompoundCell LineIC50 (µM)Citation
erythro-guaiacylglycerol-β-coniferyl aldehyde ether (1a)Hep3B82.66[1]
erythro-guaiacylglycerol-β-coniferyl aldehyde ether (1b)Hep3B45.56[1]
threo-guaiacylglycerol-β-coniferyl aldehyde ether (2a)Hep3B67.97[1]
threo-guaiacylglycerol-β-coniferyl aldehyde ether (2b)Hep3B39.02[1]

Cellular Mechanisms and Signaling Pathways

The cytotoxic effects of threo-guaiacylglycerol derivatives are primarily mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS), often linked to the modulation of key intracellular signaling cascades. A central pathway implicated in the action of these compounds is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.

Inhibition of the MEK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, governing fundamental cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a common hallmark of many cancers, leading to uncontrolled cell growth.

Studies on guaiacylglycerol-β-coniferyl aldehyde ether enantiomers have revealed that their cytotoxic effects on hepatocellular carcinoma cells (Hep3B) are associated with the inactivation of the MEK/ERK pathway.[1] Specifically, the more potent enantiomers have been shown to decrease the phosphorylation levels of MEK and ERK, which are key kinases in this cascade.[1] This inhibition disrupts the signaling flow, contributing to the induction of apoptosis and the production of ROS within the cancer cells.[1]

MEK_ERK_Pathway cluster_nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK1_2 MEK1/2 RAF->MEK1_2 activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates TranscriptionFactors Transcription Factors ERK1_2->TranscriptionFactors translocates to and activates CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse regulates gene expression for Nucleus Nucleus Derivative threo-Guaiacylglycerol Derivatives Derivative->MEK1_2 inhibit

Caption: Inhibition of the MEK/ERK pathway by threo-guaiacylglycerol derivatives.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to evaluate the cytotoxic effects of threo-guaiacylglycerol derivatives.

Isolation and Characterization of Threo-Guaiacylglycerol Derivatives

The isolation of these compounds from natural sources is a multi-step process that requires careful extraction and purification techniques.

Isolation_Workflow PlantMaterial Dried Plant Material SolventExtraction Solvent Extraction (e.g., Ethanol) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Fractionation Fractionation (e.g., Liquid-Liquid Partition) CrudeExtract->Fractionation TargetFraction Target Fraction Fractionation->TargetFraction Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) TargetFraction->Chromatography PureCompound Pure Threo-Guaiacylglycerol Derivative Chromatography->PureCompound StructuralElucidation Structural Elucidation (NMR, MS) PureCompound->StructuralElucidation

Caption: General workflow for the isolation and characterization of natural products.

1. Extraction:

  • Dried and powdered plant material is extracted with a suitable solvent, such as 95% ethanol, at room temperature.

  • The combined extracts are concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

3. Chromatographic Purification:

  • The target fraction is subjected to a series of chromatographic techniques for purification.

    • Column Chromatography: Silica gel or Sephadex LH-20 columns are commonly used for initial separation.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a C18 column is often employed for final purification to yield the pure threo-guaiacylglycerol derivative.

4. Structural Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed structure and stereochemistry.

Cell-Based Cytotoxicity Assays

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., Hep3B, HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the threo-guaiacylglycerol derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed and treat cells with the threo-guaiacylglycerol derivatives as in the MTT assay.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

3. Intracellular Reactive Oxygen Species (ROS) Detection

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Materials:

    • DCFH-DA probe

    • Fluorescence microplate reader or flow cytometer

  • Protocol:

    • Seed and treat cells with the threo-guaiacylglycerol derivatives.

    • Wash the cells with warm PBS and load with 10-20 µM DCFH-DA solution in serum-free medium for 30-45 minutes at 37°C.

    • Wash the cells to remove the extracellular probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion

Threo-guaiacylglycerol derivatives represent a promising class of natural products with potent and selective cytotoxic effects against cancer cells. Their mechanism of action, which involves the induction of apoptosis and ROS generation through the inhibition of the MEK/ERK signaling pathway, highlights their potential as novel anticancer agents. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these compounds for therapeutic applications. Further research is warranted to explore the full spectrum of their cytotoxic activity against a broader range of cancer cell lines and to elucidate the precise molecular interactions that govern their biological effects.

References

Isolating Bioactive Compounds from Paeonia lactiflora Roots: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating key bioactive compounds from the roots of Paeonia lactiflora, commonly known as white peony. This document synthesizes data from multiple studies to present detailed experimental protocols, quantitative analysis of isolated compounds, and the cellular signaling pathways modulated by these compounds. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Bioactive Constituents of Paeonia lactiflora Roots

The roots of Paeonia lactiflora are a rich source of various bioactive compounds, with monoterpene glycosides being the most prominent.[1][2][3][4] The primary and most studied of these are paeoniflorin and albiflorin.[5][6] Other significant constituents include benzoic acid, gallic acid derivatives, flavonoids, and triterpenoids.[4][5][7] The concentration of these compounds can vary depending on the cultivar, geographical origin, and processing methods of the root.[6][8]

Quantitative Analysis of Bioactive Compounds

The following tables summarize the quantitative data on the concentration and yield of major bioactive compounds isolated from Paeonia lactiflora roots using various extraction and purification techniques.

Table 1: Concentration of Bioactive Compounds in Paeonia lactiflora Root Extracts

CompoundExtraction SolventConcentration (mg/g of extract)Reference
Paeoniflorin80% Ethanol83.47[7]
Benzoylpaeoniflorin80% Ethanol5.72[7]
Albiflorin80% Ethanol5.03[7]
Paeoniflorin70% Ethanol73.89[5]
Albiflorin70% Ethanol-[5]
PaeoniflorinWater57.87[5]
AlbiflorinWater-[5]
Paeoniflorin-1.56% - 4.04% (of root)[9][10]
Albiflorin-0.04% - 1.98% (of root)[9][10]

Table 2: Yield and Purity of Paeoniflorin and Albiflorin after Purification

Starting MaterialPurification MethodCompoundYieldPurityReference
160 mg crude sample (22.0% paeoniflorin)High-Speed Counter-Current ChromatographyPaeoniflorin33.2 mg98.2%[11]
150g dried rootHigh-voltage pulse electric field and enzymolysis, ultrafiltration, macroporous resin, chromatography resinPaeoniflorin-97.0%[12]
150g dried rootHigh-voltage pulse electric field and enzymolysis, ultrafiltration, macroporous resin, chromatography resinAlbiflorin-93.6%[12]
300g dried rootHigh-voltage pulse electric field and enzymolysis, ultrafiltration, macroporous resin, chromatography resinPaeoniflorin12.71 g97.4%[12]
300g dried rootHigh-voltage pulse electric field and enzymolysis, ultrafiltration, macroporous resin, chromatography resinAlbiflorin4.68 g93.8%[12]
-Silicagel column chromatographyPaeoniflorin-98%[9][10]
-Silicagel column chromatographyAlbiflorin-93%[9][10]

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of bioactive compounds from Paeonia lactiflora roots.

Extraction Protocols

The choice of extraction method and solvent significantly impacts the yield and profile of the extracted compounds.[13]

Protocol 3.1.1: Ethanol Extraction [7]

  • Preparation of Plant Material: Obtain dried Paeonia lactiflora roots and pulverize them into a coarse powder. Pass the powder through an 8-mesh sieve.

  • Extraction: Macerate 10 g of the powdered root material in 80% ethanol at a solvent-to-sample ratio of 50:1.

  • Incubation: Place the mixture in a shaking incubator at room temperature for 24 hours.

  • Filtration: Filter the extract through quantitative filter paper to separate the solid residue from the liquid extract.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Protocol 3.1.2: Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction [2]

  • Solvent Preparation: Prepare a deep eutectic solvent by mixing choline bromide and formic acid.

  • Extraction: Mix the powdered white peony root with the prepared DES.

  • Ultrasonication: Subject the mixture to ultrasound-assisted extraction for approximately 41 minutes. Optimal conditions may include a liquid-to-solid ratio of 1:40 (g/mL) and a 58% DES/water solution.[2]

  • Separation: Centrifuge or filter the mixture to separate the extract from the solid residue.

Protocol 3.1.3: High-Voltage Pulse Electric Field and Enzymolysis Extraction [12]

  • Pre-treatment: Pulverize dried white peony root at low temperature using liquid nitrogen and sieve the powder (e.g., through a 100-mesh sieve).

  • Extraction: Subject the powder to a high-voltage pulse electric field while adding a solvent such as purified water. Following the electric field treatment, perform enzymolysis to further break down cell walls.

  • Filtration: Filter the resulting solution to obtain the target extract.

Purification Protocols

Following extraction, various chromatographic techniques can be employed to isolate and purify individual compounds.

Protocol 3.2.1: High-Speed Counter-Current Chromatography (HSCCC) for Paeoniflorin [11]

  • Sample Preparation: Dissolve the crude extract containing paeoniflorin in the selected two-phase solvent system.

  • Solvent System: Utilize a two-phase solvent system composed of n-butanol-ethyl acetate-water (1:4:5, v/v).

  • HSCCC Separation: Perform the separation in a single run using a high-speed counter-current chromatograph.

  • Fraction Collection and Analysis: Collect the fractions and analyze them by HPLC to identify and pool the fractions containing pure paeoniflorin.

Protocol 3.2.2: Column Chromatography for Paeoniflorin and Albiflorin [9][12]

  • Ultrafiltration: Filter the crude extract through an ultrafiltration membrane to remove proteins and polysaccharides.[12]

  • Decolorization: Pass the ultrafiltrate through a polar macroporous resin column for decolorization.[12]

  • Chromatographic Separation: Load the decolorized solution onto a chromatography resin column (e.g., silica gel).[9][12]

  • Gradient Elution: Elute the column with a gradient of solvents to separate paeoniflorin and albiflorin.[12]

  • Fraction Collection and Processing: Collect the respective eluates containing paeoniflorin and albiflorin, concentrate them, and dry to obtain the purified compounds.[12]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantitative analysis of paeoniflorin, albiflorin, and other constituents.[5][14]

  • Sample Preparation: Dissolve a known amount of the extract or purified compound in methanol and filter through a 0.45-μm membrane filter.[5]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm).[5]

    • Mobile Phase: A gradient elution system consisting of 0.5% acetic acid in water (A) and acetonitrile (B).[5]

    • Gradient Program: 95% A at 0 min, 75% A at 25 min, 60% A at 30 min, 100% B at 35 min, 100% B at 40 min, 95% A at 45 min, and 95% A at 55 min.[5]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: UV detection at 280 nm.[5][15]

  • Quantification: Prepare standard solutions of the compounds of interest and generate a calibration curve to quantify the compounds in the samples based on their peak areas.[5]

Signaling Pathways and Experimental Workflows

Extracts from Paeonia lactiflora and their isolated compounds have been shown to modulate several key signaling pathways, particularly those involved in inflammation.

NF-κB Signaling Pathway

Paeonia lactiflora extract (PLE) has been demonstrated to suppress the TNF-α-induced NF-κB signaling pathway.[7][16] This is a critical pathway in the inflammatory response. PLE achieves this by inhibiting the phosphorylation of IKK and p65, which in turn prevents the translocation of the p65 subunit of NF-κB from the cytosol to the nucleus.[7]

NF_kB_Signaling_Pathway cluster_cytosol Cytosol TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates p_IKK p-IKK IKK->p_IKK IkB IκB p_IKK->IkB Phosphorylates p_IkB p-IκB (Degradation) IkB->p_IkB NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_active Active NF-κB (p65/p50) p_IkB->NFkB_p65_p50_active Releases Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes PLE Paeonia lactiflora Extract (PLE) PLE->p_IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Paeonia lactiflora extract.

General Experimental Workflow for Isolation and Bioactivity Testing

The following diagram illustrates a typical workflow for the isolation of bioactive compounds from Paeonia lactiflora roots and subsequent bioactivity assessment.

Experimental_Workflow Start Dried Paeonia lactiflora Roots Pulverization Pulverization Start->Pulverization Extraction Extraction (e.g., Ethanol, UAE-DES) Pulverization->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Column Chromatography, HSCCC) Crude_Extract->Purification Isolated_Compounds Isolated Bioactive Compounds (Paeoniflorin, Albiflorin, etc.) Purification->Isolated_Compounds Structural_Elucidation Structural Elucidation (NMR, MS) Isolated_Compounds->Structural_Elucidation Bioactivity_Assay Bioactivity Assays (e.g., Anti-inflammatory, Antioxidant) Isolated_Compounds->Bioactivity_Assay Data_Analysis Data Analysis and Conclusion Structural_Elucidation->Data_Analysis Bioactivity_Assay->Data_Analysis

Caption: General workflow for isolation and bioactivity testing of Paeonia lactiflora compounds.

Conclusion

This technical guide provides a detailed framework for the isolation, purification, and analysis of bioactive compounds from the roots of Paeonia lactiflora. The presented protocols, quantitative data, and pathway diagrams offer a solid foundation for researchers and professionals in the field. The potent bioactivities of compounds like paeoniflorin and the extracts' ability to modulate key inflammatory pathways underscore the therapeutic potential of Paeonia lactiflora and warrant further investigation for drug development and nutraceutical applications.[17][18][19]

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a phenylpropanoid that has been isolated from the roots of Paeonia lactiflora. As a component of a widely used medicinal plant, the accurate and sensitive detection of this compound is crucial for quality control, pharmacokinetic studies, and metabolite identification. These application notes provide detailed protocols for the detection and quantification of this compound in various matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and tandem mass spectrometry (LC-MS/MS).

Analytical Methodologies

The primary methods for the analysis of this compound are based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. For sensitive and selective detection, tandem mass spectrometry is the preferred technique, while UV detection can be employed for simpler matrices or when higher concentrations are expected. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires derivatization to increase the volatility of the analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in relatively clean samples, such as extracts from plant materials. The method relies on the chromophoric nature of the phenylpropanoid structure for detection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for detecting and quantifying this compound in complex biological matrices like plasma, urine, and tissue homogenates. The use of Multiple Reaction Monitoring (MRM) allows for precise quantification with minimal interference from the matrix.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of phenylpropanoids and related compounds using HPLC-UV and LC-MS/MS. These values can serve as a benchmark for method development and validation for this compound.

Table 1: HPLC-UV Method Parameters for Phenylpropanoid Analysis

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Precision (%RSD)< 5%
Accuracy (%Recovery)95 - 105%

Table 2: LC-MS/MS Method Parameters for Phenylpropanoid Analysis

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 1 ng/mL
Limit of Quantification (LOQ)0.05 - 5 ng/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material (Paeonia lactiflora roots)

This protocol describes the extraction of this compound from dried plant material for subsequent HPLC-UV or LC-MS/MS analysis.

Materials:

  • Dried and powdered Paeonia lactiflora root

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1 gram of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Vortex vigorously for 1 minute.

  • Sonicate for 30 minutes in a sonication bath.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-5) on the pellet with another 20 mL of 80% methanol.

  • Combine the supernatants.

  • Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

G cluster_extraction Extraction cluster_cleanup Sample Clean-up Plant_Material 1g Powdered Paeonia Root Add_Solvent Add 20mL 80% Methanol Plant_Material->Add_Solvent Vortex_Sonicate Vortex & Sonicate Add_Solvent->Vortex_Sonicate Centrifuge_1 Centrifuge (4000 rpm, 15 min) Vortex_Sonicate->Centrifuge_1 Collect_Supernatant_1 Collect Supernatant Centrifuge_1->Collect_Supernatant_1 Re_extract Re-extract Pellet Centrifuge_1->Re_extract Pellet Combine_Supernatants Combine Supernatants Collect_Supernatant_1->Combine_Supernatants Re_extract->Vortex_Sonicate Evaporate Evaporate Solvent Combine_Supernatants->Evaporate Reconstitute Reconstitute in 1mL Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Final_Sample Sample for Analysis Filter->Final_Sample

Workflow for Plant Material Sample Preparation
Protocol 2: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-36 min: 90-10% B

    • 36-40 min: 10% B

G Sample Prepared Sample HPLC_System HPLC System (C18 Column, 30°C) Sample->HPLC_System Gradient_Elution Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) UV_Detector UV Detector (280 nm) HPLC_System->UV_Detector Data_Analysis Chromatogram & Quantification UV_Detector->Data_Analysis

HPLC-UV Experimental Workflow
Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

Mass Spectrometry Conditions (Proposed):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound (Precursor ion [M-H]⁻: m/z 197.1)

    • Proposed Quantifier Transition: 197.1 -> 137.1 (Loss of C2H4O2)

    • Proposed Qualifier Transition: 197.1 -> 122.1 (Loss of C2H4O2 and CH3)

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., d3-threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol) or a structurally similar compound should be used for accurate quantification.

G Sample_IS Sample with Internal Standard UPLC_System UPLC System (C18 Column, 40°C) Sample_IS->UPLC_System ESI_Source ESI Source (Negative Mode) UPLC_System->ESI_Source Mass_Spec Triple Quadrupole MS ESI_Source->Mass_Spec MRM_Mode MRM Detection (Proposed Transitions) Data_Quantification Data Acquisition & Quantification Mass_Spec->Data_Quantification

LC-MS/MS Experimental Workflow

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive starting point for the detection and quantification of this compound. For LC-MS/MS analysis, the proposed MRM transitions should be confirmed and optimized using a pure standard of the analyte. Method validation should be performed according to the relevant regulatory guidelines to ensure the reliability and accuracy of the data. The choice of analytical method will depend on the specific research question, the complexity of the sample matrix, and the required sensitivity.

Application Notes and Protocols for the HPLC Analysis of Threo-Guaiacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacylglycerol and its derivatives are fundamental structural units of lignin, a complex aromatic biopolymer abundant in terrestrial plants. The stereoisomers of guaiacylglycerol, specifically the threo and erythro forms, are of significant interest in various research fields. In drug development, these isomers can exhibit distinct biological activities, including anti-inflammatory, anti-neuroinflammatory, and cytotoxic effects.[1] Therefore, the accurate separation and quantification of threo-guaiacylglycerol from its erythro isomer are crucial for understanding its biological function, assessing the purity of synthesized compounds, and developing potential therapeutic agents.

This document provides detailed application notes and experimental protocols for the High-Performance Liquid Chromatography (HPLC) analysis of threo-guaiacylglycerol isomers, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis

The following tables summarize typical quantitative data for the HPLC separation of threo- and erythro-guaiacylglycerol isomers. It is important to note that these values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.

Table 1: Reversed-Phase HPLC Analysis of Guaiacylglycerol Isomers [1]

AnalyteRetention Time (min)Relative Peak Area (%) - High Purity SampleRelative Peak Area (%) - Sample with Impurities
erythro-Guaiacylglycerol12.50.515.2
threo-Guaiacylglycerol 14.2 99.3 82.1
Vanillin (impurity)8.10.11.5
Guaiacol (impurity)6.50.11.2

Table 2: Chiral HPLC Analysis of Guaiacylglycerol Isomers (Hypothetical Data)

IsomerRetention Time (min)Resolution (Rs)
erythro-Guaiacylglycerol18.7-
threo-Guaiacylglycerol 22.5 > 1.5

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Assessment and Quantification

This method is designed for the quantitative analysis of threo-guaiacylglycerol and the separation of its erythro isomer, making it suitable for purity assessment of synthesized compounds.[1]

Instrumentation:

  • HPLC system equipped with a UV detector

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[1]

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

  • Sample Solvent: Acetonitrile/water (1:1 v/v)[1]

  • threo- and erythro-guaiacylglycerol standards

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the synthesized compound or sample in 1 mL of the sample solvent.[1]

    • Filter the solution through a 0.22 µm syringe filter before injection.[1]

  • HPLC Conditions:

    • Gradient Program: [1]

      • 0-2 min: 10% B

      • 2-18 min: 10% to 90% B (linear gradient)

      • 18-25 min: Re-equilibration at 10% B

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C[1]

    • Detection: UV at 280 nm[1]

    • Injection Volume: 10 µL[1]

  • Data Analysis:

    • Identify the peaks corresponding to threo- and erythro-guaiacylglycerol by comparing their retention times with those of the known standards.[1]

    • Calculate the purity of threo-guaiacylglycerol based on the relative peak area of the corresponding peak as a percentage of the total peak area.[1]

Protocol 2: Chiral HPLC for Isomer Separation

This protocol is optimized for the baseline separation of threo- and erythro-guaiacylglycerol diastereomers.

Instrumentation:

  • HPLC system with a UV detector

Materials:

  • Column: A polysaccharide-based chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

  • Mobile Phase: A gradient of hexane and isopropanol.

  • Sample Solvent: Mobile phase

  • threo- and erythro-guaiacylglycerol standards

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, preferably the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Mobile Phase: A gradient of hexane and isopropanol (specific gradient to be optimized based on the column and system).

    • Flow Rate: Approximately 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Identify the peaks for threo- and erythro-guaiacylglycerol based on the retention times of the standards.

    • Assess the resolution between the two isomer peaks to ensure baseline separation (Rs > 1.5).

Visualizations

Signaling Pathway

Certain derivatives of threo-guaiacylglycerol have been shown to exhibit cytotoxic effects on cancer cells by modulating the MEK/ERK signaling pathway, which is a critical cascade regulating cell proliferation and survival.

MEK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Threo_Guaiacylglycerol threo-Guaiacylglycerol Derivative Threo_Guaiacylglycerol->MEK Inhibits Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: MEK/ERK signaling pathway and the inhibitory action of a threo-guaiacylglycerol derivative.

Experimental Workflow

The general workflow for the HPLC analysis of threo-guaiacylglycerol isomers involves sample preparation, HPLC separation, and data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Dissolution Dissolve Sample (e.g., in Acetonitrile/Water) Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Injection Inject Sample into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 or Chiral Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Peak_Identification Identify Peaks by Retention Time Detection->Peak_Identification Quantification Calculate Purity and/or Concentration Peak_Identification->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the HPLC analysis of threo-guaiacylglycerol isomers.

References

Application Notes and Protocols for the Quantification of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, a phenylpropanoid also known as threo-guaiacylglycerol, is a significant natural compound found in various plant species. Notably, it has been isolated from the roots of Paeonia lactiflora[1][2]. As a substructure of lignin, it plays a crucial role in the structural integrity of plant cell walls. Beyond its structural significance, this class of compounds is gaining attention for its potential biological activities, making its accurate quantification in plant extracts essential for research in pharmacognosy, phytochemistry, and drug discovery.

These application notes provide detailed protocols for the extraction and quantification of this compound in plant materials using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a highly sensitive and selective analytical technique.

Data Presentation

Quantitative data for this compound in various plant extracts is not widely available in the current literature. The following table is presented as a template for researchers to populate with their own experimental data. This structured format allows for easy comparison of the compound's concentration across different plant species, extraction methods, and analytical techniques.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodConcentration (e.g., µg/g of dry weight)Reference
Paeonia lactifloraRoot80% MethanolHPLC-MS/MSData to be determined(Your Data)
Example Plant ALeaf70% EthanolUPLC-QTOF-MSData to be determined(Your Data)
Example Plant BStemAcetone:Water (8:2)HPLC-DADData to be determined(Your Data)

Experimental Protocols

A general workflow for the quantification of this compound in plant extracts involves sample preparation, extraction, and subsequent analysis by HPLC-MS.

Diagram: Experimental Workflow for Quantification

experimental_workflow plant_material Plant Material (e.g., Paeonia lactiflora root) drying Drying (Freeze-drying or oven drying) plant_material->drying grinding Grinding and Sieving drying->grinding extraction Solvent Extraction (e.g., 80% Methanol with sonication) grinding->extraction filtration Filtration/Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution hplc_ms HPLC-MS/MS Analysis reconstitution->hplc_ms quantification Data Analysis and Quantification hplc_ms->quantification

Caption: General workflow for the extraction and quantification of this compound from plant materials.

Sample Preparation
  • Collection and Identification: Collect fresh plant material and ensure proper botanical identification.

  • Drying: To prevent enzymatic degradation and facilitate grinding, dry the plant material. Freeze-drying is preferred to minimize the degradation of thermolabile compounds. Alternatively, oven drying at a controlled temperature (e.g., 40-50 °C) can be used.

  • Grinding: Grind the dried plant material into a fine powder using a laboratory mill. Pass the powder through a sieve (e.g., 40-60 mesh) to ensure homogeneity.

  • Storage: Store the powdered plant material in an airtight, light-protected container at a low temperature (e.g., -20 °C) until extraction.

Extraction of this compound

This protocol is a general guideline and may require optimization depending on the plant matrix.

  • Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask or a suitable extraction vessel.

  • Solvent Addition: Add 20 mL of 80% aqueous methanol (v/v) to the flask. Methanol and ethanol are commonly used solvents for the extraction of phenylpropanoids.

  • Extraction: Perform ultrasonic-assisted extraction for 30-60 minutes at room temperature. Alternatively, maceration with continuous stirring for 24 hours can be employed.

  • Separation: Separate the extract from the solid plant material by centrifugation at 4000 rpm for 15 minutes, followed by filtration through a 0.45 µm syringe filter.

  • Repeat Extraction (Optional but Recommended): To ensure exhaustive extraction, the plant residue can be re-extracted two more times with the same volume of solvent. Pool the supernatants from all extractions.

  • Concentration: Evaporate the solvent from the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C.

  • Reconstitution: Dissolve the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase for HPLC analysis. The reconstituted sample should be filtered through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-MS/MS Quantification

The following parameters are a starting point and should be optimized for the specific instrumentation used.

  • Instrumentation: A High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of phenylpropanoids.

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient would start with a low percentage of solvent B, gradually increasing to elute the compound of interest. An example gradient is as follows:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions (Hypothetical - requires optimization with a pure standard):

      • Precursor Ion [M+H]⁺: m/z 199.09

      • Product Ions: To be determined by infusing a standard solution of this compound and performing a product ion scan. Common fragmentation patterns for similar compounds involve the loss of water and formaldehyde.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for the target analyte.

Calibration and Quantification
  • Standard Preparation: Prepare a stock solution of pure this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the plant extracts.

  • Calibration Curve: Inject the calibration standards into the HPLC-MS/MS system and generate a calibration curve by plotting the peak area of the analyte against its concentration. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.99 is desirable.

  • Sample Analysis: Inject the prepared plant extracts into the HPLC-MS/MS system.

  • Quantification: Determine the concentration of this compound in the samples by interpolating the peak areas from the calibration curve. The final concentration should be expressed in terms of the initial dry weight of the plant material (e.g., µg/g).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key steps in the analytical protocol, highlighting the progression from sample to result.

logical_relationship cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification plant_sample Plant Sample dried_powder Dried, Homogenized Powder plant_sample->dried_powder Drying & Grinding crude_extract Crude Extract dried_powder->crude_extract Solvent Extraction analytical_sample Prepared Analytical Sample crude_extract->analytical_sample Purification & Reconstitution chromatographic_data Chromatographic Peak analytical_sample->chromatographic_data HPLC Separation mass_spectrum Mass Spectrum chromatographic_data->mass_spectrum MS Detection concentration_data Concentration Data mass_spectrum->concentration_data Calibration Curve

Caption: Logical flow from plant sample to final concentration data in the quantification protocol.

References

Application of Threo-guaiacylglycerol in Biofuel Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Threo-guaiacylglycerol and its β-aryl ether derivatives, such as threo-guaiacylglycerol-β-guaiacyl ether (GGE), are critical non-chromogenic substrates in the study of lignin biodegradation and chemical conversion.[1][2] As representative model compounds for the most abundant linkage in lignin, the β-O-4 aryl ether bond, their application is pivotal for developing efficient strategies for lignin depolymerization—a key step in the production of biofuels and other valuable chemicals from lignocellulosic biomass.[3][4][5] Understanding the mechanisms of cleavage of this bond in threo-guaiacylglycerol provides a direct pathway to optimizing catalytic and enzymatic processes for converting complex lignin polymers into fermentable sugars and aromatic platform chemicals.[6][7] This document provides detailed application notes and experimental protocols for the use of threo-guaiacylglycerol in biofuel research, focusing on its conversion to valuable intermediates and the analytical methods for product quantification.

Application Notes

The primary application of threo-guaiacylglycerol in biofuel research is as a model substrate to study the cleavage of the β-O-4 ether linkage in lignin. The degradation of lignin is a crucial prerequisite for the efficient enzymatic hydrolysis of cellulose and hemicellulose to fermentable sugars for biofuel production. Threo-guaiacylglycerol allows researchers to investigate and optimize catalytic and enzymatic depolymerization processes in a controlled manner.

The principal degradation products from the cleavage of the β-O-4 ether bond in guaiacylglycerol-β-guaiacyl ether (a common proxy for threo-guaiacylglycerol) are guaiacol, vanillin, and vanillic acid.[8] These aromatic compounds can be further upgraded to valuable biofuel precursors. For instance, guaiacol can be hydrodeoxygenated to produce cyclohexanol, a precursor for jet fuel, while vanillin can undergo aldol condensation to synthesize high-density fuel additives.[9][10][11]

The stereochemistry of guaiacylglycerol, specifically the threo and erythro isomers, can influence its reactivity and biological activity.[1] Therefore, the use of stereochemically pure threo-guaiacylglycerol is important for obtaining reproducible and accurate experimental results in lignin degradation studies.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on the degradation of guaiacylglycerol-β-guaiacyl ether (GGE) and the subsequent conversion of its degradation products.

Table 1: Catalytic Oxidation of Guaiacylglycerol-β-Guaiacyl Ether (GGE)

Catalyst (5 wt. % M/Al₂O₃)GGE Conversion (%)Guaiacol Yield (%)Vanillin Yield (%)Vanillic Acid Yield (%)Reference
Ru/Al₂O₃>99341311[12][13]
Ag/Al₂O₃75182<1[13]
Fe/Al₂O₃72161<1[13]
Mn/Al₂O₃71141<1[13]
Cu/Al₂O₃70151<1[13]
Reaction Conditions: 160 °C, 20 h, 5 bar (20% O₂ in Argon), acetonitrile as solvent.[12][13]

Table 2: Enzymatic Cleavage of Veratrylglycerol-β-guaiacyl ether (VBG) using Laccase/HBT System

Buffer ConditionsEther Cleavage (%)Cα-Oxidation (%)Reference
Weak buffer, pH 4<10>90[1][14]
Highly concentrated buffer, pH 68020[1][14]
VBG is a non-phenolic model compound similar to GGE. HBT (1-hydroxybenzotriazole) is a mediator.

Table 3: Aldol Condensation of Vanillin with Cyclopentanone

CatalystVanillin Conversion (%)2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone Yield (%)Reference
Concentrated H₂SO₄82.982.6[10]
p-Toluenesulfonic acid73.172.5[10]
Reaction Conditions: 80 °C, 8 h, ethanol as solvent.[10]

Experimental Protocols

Protocol 1: Catalytic Oxidative Cleavage of threo-Guaiacylglycerol-β-Guaiacyl Ether (GGE)

This protocol describes the oxidative cleavage of the β-O-4 linkage in GGE using a Ru/Al₂O₃ catalyst.[3]

Materials:

  • threo-Guaiacylglycerol-β-guaiacyl ether (GGE)

  • 5 wt. % Ru/Al₂O₃ catalyst

  • Acetonitrile (solvent)

  • High-pressure batch reactor

  • Argon and 20% O₂ in Argon gas mixture

  • HPLC or GC-MS for analysis

Procedure:

  • Place the GGE substrate and the Ru/Al₂O₃ catalyst in the high-pressure batch reactor.

  • Add acetonitrile as the solvent.

  • Seal the reactor and purge it with Argon.

  • Pressurize the reactor to 5 bar with a gas mixture of 20% O₂ in Argon.

  • Heat the reactor to 160 °C while stirring.

  • Maintain the reaction for 20 hours.

  • After the reaction, cool the reactor to room temperature and safely depressurize it.

  • Filter the reaction mixture to remove the catalyst.

  • Collect the liquid product for analysis by HPLC or GC-MS.

Protocol 2: Enzymatic Cleavage of a β-O-4 Lignin Model Compound using a Laccase-Mediator System

This protocol is adapted for the cleavage of a β-O-4 linked lignin model compound using a laccase from Trametes versicolor and 1-hydroxybenzotriazole (HBT) as a mediator.[14][15]

Materials:

  • threo-Guaiacylglycerol-β-guaiacyl ether (GGE) or other suitable β-O-4 model compound

  • Laccase from Trametes versicolor

  • 1-hydroxybenzotriazole (HBT)

  • Citrate/phosphate buffer (highly concentrated, pH 6)

  • HPLC for analysis

Procedure:

  • Prepare a stock solution of the lignin model compound in a suitable organic solvent (e.g., N,N-dimethylformamide).

  • In a reaction vessel, combine the citrate/phosphate buffer, the lignin model compound stock solution, and the HBT mediator.

  • Pre-incubate the mixture at the desired assay temperature.

  • Initiate the reaction by adding the laccase enzyme solution.

  • Incubate the reaction for a defined period (e.g., 48 hours).

  • Stop the reaction by adding a quenching solvent or by heat inactivation.

  • Centrifuge the reaction mixture to remove any precipitate.

  • Analyze the supernatant by HPLC to quantify the degradation products.

Protocol 3: Synthesis of High-Density Fuel Precursor via Aldol Condensation of Vanillin

This protocol describes the synthesis of a high-density fuel precursor from vanillin and cyclopentanone.[10]

Materials:

  • Vanillin

  • Cyclopentanone

  • Concentrated sulfuric acid (catalyst)

  • Ethanol (solvent)

  • Reaction flask with a condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve vanillin in ethanol in the reaction flask.

  • Add cyclopentanone to the solution.

  • Carefully add concentrated sulfuric acid as the catalyst.

  • Heat the reaction mixture to 80 °C with constant stirring.

  • Maintain the reaction for 8 hours.

  • After cooling, the product may precipitate. The product can be purified by recrystallization.

  • The resulting product, 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone, can be further hydrodeoxygenated to produce a high-density fuel.

Mandatory Visualizations

experimental_workflow cluster_degradation Lignin Model Compound Degradation cluster_upgrading Biofuel Precursor Synthesis cluster_biofuel Biofuel Production threo_gg threo-Guaiacylglycerol catalytic Catalytic Cleavage (e.g., Ru/Al₂O₃) threo_gg->catalytic enzymatic Enzymatic Cleavage (e.g., Laccase-Mediator) threo_gg->enzymatic products Degradation Products (Guaiacol, Vanillin, etc.) catalytic->products enzymatic->products guaiacol Guaiacol products->guaiacol vanillin Vanillin products->vanillin hdo Hydrodeoxygenation guaiacol->hdo aldol Aldol Condensation vanillin->aldol cyclohexanol Cyclohexanol hdo->cyclohexanol high_density High-Density Fuel Precursors aldol->high_density jet_fuel Jet Fuel Components cyclohexanol->jet_fuel

Caption: Overall workflow from threo-guaiacylglycerol to biofuel precursors.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing reaction_mixture Reaction Mixture filtration Filtration reaction_mixture->filtration derivatization Derivatization (for GC-MS) filtration->derivatization hplc HPLC / HPLC-MS filtration->hplc gcms GC-MS derivatization->gcms identification Product Identification (Retention Time, Mass Spectra) hplc->identification gcms->identification quantification Quantification (Calibration Curves) identification->quantification

Caption: General analytical workflow for degradation products.

cleavage_pathways cluster_products Cleavage Products gge Guaiacylglycerol-β-guaiacyl ether (GGE) guaiacol Guaiacol gge->guaiacol β-O-4 Cleavage (Catalytic/Enzymatic) vanillin Vanillin gge->vanillin β-O-4 & Cα-Cβ Cleavage (Oxidative) oxidized_product Cα-Oxidized Product gge->oxidized_product Cα-Oxidation (Enzymatic)

Caption: Key degradation pathways of GGE.

References

Application Notes: Studying Lignin Depolymerization with threo-Guaiacylglycerol-β-guaiacyl Ether (GGE)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lignin, an abundant aromatic biopolymer, is a critical renewable resource for producing valuable chemicals and fuels. The β-O-4 aryl ether bond is the most prevalent linkage in lignin, constituting up to 60% of all connections.[1] threo-Guaiacylglycerol-β-guaiacyl ether (GGE) is a dimeric model compound that accurately represents this crucial β-O-4 linkage, making it an indispensable substrate for investigating lignin depolymerization mechanisms.[1][2] Understanding the cleavage of this bond is fundamental for the development of efficient biorefinery processes. These application notes provide an overview of catalytic systems for GGE depolymerization and detailed protocols for experimental work and product analysis.

Catalytic Approaches to GGE Depolymerization

The cleavage of the β-O-4 ether bond in GGE can be achieved through various catalytic methods, including heterogeneous catalysis with supported metals, acid catalysis, and enzymatic routes. The choice of catalyst and reaction conditions significantly influences the conversion efficiency and the distribution of depolymerized products, which primarily include guaiacol, vanillin, and vanillic acid.[3]

1. Heterogeneous Catalysis with Supported Metals

Noble metals supported on materials like alumina have demonstrated high efficacy in cleaving the β-O-4 linkage. Ruthenium on alumina (Ru/Al₂O₃) is a particularly effective catalyst for the oxidative cleavage of GGE.[1][3] Studies have shown that factors such as metal particle size and reaction atmosphere are crucial. For instance, Ru/Al₂O₃ with smaller particle sizes (10-40 nm) exhibits better catalytic performance in producing guaiacol, vanillin, and vanillic acid.[4] While an oxygen atmosphere promotes the formation of vanillin and vanillic acid, GGE conversion can still be quantitative in an inert argon atmosphere, though with a lower yield of desired oxidation products.[4] Other metals such as iron, copper, and palladium have also been explored but often show lower activity compared to ruthenium under similar conditions.[3]

2. Acid Catalysis

Metal chlorides, such as iron(III) chloride (FeCl₃), copper(II) chloride (CuCl₂), and aluminum chloride (AlCl₃), have been shown to catalytically cleave the β-O-4 bond in GGE, particularly in ionic liquid media.[5] These catalysts function by generating hydrochloric acid in situ through hydrolysis, which then acts as the acid catalyst.[5] This approach can achieve high GGE conversion rates (up to 100%) and significant yields of guaiacol.[5]

3. Enzymatic Depolymerization

Enzymatic methods offer a milder alternative to traditional chemical catalysis. Enzymes found in certain bacteria, such as those in the β-etherase pathway, can cleave the β-O-4 bond.[6] For example, a versatile peroxidase can oxidize the phenolic hydroxyl group in GGE, initiating a series of reactions that can lead to either depolymerization or repolymerization, depending on the substrate's structure and reaction conditions.[7] This biological approach is a key area of research for developing greener biorefinery processes.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies on GGE depolymerization, allowing for easy comparison of different catalytic systems and conditions.

Table 1: Ru/Al₂O₃ Catalyzed Oxidative Cleavage of GGE

Catalyst Temperature (°C) Pressure (bar) Time (h) GGE Conversion (%) Guaiacol Yield (%) Vanillin Yield (%) Vanillic Acid Yield (%)
5 wt.% Ru/Al₂O₃ 160 5 (20% O₂ in Ar) 20 >99 ~35 ~15 ~10

| 5 wt.% Ru/Al₂O₃ | 160 | 20 (Ar) | 20 | >99 | 24 | 3 | <1 |

Data sourced from a study on Ru-catalyzed oxidative cleavage.[4]

Table 2: Metal Chloride Catalyzed Hydrolytic Cleavage of GGE in [BMIM]Cl

Catalyst Temperature (°C) Time (min) GGE Conversion (%) β-O-4 Bond Cleavage (%) Guaiacol Yield (%)
FeCl₃ 150 120 100 ~70 Not Specified
CuCl₂ 150 120 100 ~70 Not Specified

| AlCl₃ | 150 | 120 | 100 | ~80 | Not Specified |

Data sourced from a study on hydrolytic cleavage using metal chlorides.[5]

Experimental Protocols

Protocol 1: Catalytic Depolymerization of GGE using Ru/Al₂O₃

This protocol describes the oxidative cleavage of GGE using a ruthenium-on-alumina catalyst in a batch reactor, adapted from established methods.[1][3]

Materials:

  • threo-Guaiacylglycerol-β-guaiacyl ether (GGE)

  • 5 wt.% Ru/Al₂O₃ catalyst

  • Acetonitrile (solvent)

  • High-pressure batch reactor with stirring and temperature control

  • Gas supply (20% Oxygen in Argon mixture)

  • Filtration apparatus (e.g., syringe filter, 0.22 µm)

Procedure:

  • Reactor Setup: Add a defined amount of GGE substrate and the 5 wt.% Ru/Al₂O₃ catalyst to the high-pressure batch reactor. A typical substrate-to-catalyst ratio can be found in relevant literature.[3]

  • Solvent Addition: Add acetonitrile to the reactor to the desired volume.

  • Sealing and Purging: Seal the reactor securely. Purge the reactor multiple times with Argon to remove air, then purge with the 20% O₂/Ar gas mixture to ensure the desired atmosphere.

  • Pressurization: Pressurize the reactor to 5 bar with the 20% O₂/Ar gas mixture.[1]

  • Reaction: Begin stirring and heat the reactor to 160 °C. Maintain these conditions for 20 hours.[3][4]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and safely vent the excess gas in a fume hood.

  • Sample Collection: Open the reactor and collect the reaction mixture.

  • Catalyst Removal: Filter the reaction mixture to separate the solid Ru/Al₂O₃ catalyst from the liquid product solution. The filtrate is now ready for analysis.

Protocol 2: Product Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantitative analysis of GGE and its depolymerization products.

Instrumentation & Conditions:

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A).

    • 0-15 min: 10% to 80% B

    • 15-18 min: Hold at 80% B

    • 18-25 min: Re-equilibration at 10% B[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection: UV at 280 nm.[8]

  • Injection Volume: 10 µL.[8]

Procedure:

  • Standard Preparation: Prepare stock solutions of GGE, guaiacol, vanillin, and vanillic acid standards of known concentrations in an appropriate solvent (e.g., 1:1 acetonitrile/water).

  • Calibration Curve: Generate a multi-point calibration curve for each standard by plotting the peak area against concentration.

  • Sample Preparation: Dilute the filtered reaction product solution from Protocol 1 with the mobile phase starting solvent. Filter the diluted sample through a 0.22 µm syringe filter before injection.[1]

  • Injection: Inject the prepared sample into the HPLC system.

  • Data Analysis: Identify the products by comparing their retention times with those of the prepared standards. Quantify the concentration of the remaining GGE and the formed products using the calibration curves.

Protocol 3: Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used for the identification and confirmation of volatile products from GGE depolymerization.

Instrumentation & Conditions:

  • System: GC-MS.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or an equivalent non-polar column.[9]

  • Carrier Gas: Helium at a constant flow rate.[9]

  • Injector: Split mode (e.g., 50:1 split ratio).[9]

  • Injector Temperature: 280 °C.[9]

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • MS Interface Temperature: 280 °C.[9]

  • Mass Range: 40-550 amu.

Procedure:

  • Sample Preparation: The filtered liquid product from Protocol 1 can often be directly injected. If necessary, a solvent exchange or derivatization step may be performed to improve the volatility of certain products.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a standard reference library (e.g., NIST). Confirm identities by comparing retention times and mass spectra with pure standards if available.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep1 1. Add Reactants (GGE, Ru/Al₂O₃, Solvent) prep2 2. Seal & Purge Reactor prep1->prep2 prep3 3. Pressurize Reactor (5 bar 20% O₂/Ar) prep2->prep3 react 4. Heat (160°C) & Stir (20 hours) prep3->react workup1 5. Cool & Depressurize react->workup1 workup2 6. Filter to Remove Catalyst workup1->workup2 analysis 7. Analyze Liquid Products (HPLC, GC-MS) workup2->analysis

Caption: Experimental workflow for GGE catalytic depolymerization.

reaction_pathway GGE Guaiacylglycerol- β-guaiacyl Ether (GGE) Guaiacol Guaiacol GGE->Guaiacol  β-O-4 Cleavage Vanillin Vanillin GGE->Vanillin  Oxidative Cleavage Vanillic_Acid Vanillic Acid GGE->Vanillic_Acid

Caption: Simplified reaction pathway of GGE depolymerization.

logical_comparison title Catalytic Approaches for GGE Depolymerization cat_het Heterogeneous (e.g., Ru/Al₂O₃) cat_acid Acid Catalysis (e.g., FeCl₃) cat_enz Enzymatic (e.g., Peroxidase) prop_het High T & P High Conversion Reusable Catalyst cat_het->prop_het prop_acid Moderate T High Conversion Corrosive Potential cat_acid->prop_acid prop_enz Mild Conditions (T, P) High Selectivity Slower Reaction Rates cat_enz->prop_enz

Caption: Comparison of catalytic approaches for GGE cleavage.

References

Application Notes and Protocols for GC-MS Analysis of threo-Guaiacylglycerol After Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

threo-Guaiacylglycerol is a crucial model compound in the study of lignin, a complex polymer that is abundant in plant biomass. The analysis of threo-guaiacylglycerol and its degradation products is essential for research in biofuels, pulp and paper production, and the development of novel pharmaceuticals. Due to its low volatility and high polarity, direct analysis of threo-guaiacylglycerol by gas chromatography-mass spectrometry (GC-MS) is not feasible. Derivatization is a necessary step to increase its volatility and thermal stability, making it amenable to GC-MS analysis.

This document provides detailed protocols for the two most common derivatization methods for threo-guaiacylglycerol: silylation and acetylation. It also includes recommended GC-MS parameters and a summary of expected quantitative data.

Experimental Workflow

The overall workflow for the GC-MS analysis of threo-guaiacylglycerol after derivatization is depicted below.

Application Notes and Protocols for the Isolation of Threo-Guaiacylglycerol Derivatives from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-guaiacylglycerol derivatives belong to the lignan family, a class of naturally occurring phenolic compounds widely distributed in the plant kingdom.[1] These molecules are significant as they represent key structural units within lignin, a complex polymer essential for the structural integrity of plant cell walls. Beyond their structural role, threo-guaiacylglycerol derivatives exhibit a range of biological activities, including anti-inflammatory, anti-neuroinflammatory, and cytotoxic effects, making them promising candidates for drug discovery and development.[1] The "threo" designation refers to the specific stereochemistry at the α and β carbons of the glycerol side chain, which influences the molecule's three-dimensional structure and, consequently, its biological function.[1] This document provides detailed protocols for the isolation of threo-guaiacylglycerol derivatives from natural sources, methods for their characterization, and relevant quantitative data.

Data Presentation: Quantitative Analysis

The isolation and characterization of threo-guaiacylglycerol derivatives involve precise analytical techniques. Spectroscopic methods are crucial for distinguishing between the threo and erythro diastereomers.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Distinguishing threo and erythro Isomers of Guaiacylglycerol Derivatives in DMSO-d6.

Atomthreo Isomer (δ ppm)erythro Isomer (δ ppm)Remarks
¹H NMR
H-α~4.6-4.8 (d, J ≈ 6-7 Hz)~4.8-5.0 (d, J ≈ 4-5 Hz)The coupling constant (J) between H-α and H-β is generally larger for the threo isomer.
H-β~4.1-4.3 (m)~4.0-4.2 (m)
¹³C NMR
C-α~74-76~72-74The C-α signal in the threo isomer is typically shifted downfield.
C-β~84-86~86-88The C-β signal in the threo isomer is typically shifted upfield.
C-γ~60-62~60-62

Note: Chemical shifts are dependent on the specific substituents on the guaiacylglycerol core and the solvent used.[1][2][3][4][5]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a Representative Threo-Guaiacylglycerol Derivative.

DerivativeMolecular FormulaIonization ModeObserved [M+H]⁺ (m/z)
threo-Guaiacylglycerol-β-coniferyl etherC₂₀H₂₄O₇ESI+377.1595

Note: Fragmentation patterns in MS/MS experiments can provide further structural information. Common fragmentation includes cleavage of the β-O-4 ether linkage.[6]

Experimental Protocols

The isolation of threo-guaiacylglycerol derivatives is a multi-step process that requires careful optimization of extraction and purification techniques. A general workflow is presented below, followed by a more specific protocol.

General Experimental Workflow

The overall process for isolating threo-guaiacylglycerol derivatives from plant material is outlined in the following diagram.

G cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Structural Elucidation plant_material Plant Material (e.g., stems, bark) drying_grinding Drying & Grinding plant_material->drying_grinding solvent_extraction Solvent Extraction (e.g., Ethanol/Methanol) drying_grinding->solvent_extraction filtration_concentration Filtration & Concentration solvent_extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract solvent_partitioning Solvent Partitioning (e.g., Ethyl Acetate/Water) crude_extract->solvent_partitioning organic_phase Organic Phase solvent_partitioning->organic_phase column_chromatography Column Chromatography (e.g., Sephadex LH-20, Silica Gel) organic_phase->column_chromatography prep_hplc Preparative HPLC or HSCCC column_chromatography->prep_hplc pure_fractions High-Purity Fractions prep_hplc->pure_fractions final_product Pure Threo-guaiacylglycerol Derivative pure_fractions->final_product nmr NMR Spectroscopy (1H, 13C, 2D) ms Mass Spectrometry (HR-ESI-MS) final_product->nmr final_product->ms

A general workflow for the isolation and characterization of natural products.
Protocol 1: Isolation from Sambucus williamsii (Elderberry) Stems

This protocol is adapted from methodologies used for the isolation of lignans from Sambucus williamsii.[7][8][9][10]

1. Plant Material Preparation and Extraction:

  • Air-dry the stems of Sambucus williamsii and grind them into a coarse powder.

  • Macerate the powdered material (e.g., 1 kg) with 95% ethanol (3 x 10 L) at room temperature.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent Partitioning:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The ethyl acetate fraction is often enriched with lignans. Concentrate this fraction for further purification.

3. Column Chromatography (Sephadex LH-20):

  • Dissolve the concentrated ethyl acetate fraction in a minimal amount of methanol.

  • Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.

  • Elute the column with methanol, collecting fractions.

  • Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the target compounds.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Combine the lignan-rich fractions from the Sephadex LH-20 column and concentrate.

  • Further purify the concentrate using a preparative HPLC system with a C18 column.

  • A typical mobile phase would be a gradient of methanol and water.

  • Collect the fractions corresponding to the desired peaks and evaporate the solvent to obtain the purified threo-guaiacylglycerol derivative.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Lignan Separation

HSCCC is an effective technique for separating compounds from complex mixtures. This protocol is based on the separation of lignans from Picrasma quassioides.

1. HSCCC System and Solvent System Selection:

  • Apparatus: A preparative HSCCC instrument.

  • Solvent System: A two-phase solvent system is required. A common system for lignans is n-hexane-ethyl acetate-methanol-water. The ratio needs to be optimized for the specific separation.

2. Sample Preparation:

  • Suspend a portion of the crude extract (e.g., 100 mg) in a mixture of the upper and lower phases of the selected solvent system.

  • Ensure complete dissolution by sonication before injection.

3. HSCCC Operation:

  • Fill the coil column of the HSCCC instrument with the upper phase (stationary phase).

  • Rotate the column at a set speed (e.g., 850 rpm).

  • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5 mL/min).

  • Once hydrodynamic equilibrium is reached, inject the sample.

4. Fraction Collection and Analysis:

  • Continuously collect the effluent in fractions.

  • Monitor the fractions by TLC or HPLC to identify those containing the purified threo-guaiacylglycerol derivative.

Structural Elucidation

The final step in the isolation process is the confirmation of the structure and purity of the isolated compound using spectroscopic methods.

G cluster_input Input cluster_techniques Analytical Techniques cluster_output Output purified_compound Purified Compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purified_compound->nmr ms High-Resolution Mass Spectrometry (HR-ESI-MS) purified_compound->ms structure Confirmation of Structure nmr->structure stereochemistry Determination of Stereochemistry (threo/erythro) nmr->stereochemistry ms->structure purity Assessment of Purity ms->purity

Workflow for the structural elucidation of isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • 2D NMR experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.

  • As highlighted in Table 1, the coupling constants between H-α and H-β in the ¹H NMR spectrum and the chemical shifts of C-α and C-β in the ¹³C NMR spectrum are critical for differentiating between the threo and erythro diastereomers.[1][2]

High-Resolution Mass Spectrometry (HRMS):

  • HRMS provides an accurate mass measurement, which allows for the determination of the elemental composition of the molecule.[5]

  • Tandem MS (MS/MS) experiments can be used to fragment the molecule and provide further structural information based on the fragmentation pattern.[6]

Conclusion

The isolation of threo-guaiacylglycerol derivatives from natural sources is a meticulous process that combines classical extraction and partitioning techniques with modern chromatographic and spectroscopic methods. The protocols outlined in this document provide a comprehensive guide for researchers to successfully isolate and characterize these biologically significant compounds. Careful optimization of each step is crucial for achieving high purity and yield, which are essential for subsequent biological and pharmacological studies.

References

The Use of Threo-Guaiacylglycerol in Advancing Lignin-Modifying Enzyme Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-guaiacylglycerol and its derivatives, particularly guaiacylglycerol-β-guaiacyl ether (GGE), are invaluable tools for the study of lignin-modifying enzymes (LMEs).[1] Lignin, a complex aromatic polymer, is a primary component of plant cell walls and its degradation is a critical bottleneck in the conversion of lignocellulosic biomass to biofuels and other value-added products.[2] LMEs, such as laccases and peroxidases, play a central role in the natural breakdown of lignin.[3] Understanding the activity and mechanism of these enzymes is paramount for developing efficient biorefining processes.

Threo-guaiacylglycerol serves as a model substrate that mimics the most abundant linkage in natural lignin, the β-O-4 aryl ether bond.[1] By using this compound, researchers can perform detailed kinetic studies, elucidate enzymatic pathways, and screen for novel enzymes with enhanced lignin-degrading capabilities. These application notes provide comprehensive protocols for utilizing threo-guaiacylglycerol and its derivatives in LME research.

Principle of the Assay

The enzymatic assay using threo-guaiacylglycerol-β-guaiacyl ether (a common form of threo-guaiacylglycerol) is based on the cleavage of the β-O-4 ether bond or the oxidation of the α-carbon by LMEs.[1] The reaction products, which can include guaiacol and the Cα-oxidized ketone derivative, are separated and quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC).[1] The rate of product formation is directly proportional to the enzyme's activity under specific, controlled conditions.[1]

Data Presentation

While extensive quantitative kinetic data for threo-guaiacylglycerol itself is not widely available in the public domain, studies using the closely related guaiacylglycerol-β-guaiacyl ether (GGE) provide valuable insights into enzyme activity.

Table 1: Enzyme Kinetics of Laccase with Guaiacylglycerol-β-guaiacyl ether (GGE)

EnzymeSubstrateMediatorKey Kinetic ParameterValue
Laccase (Trametes versicolor)Guaiacylglycerol-β-guaiacyl ether (GGE)NoneHalf-life (t½) of GGE7.2 hours
Data sourced from BenchChem Application Notes.[1]

Table 2: Enzymatic Conversion of Erythro-GGE

Time (hours)erythro-GGE (mM)threo-GGE (mM)GGE-ketone (mM)HPV (mM)Guaiacol (mM)
06.00000
4~4.0Not specifiedNot specifiedNot specifiedNot specified
Data adapted from an in vitro enzymatic depolymerization study. The assay mixture included LigD, LigN, LigE, LigF, NaGSTNU, and AvGR enzymes, with NAD+ and GSH as cofactors.[4]

Table 3: Reactivity of β-O-4 Type Lignin Model Compounds during Alkaline Delignification

Isomer TypeAromatic NucleiReaction Rate Ratio (erythro/threo)
DimericTwo guaiacyl~4
DimericSyringyl analogue2.7 - 8.0 (temperature dependent)
This data provides a chemical reactivity comparison that can be relevant to understanding enzymatic accessibility and degradation.[5][6]

Experimental Protocols

Protocol 1: Assay for Lignin Peroxidase and Laccase Activity using Guaiacylglycerol-β-guaiacyl ether (GGE) and HPLC Analysis

This protocol details the measurement of LME activity by quantifying the products of GGE cleavage.

Materials:

  • Threo-guaiacylglycerol-β-guaiacyl ether (GGE)

  • Lignin-modifying enzyme (e.g., Laccase from Trametes versicolor or Lignin Peroxidase)

  • Sodium acetate buffer (100 mM, pH 4.6)

  • For Lignin Peroxidase: H₂O₂

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare GGE Stock Solution: Dissolve a known amount of GGE in a minimal amount of a suitable organic solvent (e.g., methanol or DMSO) and then dilute with the reaction buffer to the desired concentration.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, GGE stock solution, and the enzyme solution.

    • For Lignin Peroxidase, initiate the reaction by adding a small volume of H₂O₂.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) for a specific time period.

  • Stop the Reaction: Terminate the reaction by adding a quenching agent (e.g., a strong acid or by heat inactivation).

  • Sample Preparation for HPLC:

    • Centrifuge the reaction mixture to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the filtered sample into the HPLC system.

    • Separate the products using a suitable gradient of methanol and water.

    • Monitor the elution of products (e.g., guaiacol, GGE-ketone) and remaining substrate using a UV detector at an appropriate wavelength (e.g., 280 nm).

    • Quantify the products by comparing the peak areas to a standard curve of known concentrations.

Protocol 2: Analysis of Threo and Erythro Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to determine the relative abundance of threo and erythro isomers of guaiacylglycerol after lignin degradation.

Materials:

  • Isolated lignin sample

  • Reagents for lignin degradation (e.g., for thioacidolysis)

  • Silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA)

  • GC-MS system with a capillary column

Procedure:

  • Lignin Depolymerization: Cleave the β-O-4’ linkages in the lignin sample using a method like thioacidolysis to release monomeric and dimeric units.[2]

  • Derivatization: Evaporate the solvent from the degradation products and add the silylating reagent to form trimethylsilyl (TMS) ethers. This step increases the volatility of the analytes.[2]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The threo and erythro isomers of the guaiacylglycerol-β-guaiacyl ether derivatives will have different retention times, allowing for their separation and quantification. Specific fragmentation patterns observed in the mass spectra can be used to confirm the identity of each isomer.[2]

Visualizations

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare GGE Stock Solution D Combine Reactants (GGE, Enzyme, Buffer) A->D B Prepare Enzyme Solution B->D C Prepare Reaction Buffer C->D E Incubate at Optimal Temperature D->E F Stop Reaction E->F G Filter Sample F->G H HPLC Analysis G->H I Quantify Products H->I

Caption: Workflow for a typical lignin-modifying enzyme assay.

Lignin_Degradation_Pathway Lignin Lignin Polymer (with β-O-4 linkages) GGE Guaiacylglycerol-β-guaiacyl ether (GGE) (Model Substrate) Lignin->GGE represents LME Lignin-Modifying Enzyme (e.g., Laccase, Peroxidase) GGE->LME Oxidized_GGE Cα-Oxidized Ketone Derivative LME->Oxidized_GGE Cα-Oxidation Guaiacol Guaiacol LME->Guaiacol β-O-4 Cleavage Other_Products Other Degradation Products Oxidized_GGE->Other_Products Guaiacol->Other_Products

Caption: Simplified pathway of GGE degradation by LMEs.

Dirigent_Protein_Role Monolignol Monolignol Radicals Dirigent_Protein Dirigent Protein (Template) Monolignol->Dirigent_Protein Erythro_GGE erythro-Guaiacylglycerol (β-O-4' linkage) Monolignol->Erythro_GGE Non-selective Coupling Threo_GGE threo-Guaiacylglycerol (β-O-4' linkage) Dirigent_Protein->Threo_GGE Stereoselective Coupling

Caption: Proposed role of dirigent proteins in stereocontrol.

References

Troubleshooting & Optimization

Technical Support Center: Separation of Threo and Erythro Isomers of 1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of threo and erythro diastereomers of 1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of threo and erythro isomers of 1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol challenging?

A1: The threo and erythro diastereomers of 1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol possess very similar physicochemical properties due to their identical molecular weight and functional groups. The only difference lies in the three-dimensional arrangement of the hydroxyl groups on the propane chain. This subtle stereochemical difference requires highly selective chromatographic conditions to achieve baseline separation.

Q2: What are the recommended primary chromatographic techniques for this separation?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for separating these diastereomers.[1] Normal-phase chromatography on silica gel can also be employed, though it may offer lower resolution. For enhanced selectivity, chiral stationary phases (CSPs) are often beneficial in both HPLC and SFC.[1]

Q3: How do I select an appropriate column for the separation?

A3: Column selection is often an empirical process. For HPLC, both reversed-phase (C18) and normal-phase (unmodified silica) columns can be effective. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are highly recommended for their broad applicability in separating stereoisomers.[1] In SFC, chiral columns are also a primary choice for achieving good resolution.

Q4: What is the role of the mobile phase in achieving separation?

A4: The mobile phase composition is a critical parameter for optimizing the separation. In reversed-phase HPLC, a gradient of an organic solvent (like acetonitrile or methanol) and water is typically used. In normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is common. For SFC, supercritical CO2 is the main mobile phase component, with an alcohol co-solvent such as methanol or ethanol used to modulate retention and selectivity.

Q5: My peaks are tailing. What are the common causes and solutions for phenolic compounds like this?

A5: Peak tailing in the analysis of phenolic compounds is often due to secondary interactions between the phenolic hydroxyl groups and active sites on the stationary phase, such as residual silanol groups on silica-based columns. Other causes include a mismatch between the mobile phase pH and the analyte's pKa, column contamination, or sample overload.

Troubleshooting Peak Tailing:

  • Mobile Phase Modification: Add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of both the phenolic hydroxyl groups and residual silanols, thereby reducing secondary interactions.

  • Column Selection: Use a highly deactivated (end-capped) column to minimize the number of accessible silanol groups.

  • Sample Concentration: Reduce the sample concentration or injection volume to avoid column overload.[2]

  • Guard Column: Employ a guard column to protect the analytical column from strongly retained impurities in the sample.

Troubleshooting Guides

Problem 1: Poor or No Resolution Between Threo and Erythro Peaks

This is a common issue where the two diastereomer peaks are not well-separated, potentially appearing as a single broad peak or with significant overlap.

Troubleshooting Workflow for Poor Resolution

G Start Poor Resolution InappropriateSP Inappropriate Stationary Phase? Start->InappropriateSP SuboptimalMP Suboptimal Mobile Phase? InappropriateSP->SuboptimalMP No SolutionSP Screen different columns (C18, Silica, Chiral). InappropriateSP->SolutionSP Yes SuboptimalTemp Suboptimal Temperature? SuboptimalMP->SuboptimalTemp No SolutionMP Adjust organic modifier percentage. Try a different modifier (e.g., MeOH vs. ACN). Add acidic modifier (e.g., 0.1% Formic Acid). SuboptimalMP->SolutionMP Yes FlowRate Flow Rate Not Optimal? SuboptimalTemp->FlowRate No SolutionTemp Vary column temperature (e.g., 25°C, 30°C, 40°C). SuboptimalTemp->SolutionTemp Yes SolutionFlow Decrease flow rate to increase interaction time. FlowRate->SolutionFlow Yes End Resolution Improved FlowRate->End No SolutionSP->SuboptimalMP SolutionMP->SuboptimalTemp SolutionTemp->FlowRate SolutionFlow->End

Caption: Troubleshooting workflow for poor resolution.

Problem 2: Irreproducible Retention Times

Fluctuations in retention times can hinder accurate identification and quantification of the isomers.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method

This protocol provides a starting point for the separation of threo and erythro isomers of 1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol using a standard C18 column.

Instrumentation and Conditions:

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Prepare a stock solution of the diastereomeric mixture at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Expected Results and Optimization: Under these conditions, you can expect the two diastereomers to elute with partial to baseline separation. To improve resolution, consider the following optimizations:

  • Adjust the gradient slope (e.g., a shallower gradient for better separation).

  • Modify the starting and ending percentages of the organic modifier (Mobile Phase B).

  • Try methanol as an alternative to acetonitrile for Mobile Phase B, as this can alter selectivity.

Quantitative Data Summary (Hypothetical):

Isomer Retention Time (min) Peak Area (%) Resolution (Rs)
erythro 9.2 48.5 \multirow{2}{*}{1.8}

| threo | 10.1 | 51.5 | |

Protocol 2: Supercritical Fluid Chromatography (SFC) Method

SFC can offer faster separations and is considered a "greener" technique due to the use of CO2 as the primary mobile phase.

Instrumentation and Conditions:

Parameter Setting
SFC System Waters ACQUITY UPC² or equivalent
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol
Isocratic Elution 15% B
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detection UV at 280 nm

| Injection Volume | 5 µL |

Sample Preparation:

  • Dissolve the sample in methanol at a concentration of 1 mg/mL.

  • Filter through a 0.45 µm syringe filter.

Expected Results and Optimization: Chiral SFC often provides excellent resolution for diastereomers.

  • If separation is incomplete, screen other alcohol co-solvents such as ethanol or isopropanol.

  • Adjust the percentage of the co-solvent; a lower percentage will generally increase retention and may improve resolution.

  • For basic analytes, adding a small amount of a basic additive like diethylamine (DEA) to the co-solvent can improve peak shape.

Quantitative Data Summary (Hypothetical):

Isomer Retention Time (min) Peak Area (%) Resolution (Rs)
erythro 4.5 49.2 \multirow{2}{*}{2.5}

| threo | 5.3 | 50.8 | |

General Experimental Workflow

The following diagram illustrates a typical workflow from receiving a diastereomeric mixture to obtaining a quantitative analysis of the separated isomers.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis SamplePrep Dissolve Diastereomeric Mixture (1 mg/mL) Filter Filter through 0.22/0.45 µm Syringe Filter SamplePrep->Filter Injection Inject Sample onto HPLC/SFC Filter->Injection Separation Separation on Column Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Calculate Isomer Ratio and Purity Integration->Quantification

Caption: General workflow for the separation and analysis.

References

Technical Support Center: Stability of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Unstable Solutions

Issue: My solution of this compound is showing signs of degradation (e.g., color change, precipitation, loss of activity).

Troubleshooting Workflow:

G start Instability Observed check_visual Visual Inspection (Color change, Precipitate?) start->check_visual check_activity Biological/Chemical Activity Assay start->check_activity analyze_hplc HPLC Analysis (New peaks, Decreased main peak?) start->analyze_hplc identify_cause Identify Potential Cause check_visual->identify_cause check_activity->identify_cause analyze_hplc->identify_cause cause_ph pH-related Degradation identify_cause->cause_ph Solution pH is acidic or alkaline cause_oxidation Oxidative Degradation identify_cause->cause_oxidation Exposure to air cause_light Photodegradation identify_cause->cause_light Exposure to light cause_temp Thermal Degradation identify_cause->cause_temp Improper storage temp. solution_ph Adjust pH to neutral (6-7) Use appropriate buffer cause_ph->solution_ph solution_oxidation Use deoxygenated solvents Add antioxidants (e.g., ascorbic acid) Store under inert gas (N2, Ar) cause_oxidation->solution_oxidation solution_light Work in low-light conditions Use amber vials/foil wrapping cause_light->solution_light solution_temp Store at recommended temperature (2-8°C) Avoid freeze-thaw cycles cause_temp->solution_temp

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound, like many phenolic compounds, is primarily influenced by pH, exposure to oxygen, light, and temperature. The catechol-like structure (4-hydroxy-3-methoxyphenyl group) is particularly susceptible to oxidation, which can be accelerated by alkaline pH and exposure to light and heat.[1]

Q2: What are the visual indicators of degradation?

A2: A common sign of degradation for phenolic compounds is a change in the solution's color, often turning yellow or brown, which indicates oxidation.[2] You may also observe the formation of precipitates as degradation products may be less soluble.

Q3: How can I prevent oxidative degradation?

A3: To minimize oxidation, it is recommended to use deoxygenated solvents for solution preparation. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon. Storing solutions under an inert atmosphere and adding antioxidants such as ascorbic acid can also be effective.

Q4: What is the optimal pH for storing solutions of this compound?

A4: Phenolic compounds are generally more stable in slightly acidic to neutral pH conditions. Alkaline conditions can deprotonate the phenolic hydroxyl groups, making them more susceptible to oxidation. For general use, a pH range of 6-7 is recommended. If the experimental conditions require a different pH, fresh solutions should be prepared immediately before use.

Q5: Are there any concerns with light exposure?

A5: Yes, exposure to light, especially UV radiation, can lead to photodegradation.[1] It is advisable to prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light. When working on the bench, minimize exposure to direct light.

Q6: What are the recommended storage temperatures?

A6: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing the solution at -20°C or below may be appropriate, but repeated freeze-thaw cycles should be avoided as this can also promote degradation. Always refer to the supplier's recommendation for the solid compound.

Stability Under Stress Conditions (Forced Degradation)

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. Below is a summary of expected stability under typical stress conditions, based on data from analogous compounds like guaiacylglycerol-β-guaiacyl ether.

Stress ConditionReagent/ParameterExpected StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hRelatively stableMinor degradation, potential for ether linkage cleavage.
Alkaline Hydrolysis 0.1 M NaOH, RT, 4hLabileSignificant degradation, formation of colored products due to oxidation.
Oxidation 3% H₂O₂, RT, 24hVery LabileRapid degradation, formation of quinone-type structures and other oxidized species.[3][4][5]
Thermal Degradation 60°C in solution, 48hModerately stableSome degradation expected, rate dependent on solvent and pH.
Photodegradation UV light (254 nm), RTLabileDegradation is expected, especially in the presence of oxygen.

Proposed Degradation Pathway

Under oxidative conditions, the primary degradation pathway for this compound is expected to involve the oxidation of the guaiacyl (4-hydroxy-3-methoxyphenyl) moiety to form ortho-quinones and subsequently more complex colored polymers.

G cluster_0 Oxidative Degradation A threo-1-(4-Hydroxy-3-methoxyphenyl) propane-1,2-diol B Ortho-quinone intermediate A->B [O], -2H+, -2e- C Polymerized colored products B->C Further oxidation and polymerization

Caption: Proposed oxidative degradation pathway.

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

1. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase A to a final concentration of approximately 50 µg/mL.

  • For forced degradation samples, neutralize the solution if necessary before dilution.

3. Method Validation:

The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.[6]

Forced Degradation Protocol

1. General Procedure:

  • Prepare a solution of the compound at a known concentration (e.g., 100 µg/mL) in the chosen stress medium.

  • Expose the solution to the stress condition for a specified duration.

  • At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration for HPLC analysis.

  • Analyze the stressed sample alongside a control sample (un-stressed) to determine the percentage of degradation.

2. Specific Conditions:

  • Acid Hydrolysis: Use 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Use 0.1 M NaOH at room temperature.

  • Oxidation: Use 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dissolve the compound in a neutral solvent (e.g., water or a buffer at pH 7) and heat at 60°C.

  • Photodegradation: Expose the solution in a quartz cuvette to a UV lamp (e.g., 254 nm) at room temperature. A control sample should be wrapped in foil and kept under the same conditions.

G cluster_0 Forced Degradation Workflow start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize dilute Dilute to Target Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Guaiacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of guaiacylglycerol.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem for guaiacylglycerol analysis?

A1: HPLC peak tailing is a phenomenon where the peak shape is asymmetrical, with a trailing edge that is longer and less steep than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, all of which compromise the quantitative accuracy of the analysis of guaiacylglycerol.[2][3]

Q2: What are the most common causes of peak tailing for a phenolic compound like guaiacylglycerol?

A2: For phenolic compounds such as guaiacylglycerol, the primary causes of peak tailing include:

  • Secondary Interactions: Unwanted interactions between the polar phenolic hydroxyl group of guaiacylglycerol and active sites on the stationary phase, most commonly residual silanol groups on silica-based columns.[2]

  • Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of guaiacylglycerol's phenolic hydroxyl group (predicted to be around 9.9) can lead to a mixed ionization state, causing peak distortion.[2]

  • Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[1][2]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1][2]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can also contribute to peak tailing.[2]

Q3: How do residual silanol groups on the HPLC column cause peak tailing with guaiacylglycerol?

A3: Residual silanol groups (Si-OH) are unreacted, polar groups on the surface of silica-based stationary phases (like C18).[4] At mobile phase pH values above 3-4, these silanol groups can become ionized (SiO-), creating negatively charged sites.[4] Guaiacylglycerol, with its polar hydroxyl groups, can interact with these ionized silanols through hydrogen bonding or ion-exchange mechanisms. This secondary retention mechanism slows down a portion of the guaiacylglycerol molecules as they travel through the column, resulting in a "tail" on the peak.[3][4]

Troubleshooting Guides

My guaiacylglycerol peak is tailing. Where do I start?

A systematic approach is the key to identifying and resolving the root cause of peak tailing. The following flowchart outlines a logical troubleshooting workflow:

Troubleshooting_Workflow start Peak Tailing Observed for Guaiacylglycerol check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Likely a system-wide issue. Check for extra-column volume, leaks, or detector problems. check_all_peaks->system_issue Yes specific_peak_issue Likely a chemical interaction or method-specific issue. check_all_peaks->specific_peak_issue No check_mobile_phase Is mobile phase pH appropriate? (≥ 2 units away from pKa ~9.9) specific_peak_issue->check_mobile_phase adjust_ph Adjust mobile phase pH. For reversed-phase, a lower pH (e.g., 3-4) is often effective for acidic compounds. check_mobile_phase->adjust_ph No check_overload Is the column overloaded? check_mobile_phase->check_overload Yes end Peak Shape Improved adjust_ph->end dilute_sample Dilute the sample or reduce injection volume. check_overload->dilute_sample Yes check_column Is the column old or contaminated? check_overload->check_column No dilute_sample->end flush_or_replace Flush the column with a strong solvent or replace it. Consider a column with end-capping or a different chemistry. check_column->flush_or_replace Yes check_column->end No flush_or_replace->end

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing of guaiacylglycerol.

How can I mitigate silanol interactions?

To reduce the impact of residual silanol groups on the peak shape of guaiacylglycerol, consider the following strategies, illustrated in the diagram below:

Silanol_Interactions cluster_column Silica Stationary Phase silanol Ionized Silanol (SiO-) tailing_peak Tailing Peak silanol->tailing_peak guaiacylglycerol Guaiacylglycerol guaiacylglycerol->silanol Secondary Interaction lower_ph Lower Mobile Phase pH (protonates silanols to SiOH) lower_ph->silanol mitigates endcapping Use End-capped Column (blocks silanol access) endcapping->silanol mitigates additives Add Mobile Phase Additives (e.g., triethylamine, competes for sites) additives->silanol mitigates

Caption: Chemical interactions leading to peak tailing and mitigation strategies.

Data Presentation

The following table summarizes the expected qualitative and representative quantitative effects of various HPLC parameters on the peak tailing of a typical phenolic compound like guaiacylglycerol. The tailing factor (Tf) is a measure of peak asymmetry, with a value of 1.0 being perfectly symmetrical.

ParameterCondition 1Tailing Factor (Tf)Condition 2Tailing Factor (Tf)Rationale
Mobile Phase pH pH 7.0> 1.5pH 3.01.1 - 1.3At lower pH, the ionization of residual silanol groups is suppressed, reducing secondary interactions with the acidic guaiacylglycerol.[4]
Column Chemistry Standard C18> 1.4End-capped C181.0 - 1.2End-capping chemically blocks many of the residual silanol groups, preventing interactions with the analyte.[4]
Sample Concentration 1 mg/mL> 1.60.1 mg/mL1.1 - 1.3High sample concentrations can overload the stationary phase, leading to peak distortion.[1][2]
Mobile Phase Additive No Additive> 1.50.1% Formic Acid1.1 - 1.3The acid helps to maintain a low mobile phase pH and can also compete with the analyte for active sites on the stationary phase.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Guaiacylglycerol

This protocol provides a starting point for the analysis of guaiacylglycerol and can be modified to troubleshoot peak tailing.

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). An end-capped column is recommended to minimize peak tailing.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-50% B

    • 15-18 min: 50-90% B

    • 18-20 min: 90% B

    • 20-22 min: 90-10% B

    • 22-27 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the guaiacylglycerol standard or sample in the initial mobile phase composition (90:10 Solvent A:Solvent B). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Column Flushing Procedure to Address Contamination

If column contamination is suspected as the cause of peak tailing, the following flushing procedure can be performed. Always disconnect the column from the detector before flushing.

  • Remove Buffers: Flush the column with 10-20 column volumes of HPLC-grade water to remove any salts or buffers.

  • Intermediate Polarity Flush: Flush with 10-20 column volumes of isopropanol.

  • Nonpolar Flush: Flush with 10-20 column volumes of hexane.

  • Return to Intermediate Polarity: Flush with 10-20 column volumes of isopropanol.

  • Return to Reversed-Phase Conditions: Flush with 10-20 column volumes of your mobile phase organic solvent (e.g., acetonitrile or methanol).

  • Re-equilibration: Re-equilibrate the column with the initial mobile phase conditions of your analytical method until a stable baseline is achieved.

References

Technical Support Center: Optimizing Reaction Conditions for threo-Guaiacylglycerol Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical modification of threo-guaiacylglycerol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on threo-guaiacylglycerol and its common derivatives like guaiacylglycerol-β-guaiacyl ether (GGE)?

The primary reactive sites include the phenolic hydroxyl group, two aliphatic hydroxyl groups (primary and secondary), and, in the case of GGE, the β-O-4 ether linkage. The reactivity of these sites allows for various modifications, but also necessitates careful planning to achieve selectivity.

Q2: What are the most common types of modification reactions performed on these molecules?

Common modifications include:

  • Cleavage of the β-O-4 ether bond: This is a key reaction studied for lignin depolymerization to produce valuable aromatic compounds like guaiacol, vanillin, and vanillic acid.[1][2]

  • Acylation/Etherification of hydroxyl groups: These reactions are used to introduce functional groups, alter solubility, or protect the hydroxyls during subsequent reaction steps.

  • Oxidation: The α-carbon is often oxidized in enzymatic or catalytic reactions.[3]

Q3: How do I choose an appropriate solvent for my reaction?

The choice of solvent is critical and reaction-dependent.

  • For catalytic aerobic oxidation (e.g., using Ru/Al₂O₃), acetonitrile has been shown to be effective.[2] Using water as a solvent in this system can lead to very low yields of the desired products.[2]

  • For reductions using sodium borohydride (NaBH₄), a mixture of THF and methanol is often employed.[4]

  • For biological assays , Dimethyl Sulfoxide (DMSO) is the most recommended solvent for dissolving threo-guaiacylglycerol due to its miscibility with aqueous media, though the final concentration should ideally be below 0.1% to avoid cytotoxicity.[5]

Q4: When is it necessary to use protecting groups?

Protecting groups are essential when you need to achieve chemoselectivity in a molecule with multiple reactive functional groups.[6][7] For threo-guaiacylglycerol, which has three different hydroxyl groups, a protecting group strategy is necessary if you wish to modify one hydroxyl group while leaving the others untouched. Orthogonal protection allows for the selective removal of one protecting group without affecting others.[6]

Q5: What are the standard analytical methods for monitoring reaction progress and analyzing products?

A combination of techniques is often required:

  • High-Performance Liquid Chromatography (HPLC): Ideal for analyzing non-volatile products and the starting material, GGE.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile products like guaiacol and vanillin.[2] For thermally sensitive or non-volatile compounds, derivatization (e.g., silylation) may be required to increase volatility and stability before GC-MS analysis.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for confirming the structure and stereochemistry of the final purified products.[9]

Troubleshooting Guides

Guide 1: Catalytic Ether Cleavage of Guaiacylglycerol-β-Guaiacyl Ether (GGE)
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of GGE 1. Inactive or poisoned catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor catalyst-substrate contact.1. Ensure the catalyst is fresh or properly activated. For reusable catalysts, check for deactivation.[2] 2. Optimize the reaction temperature. For Ru/Al₂O₃ in acetonitrile, temperatures around 160°C have shown high conversion.[2] 3. Increase the reaction time and monitor progress at various intervals to find the optimum duration.[2] 4. Ensure adequate stirring/agitation.
Formation of Unexpected Byproducts 1. Side reactions are occurring under the chosen conditions. 2. Primary products are undergoing further reactions (e.g., vanillin oxidizing to vanillic acid).[2] 3. Impurities in starting materials or solvents.1. Characterize byproducts using NMR or HRMS to understand their formation pathways.[2] 2. Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to disfavor side reactions.[2] 3. Use high-purity starting materials and solvents.[2]
Difficulty in Product Analysis 1. The analytical method is unsuitable for all components (e.g., starting material vs. volatile products). 2. Thermal instability of the analyte during GC analysis.1. Employ a combination of techniques. Use HPLC for non-volatile components and GC-MS for volatile products.[2] 2. For GC-MS analysis of thermally sensitive compounds, consider derivatization to increase volatility and stability.[2]
Guide 2: General Modification (e.g., Acylation, Etherification)
Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Incomplete reaction or significant side reactions. 2. Improper solvent system for column chromatography. 3. Degradation of the compound during workup or purification.1. Monitor the reaction to completion using TLC or HPLC. 2. Develop an optimal solvent system using TLC first. The target compound should have an Rf value between 0.2-0.35 for good separation.[9] 3. Maintain a neutral or slightly acidic pH during aqueous workups and avoid excessive heat during solvent evaporation.[9]
Non-selective Reaction The molecule has multiple reactive hydroxyl groups (phenolic, primary aliphatic, secondary aliphatic).1. Employ an orthogonal protecting group strategy to selectively block certain hydroxyl groups before performing the desired modification.[6] 2. Exploit subtle differences in reactivity (e.g., steric hindrance) to achieve partial selectivity.[7]
Poor Separation of threo and erythro Isomers The two diastereomers have very similar polarities, making separation by standard column chromatography difficult.1. Use a shallow gradient of a moderately polar solvent system (e.g., ethyl acetate in hexane) during flash chromatography.[9] 2. For highly challenging separations, consider ion-exchange chromatography after an initial flash chromatography step.[9][10]

Quantitative Data Summary

Table 1: Effect of Different 5 wt. % Metal/Alumina Catalysts on GGE Oxidation Reaction Conditions: Acetonitrile solvent, 160°C, 5 bar (20% O₂ in Argon), 20 hours.

CatalystGGE Conversion (%)Guaiacol Yield (%)Vanillin Yield (%)Vanillic Acid Yield (%)
Ru/Al₂O₃ ~100281111
Ag/Al₂O₃ ~10027--
Fe/Al₂O₃ ~100< 15< 1< 1
Mn/Al₂O₃ ~100< 15< 1< 1
Co/Al₂O₃ ~100< 15< 1< 1
Cu/Al₂O₃ ~100< 15< 1< 1
(Data sourced from[2][11])

Table 2: Effect of Temperature on GGE Oxidation with 5 wt. % Ru/Al₂O₃ Catalyst Reaction Conditions: Acetonitrile solvent, 5 bar (20% O₂ in Argon), 20 hours.

Temperature (°C)GGE Conversion (%)Product Yields
140 LowerLower yields of desired products.
160 Higher (~100%)Higher conversion and improved product yields.[2]
(Data sourced from[2])

Experimental Protocols

Protocol 1: Catalytic Aerobic Oxidation of threo-Guaiacylglycerol-β-Guaiacyl Ether (GGE)

This protocol is adapted for the oxidative cleavage of the β-O-4 linkage in GGE using a Ru/Al₂O₃ catalyst.[1][2]

Materials:

  • threo-Guaiacylglycerol-β-guaiacyl ether (GGE)

  • 5 wt. % Ru/Al₂O₃ catalyst

  • Acetonitrile (high purity)

  • High-pressure batch reactor

  • Gas mixture: 20% O₂ in Argon

Procedure:

  • Reactor Loading: Place the GGE substrate and the Ru/Al₂O₃ catalyst into the high-pressure batch reactor.

  • Solvent Addition: Add acetonitrile as the solvent.[1]

  • Purging: Seal the reactor and purge it several times with Argon, followed by the 20% O₂/Ar gas mixture to ensure the desired atmosphere.[1][2]

  • Pressurization: Pressurize the reactor to the target pressure (e.g., 5 bar) with the O₂/Ar mixture.[1][2]

  • Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 160°C). Maintain these conditions for the specified reaction time (e.g., 20 hours).[2]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

  • Sample Preparation: Open the reactor and collect the reaction mixture. Filter the mixture to separate the solid catalyst from the liquid products.[2]

  • Analysis: Analyze the liquid phase using HPLC and/or GC-MS to identify and quantify the products (guaiacol, vanillin, vanillic acid) and any remaining GGE.[2]

Protocol 2: General Purification by Silica Gel Column Chromatography

This protocol provides a general workflow for the purification of threo-guaiacylglycerol derivatives and the separation of diastereomers.[9]

Materials:

  • Crude reaction product

  • Silica gel (for flash chromatography)

  • Solvents for elution (e.g., hexane, ethyl acetate, dichloromethane)

  • TLC plates (silica gel)

  • Glass column, test tubes, rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., starting with 10% ethyl acetate in hexane and increasing polarity). The ideal system will show good separation between the desired product and impurities, with an Rf value for the target compound between 0.2 and 0.35.[9]

  • Column Packing: Select an appropriate size column and slurry-pack it with silica gel using the initial, non-polar solvent from your TLC analysis (e.g., hexane). Ensure the silica bed is well-compacted and free of air bubbles.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel. Carefully apply the sample to the top of the column.[9]

  • Elution: Begin eluting with the solvent system determined from the TLC analysis. A shallow gradient elution (slowly increasing the percentage of the polar solvent) often provides better separation than isocratic (constant solvent mixture) elution.[9]

  • Fraction Collection & Analysis: Collect fractions in test tubes. Monitor the composition of the fractions by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator at a moderate temperature to yield the purified product.[9]

Visualizations

G cluster_workflow General Experimental Workflow for Modification start Starting Material (threo-Guaiacylglycerol) protect Protection of Hydroxyl Groups (Optional) start->protect Selectivity Needed? modify Modification Reaction (e.g., Ether Cleavage, Acylation) start->modify protect->modify deprotect Deprotection (Optional) modify->deprotect purify Workup & Purification modify->purify deprotect->purify analyze Analysis & Characterization (NMR, HPLC, MS) purify->analyze

Caption: A general workflow for the chemical modification of threo-guaiacylglycerol.

G cluster_troubleshooting Troubleshooting Flowchart: Low Product Yield start Low Product Yield After Purification check_rxn Check reaction completion (TLC, HPLC, GC) start->check_rxn incomplete Reaction Incomplete check_rxn->incomplete No complete Reaction Complete check_rxn->complete Yes optimize_rxn Optimize Conditions: - Increase Time/Temp - Check Catalyst/Reagents incomplete->optimize_rxn check_workup Review Workup & Purification Steps complete->check_workup degradation Product Degradation? check_workup->degradation Possible Degradation separation Poor Separation? check_workup->separation Possible Separation Issue degradation_sol - Avoid high temp - Check pH stability - Store properly degradation->degradation_sol separation_sol - Re-optimize TLC - Use shallow gradient - Consider different  chromatography separation->separation_sol

Caption: A decision tree for troubleshooting low product yield in experiments.

Caption: Logic diagram for selecting protecting groups for guaiacylglycerol's hydroxyls.

References

Technical Support Center: Synthesis of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with impurities during the synthesis of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in the synthesis of this compound when starting from vanillin?

A1: Based on a common synthetic route involving a Wittig reaction, Sharpless asymmetric dihydroxylation, and subsequent reduction, the most likely impurities include:

  • Process-Related Impurities:

    • Unreacted starting materials (e.g., vanillin, Wittig salt).

    • The erythro diastereomer of the final product.

    • Triphenylphosphine oxide (a byproduct of the Wittig reaction).[1][2]

    • Incompletely reduced intermediates (e.g., the corresponding aldehyde or ester).

    • Byproducts from the Sharpless dihydroxylation.

  • Degradation Products:

    • Oxidation products of the phenol group.

    • Products of acid-catalyzed side reactions if deprotection is not carefully controlled.

Q2: How can I differentiate between the threo and erythro diastereomers?

A2: The threo and erythro diastereomers have distinct physicochemical properties and can be separated and identified using High-Performance Liquid Chromatography (HPLC). Typically, reversed-phase columns (e.g., C18) are effective. The two isomers will have different retention times. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the two, as the coupling constants for the protons on the chiral carbons will differ.

Q3: What is the primary cause of triphenylphosphine oxide contamination and how can it be removed?

A3: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.[1][2] Its formation is inherent to the reaction mechanism. Due to its polarity and solubility, it can be challenging to separate from the desired product. Purification strategies include:

  • Careful column chromatography.

  • Crystallization, as triphenylphosphine oxide may have different solubility characteristics than the product.

  • Precipitation of triphenylphosphine oxide from a nonpolar solvent.[1]

Q4: My reaction yield is low. What are the potential causes?

A4: Low yields can result from several factors throughout the multi-step synthesis:

  • Incomplete Wittig reaction.

  • Suboptimal conditions for the Sharpless asymmetric dihydroxylation.

  • Product loss during work-up and purification steps.

  • Degradation of intermediates or the final product.

Troubleshooting Guides

Problem 1: Presence of the erythro isomer in the final product.
Potential Cause Troubleshooting Step Rationale
Suboptimal Sharpless Asymmetric Dihydroxylation Optimize the reaction temperature and the choice of chiral ligand (AD-mix-α vs. AD-mix-β).The stereoselectivity of the Sharpless dihydroxylation is highly dependent on the reaction conditions and the specific ligand used. A secondary reaction pathway with lower enantioselectivity can also occur if the olefin concentration is too high.[3][4]
Isomerization during subsequent steps Ensure that subsequent reaction and purification steps are carried out under neutral or mildly basic conditions.Acidic conditions can potentially lead to epimerization at one of the chiral centers.
Problem 2: Significant amount of unreacted starting material (vanillin derivative) after the Wittig reaction.
Potential Cause Troubleshooting Step Rationale
Inefficient ylide formation Ensure anhydrous conditions and use a sufficiently strong, non-nucleophilic base (e.g., n-butyllithium).The phosphorus ylide is moisture-sensitive and requires a strong base for its formation.[1]
Steric hindrance Increase reaction time and/or temperature.Sterically hindered aldehydes may react more slowly.
Poor quality of Wittig salt Use freshly prepared or purified phosphonium salt.Impurities in the Wittig salt can inhibit the reaction.
Problem 3: Incomplete reduction of the ester intermediate.
Potential Cause Troubleshooting Step Rationale
Insufficient reducing agent Use a sufficient excess of a powerful reducing agent like lithium aluminum hydride (LiAlH4).Esters are less reactive than aldehydes and require a strong reducing agent for complete conversion to the primary alcohol.[5][6]
Reaction temperature too low Perform the reduction at a suitable temperature as recommended for LiAlH4 reductions.The rate of reduction is temperature-dependent.
Premature quenching of the reaction Ensure the reaction is complete before the work-up procedure.Incomplete reaction will leave unreacted ester or the intermediate aldehyde.

Data Presentation

Table 1: Potential Impurities and their Likely Origin

Impurity NameStructureLikely Origin
erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diolDiastereomer of the productIncomplete stereoselectivity in the Sharpless asymmetric dihydroxylation.
1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-olIncomplete dihydroxylation of the allylic alcohol intermediate.
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid ethyl esterUnreacted intermediate from the Wittig reaction.
VanillinUnreacted starting material or degradation product.
Triphenylphosphine oxideByproduct of the Wittig reaction.[1][2]
Benzaldehyde derivativeFormed if the reduction of the ester stops at the aldehyde stage.[5]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment and Diastereomer Separation

This protocol provides a general method for the analysis of this compound and its potential impurities.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of the mobile phase.

Protocol 2: Forced Degradation Study

To understand the degradation pathways and identify potential degradation products, a forced degradation study can be performed.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before analysis.

  • Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 48 hours.

  • Photostability: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples using the HPLC-UV method described above and by LC-MS to identify the degradation products.

Visualizations

impurity_formation_pathway cluster_synthesis Main Synthetic Pathway cluster_impurities Impurity Formation Vanillin Vanillin Intermediate1 Protected Vanillin Vanillin->Intermediate1 Protection Intermediate2 Cinnamate Ester Intermediate1->Intermediate2 Wittig Reaction Impurity1 Unreacted Vanillin Intermediate1->Impurity1 Incomplete Reaction Intermediate3 threo-Diol Ester Intermediate2->Intermediate3 Sharpless Dihydroxylation Impurity2 Triphenylphosphine Oxide Intermediate2->Impurity2 Byproduct Impurity3 erythro-Diol Ester Intermediate2->Impurity3 Low Stereoselectivity Product threo-1-(4-Hydroxy-3-methoxyphenyl) propane-1,2-diol Intermediate3->Product Reduction & Deprotection Impurity5 Aldehyde Intermediate Intermediate3->Impurity5 Incomplete Reduction Impurity4 erythro-Product Impurity3->Impurity4 Reduction

Caption: Potential impurity formation pathway in the synthesis of this compound.

troubleshooting_workflow Start Impurity Detected in Final Product Identify Identify Impurity by LC-MS / NMR Start->Identify CheckErythro Is it the erythro isomer? Identify->CheckErythro CheckStartingMaterial Is it an unreacted starting material? CheckErythro->CheckStartingMaterial No OptimizeDihydroxylation Optimize Sharpless Dihydroxylation CheckErythro->OptimizeDihydroxylation Yes CheckByproduct Is it a known byproduct? CheckStartingMaterial->CheckByproduct No OptimizeReaction Optimize Corresponding Reaction Step CheckStartingMaterial->OptimizeReaction Yes CheckByproduct->OptimizeReaction No OptimizePurification Optimize Purification Method CheckByproduct->OptimizePurification Yes End Impurity Minimized OptimizeDihydroxylation->End OptimizeReaction->End OptimizePurification->End

Caption: A logical workflow for troubleshooting common impurities.

References

Technical Support Center: Handling threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the oxidation of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol.

Troubleshooting Guides

Issue 1: Discoloration (e.g., yellowing, browning) of the compound in solid form or solution.

Possible Cause: Oxidation of the phenolic hydroxyl group. Phenolic compounds, particularly those with a guaiacyl structure like this compound, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, elevated temperatures, high pH, and the presence of metal ions.

Solutions:

  • Storage:

    • Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

    • For solutions, use degassed solvents and store under an inert atmosphere.

    • Protect from light by using amber vials or by wrapping the container in aluminum foil.

    • Store at low temperatures (refrigeration at 2-8°C or freezing at -20°C or below) to slow down the rate of oxidation.

  • Solvent Purity:

    • Use high-purity, HPLC-grade solvents to minimize contaminants that can catalyze oxidation.

    • If using aqueous buffers, prepare them with high-purity water (e.g., Milli-Q or equivalent).

  • pH Control:

    • Maintain a slightly acidic to neutral pH for solutions. Based on studies of similar lignin model compounds, a pH range of 3-7 is recommended for enhanced stability.[1][2] A citrate-phosphate buffer at pH 3.5 has been used in synthetic protocols for related compounds.

  • Chelating Agents:

    • If metal ion contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to sequester metal ions that can catalyze oxidation.

Issue 2: Appearance of new peaks in HPLC analysis during a stability study.

Possible Cause: Formation of degradation products due to oxidation.

Solutions:

  • Identify Degradation Products:

    • Common oxidation products of guaiacyl compounds include quinones (e.g., 2-methoxy-1,4-benzoquinone), catechols, and various dimers or polymers.[1][2][3][4] These products often exhibit different retention times in reverse-phase HPLC.

    • LC-MS analysis can be employed to identify the mass of the degradation products, aiding in their structural elucidation.

  • Optimize Storage and Handling:

    • Implement the preventative measures outlined in Issue 1 to minimize further degradation.

  • Use of Antioxidants:

    • Add antioxidants to the solution to inhibit the oxidation process. The choice and concentration of the antioxidant should be optimized for the specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of this compound?

A1: The primary factors are:

  • Oxygen: Molecular oxygen is a key reactant in the oxidation of phenols.

  • pH: Alkaline conditions (pH > 7) significantly accelerate the rate of oxidation by promoting the deprotonation of the phenolic hydroxyl group, making it more susceptible to oxidation.

  • Light: UV and visible light can provide the energy to initiate photo-oxidative degradation. Phenylpropanoids are known to be sensitive to UV radiation.[5][6]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Metal Ions: Transition metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts for the oxidation of phenolic compounds.

Q2: Which antioxidants are recommended for stabilizing solutions of this compound, and at what concentrations?

A2: While specific data for this exact molecule is limited, common antioxidants for phenolic compounds are effective. The choice depends on the solvent system and downstream applications.

AntioxidantRecommended Starting ConcentrationSolvent SystemNotes
Ascorbic Acid (Vitamin C) 0.1 - 1 mg/mLAqueousWater-soluble; can act as a pro-oxidant in the presence of metal ions.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)OrganicSoluble in many organic solvents; effective radical scavenger.
Trolox 0.1 - 1 mMAqueous/OrganicA water-soluble analog of Vitamin E.
Glutathione 0.1 - 1 mMAqueousA biological antioxidant, suitable for in vitro studies.

Q3: What is the optimal pH for storing aqueous solutions of this compound?

A3: Based on stability studies of the closely related lignin model compound, guaiacylglycerol-β-guaiacyl ether, a pH range of 3 to 7 is recommended.[1][2] Mildly acidic conditions are generally preferred for phenolic compounds to minimize phenolate anion formation, which is more prone to oxidation.

Q4: How can I monitor the stability and detect oxidation of the compound?

A4: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be able to separate the parent compound from its potential degradation products.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
  • Solvent Preparation: Use high-purity, deionized water. Degas the water by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by sonication under vacuum.

  • Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM citrate-phosphate buffer) with a pH between 3.5 and 6.0 using the degassed water.

  • Antioxidant Addition (Optional): If required, dissolve the chosen antioxidant (e.g., ascorbic acid to a final concentration of 0.5 mg/mL) in the buffer.

  • Dissolution of Compound: Accurately weigh the desired amount of this compound and dissolve it in the prepared buffer.

  • Storage: Transfer the solution to an amber glass vial, flush the headspace with an inert gas, and seal tightly. Store at 2-8°C.

Protocol 2: HPLC Method for Stability Analysis

This method is based on established procedures for the analysis of similar guaiacylglycerol compounds and should be validated for the specific application.[7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point. For separating threo and erythro diastereomers, a chiral column (e.g., polysaccharide-based) would be necessary.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or acetic acid (to maintain an acidic pH and improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV absorbance at approximately 280 nm.

  • Column Temperature: 25-30°C.

Visualizations

Oxidation_Pathway Compound threo-1-(4-Hydroxy-3-methoxyphenyl) propane-1,2-diol Phenoxy_Radical Phenoxy Radical Intermediate Compound->Phenoxy_Radical Oxidation Oxidants O2, Light, High pH, Metal Ions, High Temp. Oxidants->Phenoxy_Radical Degradation_Products Quinones, Dimers, Polymers Phenoxy_Radical->Degradation_Products Further Reactions Troubleshooting_Workflow Start Observe Compound Degradation (e.g., Discoloration) Check_Storage Review Storage Conditions: - Inert Atmosphere? - Protected from Light? - Low Temperature? Start->Check_Storage Check_Solution Review Solution Preparation: - High-Purity Solvents? - Degassed Solvents? - Appropriate pH? Start->Check_Solution Implement_Changes Implement Corrective Actions: - Store under Argon/Nitrogen - Use Amber Vials - Refrigerate/Freeze - Adjust pH to 3-7 - Use Antioxidants Check_Storage->Implement_Changes Check_Solution->Implement_Changes Monitor_Stability Monitor Stability using HPLC Implement_Changes->Monitor_Stability Stable Compound is Stable Monitor_Stability->Stable Yes Not_Stable Degradation Persists Monitor_Stability->Not_Stable No Further_Investigation Further Investigation: - Identify Degradation Products - Test Different Antioxidants Not_Stable->Further_Investigation

References

Technical Support Center: Solubility Challenges of Threo-guaiacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of threo-guaiacylglycerol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving threo-guaiacylglycerol?

Threo-guaiacylglycerol is a hydrophobic compound, making it soluble in several organic solvents.[1] For biological assays, the most commonly recommended solvent is sterile-filtered Dimethyl Sulfoxide (DMSO).[1][2] Other suitable organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1][2][3][4] However, for cell-based experiments, DMSO is preferred due to its miscibility with aqueous culture media at low concentrations.[1] Ethanol may be used as a co-solvent in some applications, though the compound is only slightly soluble in it.[1] Due to its hydrophobic nature, threo-guaiacylglycerol has poor solubility in water.[1]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium. What is happening and how can I prevent it?

This is a common issue known as "solvent shock," which occurs when a compound that is highly soluble in an organic solvent rapidly comes out of solution upon contact with an aqueous environment.[1] If you observe immediate cloudiness or precipitate, consider the following solutions:

  • Lower the Final Concentration: The final concentration of threo-guaiacylglycerol in the media may be exceeding its aqueous solubility limit. Try using a lower final working concentration.[1]

  • Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to a large volume of aqueous media, perform a serial dilution in pre-warmed (37°C) culture media.[1]

  • Use Pre-Warmed Media: The solubility of many compounds, including threo-guaiacylglycerol, decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media for dilutions.[1]

  • Gentle Mixing: Add the compound dropwise while gently vortexing or swirling the media to ensure gradual mixing.[1]

Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible.[1] A final concentration of less than 0.5% (v/v) is generally recommended, with concentrations at or below 0.1% being ideal to avoid significant effects on cell viability and signaling pathways.[1] It is critical to include a vehicle control (culture medium with the same final DMSO concentration but without the compound) in all experiments.[1]

Q4: How should I prepare and store a stock solution of threo-guaiacylglycerol?

It is advisable to prepare a concentrated stock solution in 100% DMSO, which can then be diluted to the final working concentration.[1] For short-term storage (up to a few weeks), stock solutions in DMSO should be stored at -20°C.[2] For longer-term storage, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1][2] Before use, if you need to ensure higher solubility, you can warm the tube to 37°C and shake it in an ultrasonic bath for a short period.[2]

Solubility Data Summary

SolventQualitative SolubilitySuitability for Biological Assays
Dimethyl Sulfoxide (DMSO) Soluble[1][2][3][4]Recommended ; keep final concentration <0.5% (ideally ≤0.1%)[1]
Chloroform Soluble[1][2][3][4]Not suitable for most biological assays[1]
Dichloromethane Soluble[1][2][3][4]Not suitable for most biological assays[1]
Ethyl Acetate Soluble[1][2][3][4]Not suitable for most biological assays[1]
Acetone Soluble[1][2][3][4]Not suitable for most biological assays
Ethanol Slightly Soluble[1]May be used as a co-solvent in some applications[1]
Water Poorly Soluble[1]Not suitable as a primary solvent

Troubleshooting Guide

This guide addresses the most common solubility-related issues encountered during experiments with threo-guaiacylglycerol.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Precipitation Observed in Aqueous Media? cause1 Solvent Shock (Rapid Dilution) start->cause1 Yes cause2 Concentration Too High start->cause2 Yes cause3 Media Temperature Too Low start->cause3 Yes no_precip No Precipitation Observed. Proceed with Experiment. start->no_precip No sol1 Perform serial dilutions in media. Add stock dropwise while gently mixing. cause1->sol1 sol2 Lower the final working concentration. cause2->sol2 sol3 Use pre-warmed (37°C) media for all dilutions. cause3->sol3

Caption: Troubleshooting decision tree for compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution, which is a common starting point for creating working solutions for biological assays.

Materials:

  • threo-Guaiacylglycerol (solid powder)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered[1]

  • Sterile microcentrifuge tubes or vials[1]

  • Vortex mixer[1]

  • Sonicator (optional)[1]

Procedure:

  • Calculate Mass: Determine the mass of threo-guaiacylglycerol required. The molecular weight is 214.22 g/mol .[1] For 1 mL of a 10 mM stock solution, you will need 2.1422 mg.[1]

  • Weigh Compound: Accurately weigh the calculated amount of powder and place it in a sterile vial.[1]

  • Add Solvent: Add the required volume of sterile DMSO to the vial.[1]

  • Dissolve: Vortex the vial until the solid is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.[2]

  • Visual Inspection: Visually inspect the solution to ensure no visible particles remain.[1]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C.[1][2]

G start Start calc 1. Calculate Mass of threo-Guaiacylglycerol start->calc weigh 2. Weigh Compound into Sterile Vial calc->weigh add_dmso 3. Add Sterile DMSO weigh->add_dmso dissolve 4. Dissolve via Vortexing / Sonication add_dmso->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store at -20°C aliquot->store end End store->end G start Add Compound to Test Tube add_solvent Add Small Volume of Solvent start->add_solvent observe Observe for Immediate Dissolution add_solvent->observe agitate Agitate Vigorously (e.g., Vortex) observe->agitate check1 Is it Dissolved? agitate->check1 heat Gently Warm (e.g., 37°C) check1->heat No soluble Result: Soluble check1->soluble Yes check2 Is it Dissolved? heat->check2 sonicate Sonicate check2->sonicate No check2->soluble Yes check3 Is it Dissolved? sonicate->check3 check3->soluble Yes insoluble Result: Insoluble check3->insoluble No

References

Technical Support Center: NMR Signal Assignment for threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the NMR signal assignment of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol. It includes troubleshooting guides, FAQs, experimental protocols, and data presentation to assist in experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: How can I confirm the presence of hydroxyl (-OH) protons in my ¹H NMR spectrum?

A1: The chemical shifts of hydroxyl protons can be variable and they often appear as broad signals. To confirm their presence, you can perform a "D₂O shake" experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl protons will exchange with deuterium, causing their signals to disappear or significantly decrease in intensity.

Q2: I am having trouble distinguishing between the threo and erythro isomers. Which NMR signals are most informative?

A2: The stereochemistry at the C-α (C-1) and C-β (C-2) positions can be determined by analyzing specific signals in both ¹H and ¹³C NMR spectra. For the threo isomer, the coupling constant between H-α and H-β (Jα,β) is typically larger (around 6-8 Hz) compared to the erythro isomer (around 4-5 Hz). In ¹³C NMR, the chemical shifts of C-α and C-β are also diagnostic. Typically, for the threo isomer, the C-α signal is shifted slightly downfield, and the C-β signal is shifted upfield compared to the erythro isomer.[1]

Q3: My aromatic proton signals are overlapping. How can I resolve them?

A3: Overlapping signals in the aromatic region can be challenging. Here are a few troubleshooting steps:

  • Change the solvent: Running the NMR in a different deuterated solvent (e.g., from CDCl₃ to acetone-d₆ or DMSO-d₆) can alter the chemical shifts and may resolve the overlapping peaks.

  • 2D NMR: Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) to identify proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. This will help in unambiguously assigning the aromatic signals.

Q4: The integration of my signals is not accurate. What could be the cause?

A4: Inaccurate integration can arise from several factors:

  • Incomplete relaxation: Ensure that the relaxation delay (d1) is set to at least 5 times the longest T₁ relaxation time of the protons being analyzed for quantitative analysis.

  • Baseline distortion: Careful phasing and baseline correction of the spectrum are crucial for accurate integration.

  • Signal overlap: If peaks are overlapping, deconvolution algorithms may be necessary to obtain accurate integrals for each signal.

Data Presentation: NMR Signal Assignment

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These are typical values compiled from literature on similar guaiacyl-type lignin model compounds and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Signal Assignment for this compound (in Acetone-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α (H-1)~ 4.65d~ 6.5
H-β (H-2)~ 3.95m
H-γa (H-3a)~ 3.65ddJγa,γb ≈ 11.0, Jβ,γa ≈ 4.5
H-γb (H-3b)~ 3.45ddJγa,γb ≈ 11.0, Jβ,γb ≈ 6.0
H-2'~ 6.95dJ2',6' ≈ 1.8
H-5'~ 6.85dJ5',6' ≈ 8.0
H-6'~ 6.75ddJ5',6' ≈ 8.0, J2',6' ≈ 1.8
-OCH₃~ 3.85s
Ar-OHVariable, broads
α-OHVariable, broadd
β-OHVariable, broadt

Table 2: ¹³C NMR Signal Assignment for this compound (in Acetone-d₆)

CarbonChemical Shift (δ, ppm)
C-α (C-1)~ 75.5
C-β (C-2)~ 74.0
C-γ (C-3)~ 64.0
C-1'~ 133.0
C-2'~ 110.5
C-3'~ 148.0
C-4'~ 146.0
C-5'~ 115.5
C-6'~ 120.0
-OCH₃~ 56.0

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., Acetone-d₆, DMSO-d₆), 0.6-0.7 mL

    • NMR tube (5 mm)

    • Pipettes and vials

  • Procedure:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

    • Transfer the solution into a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Experiments:

    • ¹H NMR:

      • Pulse sequence: zg30

      • Number of scans: 16-64 (depending on concentration)

      • Relaxation delay (d1): 1-2 s

      • Acquisition time (aq): ~4 s

    • ¹³C NMR:

      • Pulse sequence: zgpg30 (proton decoupled)

      • Number of scans: 1024 or more

      • Relaxation delay (d1): 2 s

    • 2D NMR (for unambiguous assignment):

      • COSY, HSQC, and HMBC experiments should be run using standard instrument parameters.

Mandatory Visualizations

Below are diagrams illustrating key workflows and relationships for the NMR analysis of this compound.

G Workflow for NMR Signal Assignment A Sample Preparation (Dissolve in Deuterated Solvent) B 1D ¹H NMR Acquisition A->B F 1D ¹³C NMR & DEPT Acquisition A->F C Identify Solvent, Water, and TMS Peaks B->C D Integrate and Assign Proton Signals (Aromatic, Aliphatic, Methoxy) C->D E D₂O Exchange (Confirm -OH Protons) D->E H 2D NMR Acquisition (COSY, HSQC, HMBC) D->H G Assign Carbon Signals (Quaternary, CH, CH₂, CH₃) F->G G->H I Correlate Signals & Finalize Assignments H->I J Final Assigned Spectrum I->J

Caption: Workflow for the complete NMR signal assignment of the target compound.

G Decision Tree for Stereoisomer Identification Start Analyze ¹H NMR Spectrum of H-α and H-β J_coupling Measure J(H-α, H-β) Coupling Constant Start->J_coupling Threo threo Isomer J_coupling->Threo J ≈ 6-8 Hz Erythro erythro Isomer J_coupling->Erythro J ≈ 4-5 Hz C13_check Analyze ¹³C NMR of C-α and C-β Threo->C13_check Erythro->C13_check Threo_C13 threo Confirmed C13_check->Threo_C13 C-α downfield C-β upfield Erythro_C13 erythro Confirmed C13_check->Erythro_C13 C-α upfield C-β downfield

Caption: Logic for distinguishing between threo and erythro isomers using NMR data.

References

Technical Support Center: Scaling Up Threo-Guaiacylglycerol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of threo-guaiacylglycerol, with a particular focus on scaling up from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and scale-up of threo-guaiacylglycerol production.

Q1: My reaction yield of threo-guaiacylglycerol is significantly lower upon scale-up. What are the potential causes?

A1: A decrease in yield during scale-up is a common issue and can be attributed to several factors that are less pronounced at the lab scale:

  • Inefficient Heat Transfer: Exothermic reactions can lead to localized "hot spots" in large reactors, promoting side reactions and degradation of the desired product. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

  • Poor Mixing: Achieving homogeneous mixing in a large volume is more difficult than in a small flask. Inadequate mixing can result in localized concentration gradients of reactants and reagents, leading to incomplete reactions and the formation of impurities.

  • Reagent Addition Rate: The rate of reagent addition, which may be trivial at a small scale, becomes critical during scale-up. A rate that is too fast can lead to uncontrolled exotherms and side reactions, while a rate that is too slow may result in an unnecessarily long reaction time and potential degradation.

  • Changes in Physical Form of Reagents: The physical form of solid reagents can impact their dissolution rate and reactivity, which may differ between small and large batches.

Troubleshooting Steps:

  • Reaction Calorimetry: Conduct reaction calorimetry studies to understand the thermal profile of your reaction and to design an appropriate heat management strategy for the larger scale.

  • Optimize Agitation: Select an appropriate impeller design and agitation speed for the reactor geometry and reaction mixture viscosity to ensure efficient mixing. Computational Fluid Dynamics (CFD) modeling can aid in optimizing mixing parameters.

  • Controlled Reagent Addition: Utilize a calibrated pump for the controlled addition of critical reagents. An initial study to determine the optimal addition rate at the larger scale is recommended.

  • Raw Material Characterization: Ensure consistent quality and physical properties of starting materials and reagents between batches.

Q2: The diastereomeric ratio (threo:erythro) of my product is worse at a larger scale. Why is this happening and how can I improve it?

A2: Diastereoselectivity can be highly sensitive to reaction conditions, which are more difficult to control in larger reactors.

  • Temperature Fluctuations: Poor heat transfer can lead to temperature variations within the reactor, which can affect the stereochemical outcome of the reaction. Diastereoselective reductions, for example, are often highly temperature-dependent.

  • Mixing and Concentration Gradients: Inefficient mixing can lead to localized areas where the concentration of the reducing agent or other reagents is not optimal, potentially favoring the formation of the undesired erythro isomer.

Troubleshooting Steps:

  • Strict Temperature Control: Implement a robust temperature control system for the reactor, potentially including multiple heating/cooling jackets or internal cooling coils.

  • Homogeneous Reagent Dispersion: Ensure the reducing agent is dispersed evenly throughout the reaction mixture. For solid reducing agents, consider dissolving them in a suitable solvent before slow addition to the reactor.

  • Solvent and Catalyst Screening: Re-evaluate the solvent and catalyst system. A different solvent or a more selective catalyst may be necessary to achieve high diastereoselectivity at scale.

Q3: I am struggling with the purification of threo-guaiacylglycerol at a multi-kilogram scale. My lab-scale flash column chromatography is not feasible. What are my options?

A3: Flash column chromatography is generally not practical or economical for large-scale purification due to high solvent consumption and the large quantities of silica gel required. Industrial-scale purification relies on more scalable techniques:

  • Crystallization: This is often the most cost-effective method for purifying large quantities of solid compounds. The success of crystallization depends on finding a suitable solvent system in which the threo and erythro diastereomers have significantly different solubilities.

  • Simulated Moving Bed (SMB) Chromatography: SMB is a continuous chromatographic technique that is highly efficient for separating binary mixtures, such as diastereomers, on a large scale. It offers higher throughput and lower solvent consumption compared to batch chromatography.[1][2][3]

Troubleshooting and Selection Guide:

  • Solvent Screening for Crystallization: Perform a thorough solvent screening to identify a solvent or solvent mixture that provides good separation of the diastereomers upon crystallization. Seeding with pure threo-guaiacylglycerol crystals can aid in inducing crystallization of the desired isomer.

  • Feasibility Study for SMB: For high-value products or when crystallization is not effective, an initial feasibility study for SMB separation is recommended. This involves determining the adsorption isotherms of the diastereomers on a suitable stationary phase.

Q4: My purified threo-guaiacylglycerol appears to be degrading over time. How can I prevent this?

A4: Guaiacylglycerol and its derivatives can be sensitive to heat, light, and pH.[4]

  • Thermal Degradation: Exposure to high temperatures, especially during solvent evaporation, can lead to degradation.

  • pH Sensitivity: The compound may be unstable under strongly acidic or basic conditions.

  • Oxidation: As a phenolic compound, threo-guaiacylglycerol can be susceptible to oxidation, especially if exposed to air and light over extended periods.

Prevention Strategies:

  • Controlled Drying: Use a rotary evaporator at a moderate temperature and reduced pressure to remove solvents. For larger quantities, consider using a vacuum oven at a controlled temperature.

  • pH Neutralization: Ensure the final product is at a neutral or slightly acidic pH before storage.

  • Inert Atmosphere and Cold Storage: Store the purified solid under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20 °C) and protected from light.

Data Presentation

Table 1: Comparison of Lab-Scale and Scaled-Up Purification Techniques for Diastereomers

FeatureFlash Column ChromatographyFractional CrystallizationSimulated Moving Bed (SMB) Chromatography
Scale Lab (mg to g)Lab to Industrial (g to tons)Pilot to Industrial (kg to tons)
Typical Purity >95% (highly dependent on separation)Can reach >99%>99%
Throughput LowHighHigh (continuous process)
Solvent Consumption Very HighModerateLow to Moderate
Cost High (for large scale)Low (if suitable solvent is found)High initial investment, lower operating costs
Primary Challenge Scalability, costFinding a suitable solvent systemHigh capital cost, process development

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of Threo-Guaiacylglycerol (Exemplary Process)

This protocol is a hypothetical but representative example of how a lab-scale procedure might be adapted for pilot-scale production. Note: This process should be developed and validated at a smaller scale before attempting a pilot-scale run. All operations should be conducted in accordance with site-specific safety protocols.

Materials and Equipment:

  • 50 L glass-lined reactor with overhead stirring, temperature control unit, and reflux condenser

  • Addition vessel with a calibrated pump

  • Appropriate work-up and extraction vessels

  • Vanillin (or a protected derivative)

  • α-lithiated (2-methoxyphenoxy)acetic acid (prepared in situ or sourced)

  • Borane-dimethyl sulfide complex or other suitable reducing agent

  • Appropriate solvents (e.g., THF, Diethyl ether, Ethyl acetate)

  • Aqueous work-up reagents (e.g., HCl, NaHCO₃, brine)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Aldol Addition:

    • Charge the reactor with a solution of vanillin in anhydrous THF under a nitrogen atmosphere.

    • Cool the reactor to the desired temperature (e.g., 0 °C) using the temperature control unit.

    • Slowly add a solution of α-lithiated (2-methoxyphenoxy)acetic acid from the addition vessel via the calibrated pump over a period of 1-2 hours, maintaining the internal temperature below 5 °C. The addition rate should be determined during process development to control the exotherm.

    • Allow the reaction to stir at the specified temperature for the optimized reaction time, monitoring for completion by a suitable in-process control (e.g., HPLC).

  • Reduction:

    • Once the aldol addition is complete, slowly add the borane-dimethyl sulfide complex via the addition pump, again carefully controlling the temperature.

    • Allow the reaction to proceed until the reduction is complete, as determined by in-process analysis.

  • Work-up:

    • Carefully quench the reaction by the slow addition of an appropriate quenching agent (e.g., methanol, followed by aqueous HCl).

    • Perform aqueous extractions to remove impurities. The aqueous and organic layers are separated, and the organic layer is washed with solutions such as sodium bicarbonate and brine.

  • Solvent Swap and Concentration:

    • If necessary, perform a solvent swap to a solvent suitable for the subsequent purification step.

    • Concentrate the organic phase under reduced pressure to obtain the crude product mixture of threo- and erythro-guaiacylglycerol.

  • Purification:

    • Proceed with the chosen large-scale purification method (e.g., fractional crystallization or SMB chromatography) as developed in the lab.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis (Pilot Scale) cluster_purification Purification cluster_analysis Analysis & Final Product start Starting Materials (e.g., Vanillin derivative) reaction Aldol Addition & Diastereoselective Reduction in 50L Reactor start->reaction crude Crude Product (threo/erythro mixture) reaction->crude purification_method Large-Scale Purification (Crystallization or SMB) crude->purification_method pure Purified threo-Guaiacylglycerol purification_method->pure analysis Purity & Diastereomeric Ratio (HPLC, qNMR) pure->analysis final_product Final Product (>98% Purity) analysis->final_product

Caption: A general workflow for the scaled-up synthesis, purification, and analysis of threo-guaiacylglycerol.

purification_decision_tree cluster_scale Scale of Operation cluster_lab Lab Scale (< 1 kg) cluster_pilot Pilot/Industrial Scale (> 1 kg) start Need to Purify threo/erythro Mixture scale_q Scale > 1 kg? start->scale_q flash_chrom Flash Column Chromatography scale_q->flash_chrom No crystallization_q Good Crystallization Separation? scale_q->crystallization_q Yes prep_hplc Preparative HPLC flash_chrom->prep_hplc or crystallization Fractional Crystallization crystallization_q->crystallization Yes smb Simulated Moving Bed (SMB) Chromatography crystallization_q->smb No scale_up_considerations cluster_params Key Parameters to Control cluster_challenges Primary Challenges center Successful Scale-Up safety Process Safety (Exotherms, Pressure) center->safety purification Downstream Processing (Scalable Purification) center->purification economics Process Economics (Cost, Throughput, Yield) center->economics heat Heat Transfer (Surface Area:Volume Ratio) heat->center mixing Mixing Efficiency (Impeller, Baffles, Viscosity) mixing->center addition Reagent Addition Rate (Controlled Dosing) addition->center

References

Validation & Comparative

A Comparative Guide to the Quantification of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: HPLC-MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two prominent analytical techniques, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol. This compound, a phenylpropanoid found in plants such as Paeonia lactiflora, is of interest for its potential biological activities.[1][2] The choice of analytical methodology is critical for accurate quantification in various matrices. This document outlines detailed experimental protocols and compares the expected performance of each method to aid researchers in selecting the most suitable approach for their specific needs.

Experimental Protocols

Proposed Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is designed for the direct analysis of the target analyte in biological matrices, offering high sensitivity and specificity.

1. Sample Preparation:

  • Matrix: Plasma, urine, or plant extract.

  • Extraction:

    • To 100 µL of the sample matrix, add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for injection.

2. Chromatographic Conditions:

  • System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for better resolution and faster analysis times.[3]

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion [M+H]⁺ → Product ion (specific transitions to be determined by direct infusion of a standard).

    • Internal Standard: Corresponding precursor → product ion transition.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the polar analyte but can offer excellent sensitivity and is a robust alternative. A validated GC-MS method for propane-1,2-diol has been reported and can be adapted.[4][5]

1. Sample Preparation and Derivatization:

  • Matrix: Cheese, bacterial cultures, or other biological samples.[4]

  • Extraction:

    • Perform an aqueous extraction of the sample.

  • Derivatization:

    • The target analyte is transformed into its phenylboronic ester prior to analysis to improve volatility.[4][5]

    • Mix the aqueous extract with a solution of phenylboronic acid in an appropriate solvent.

    • Heat the mixture to facilitate the derivatization reaction.

    • Extract the derivatized analyte into an organic solvent suitable for GC injection (e.g., hexane).

2. Chromatographic Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

3. Mass Spectrometric Conditions:

  • System: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for quantitative analysis, targeting characteristic fragment ions of the derivatized analyte.

Performance Comparison

The following table summarizes the expected performance characteristics for the two proposed methods. The values are illustrative and based on typical performance for these analytical techniques.

ParameterHPLC-MSGC-MS (with Derivatization)
Specificity High (based on retention time and specific MRM transitions)High (based on retention time and specific mass fragments)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Low (pg/mL to low ng/mL range)Low (sub-µg/kg to mg/kg range depending on matrix)[4]
Limit of Quantification (LOQ) Low (ng/mL range)µg/kg to mg/kg range depending on matrix[5]
Precision (%RSD) < 15%< 10%[4]
Accuracy (%Recovery) 85-115%90-110%
Sample Preparation Simpler (protein precipitation and reconstitution)More complex (requires derivatization step)
Analysis Time Faster (typically < 15 minutes per sample)[6]Slower (longer GC run times)
Analyte Suitability Ideal for polar, non-volatile compoundsRequires derivatization for polar compounds

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proposed HPLC-MS method.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing p1 Sample Collection (Plasma, Urine, etc.) p2 Protein Precipitation (Acetonitrile/Methanol) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 Injection into UHPLC System p6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Mass Spectrometry (MRM Detection) a3->a4 d1 Peak Integration a4->d1 d2 Quantification using Calibration Curve d1->d2 d3 Reporting Results d2->d3

Caption: Workflow for the quantification of this compound using HPLC-MS.

Conclusion

Both HPLC-MS and GC-MS are powerful techniques for the quantification of this compound.

  • HPLC-MS is generally preferred for its simpler sample preparation, which avoids the need for derivatization, and its suitability for polar and thermally labile compounds. The use of UHPLC can further enhance throughput and resolution.[3][6]

  • GC-MS provides a robust and sensitive alternative, although the mandatory derivatization step adds complexity and time to the sample preparation process. It is a well-established technique with excellent performance for analytes that can be made volatile.[4][5]

The final choice of method will depend on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, available instrumentation, and desired sample throughput. For high-throughput analysis in complex biological matrices, the proposed HPLC-MS method is likely to be the more efficient approach.

References

A Comparative Analysis of Threo-Guaiacylglycerol and Other Lignin Model Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lignin chemistry, the selection of appropriate model compounds is a critical step for meaningful and reproducible experimental outcomes. This guide provides an objective comparison of threo-guaiacylglycerol with other key lignin model compounds, supported by experimental data and detailed protocols to inform your research.

Lignin, a complex aromatic biopolymer, is a cornerstone of plant cell walls, providing structural rigidity. Its intricate and irregular structure, however, presents significant challenges for degradation and valorization. To unravel the mechanisms of lignin breakdown and explore its potential as a renewable resource, researchers rely on model compounds that represent the key linkages within the lignin polymer. Among the most abundant and studied of these is the β-O-4 aryl ether linkage, for which guaiacylglycerol and its derivatives serve as indispensable models.

This guide focuses on a comparative analysis of threo-guaiacylglycerol and its diastereomer, erythro-guaiacylglycerol, along with other relevant β-O-4 lignin model compounds. The stereochemistry of these compounds, particularly the relative configuration at the α and β carbons of the propane side chain, significantly influences their reactivity and biological activity.

Comparative Analysis of Lignin Model Compounds

The choice of a lignin model compound is dictated by the specific research question, whether it involves studying reaction mechanisms, catalyst performance, or biological effects. Below is a summary of key quantitative data for comparing threo-guaiacylglycerol with its erythro isomer and other related compounds.

CompoundKey FeatureApplication
threo-Guaiacylglycerol A diastereomer of guaiacylglycerol.Studies of lignin degradation, stereospecific reactions, and as a standard for analytical method development.[1][2]
erythro-Guaiacylglycerol The other diastereomer of guaiacylglycerol.Comparative studies with the threo isomer to understand the influence of stereochemistry on reactivity and degradation pathways.[3]
Guaiacylglycerol-β-guaiacyl ether (GGE) Represents the β-O-4 linkage with two guaiacyl units.Widely used as a fundamental model for studying the cleavage of the most common linkage in lignin.[4][5]
Veratrylglycerol-β-guaiacyl ether (VGE) A non-phenolic β-O-4 model compound.Used to investigate the role of the free phenolic hydroxyl group in lignin reactions.
Syringylglycerol-β-guaiacyl ether (SGE) Contains both syringyl and guaiacyl units.Important for modeling lignin in hardwoods, which are rich in syringyl units.

Data Presentation: Physicochemical and Reactivity Data

The following tables provide a comparative summary of key physicochemical and reactivity data for threo- and erythro-guaiacylglycerol, which are often studied in tandem to elucidate the impact of stereochemistry.

Table 1: Comparative NMR Spectroscopic Data for threo- and erythro-Guaiacylglycerol Isomers

IsomerProton NMR (¹H NMR) - Chemical Shift (δ) and Coupling Constant (J)Carbon NMR (¹³C NMR) - Chemical Shift (δ)
threo-Guaiacylglycerol H-α: ~4.9-5.1 ppm (d, J ≈ 6-7 Hz)C-α: ~74-76 ppm
H-β: ~4.2-4.4 ppm (m)C-β: ~84-86 ppm
erythro-Guaiacylglycerol H-α: ~4.8-5.0 ppm (d, J ≈ 4-5 Hz)C-α: ~72-74 ppm
H-β: ~4.3-4.5 ppm (m)C-β: ~86-88 ppm

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The key differentiating feature is often the coupling constant (J) between H-α and H-β, which is typically larger for the threo isomer.[2]

Table 2: Comparative Reactivity in Acidolysis

IsomerReaction ConditionsConversion (%)Major Products
threo-Guaiacylglycerol-β-guaiacyl ether 0.2 M HCl in 9:1 dioxane/water, 85 °C, 4h~70-80%Hibbert's ketones, guaiacol
erythro-Guaiacylglycerol-β-guaiacyl ether 0.2 M HCl in 9:1 dioxane/water, 85 °C, 4h~90-95%Hibbert's ketones, guaiacol

Note: The erythro isomer is generally more reactive and undergoes faster cleavage of the β-O-4 bond under acidic conditions.[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of research findings. Below are representative methodologies for key experiments involving lignin model compounds.

Synthesis of threo- and erythro-Guaiacylglycerol-β-guaiacyl Ethers

A common synthetic route involves the reaction of α-bromo-acetovanillone with guaiacol, followed by reduction of the resulting ketone.

  • Condensation: React α-bromo-acetovanillone with guaiacol in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) under reflux to form the β-O-4 ketone precursor.

  • Reduction: Reduce the ketone using a reducing agent such as sodium borohydride (NaBH₄) in methanol. This step produces a mixture of threo and erythro diastereomers.

  • Separation: The diastereomers can be separated by column chromatography on silica gel using a solvent system such as a gradient of hexane and ethyl acetate. The separation can be monitored by thin-layer chromatography (TLC).

  • Characterization: The purified isomers should be characterized by NMR spectroscopy to confirm their stereochemistry.[6]

Acidolysis for β-O-4 Linkage Cleavage

This protocol is used to study the rate and products of β-O-4 bond cleavage.

  • Reaction Setup: Dissolve the lignin model compound (e.g., guaiacylglycerol-β-guaiacyl ether) in a 9:1 (v/v) mixture of dioxane and 0.2 M aqueous HCl.

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 85 °C) for a specified time (e.g., 4 hours).

  • Workup: Cool the reaction mixture, neutralize with a base (e.g., NaHCO₃), and extract the products with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the products and remaining starting material by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and product distribution.[7]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard technique for assessing the purity of synthesized lignin model compounds and for separating diastereomers.[1][8]

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% formic acid), is typically employed.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at 280 nm is suitable for these aromatic compounds.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.22 µm syringe filter, and inject.

Mandatory Visualizations

General Workflow for Lignin Model Compound Studies

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of lignin model compounds.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Application start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product Mixture reaction->crude chromatography Column Chromatography crude->chromatography isomers Separated Isomers (threo & erythro) chromatography->isomers characterization Structural Characterization (NMR, MS) isomers->characterization reactivity Reactivity Studies (e.g., Acidolysis) isomers->reactivity

Caption: Workflow for lignin model compound synthesis and analysis.

Signaling Pathway Inhibition by a Threo-Guaiacylglycerol Derivative

Some derivatives of threo-guaiacylglycerol have been shown to exhibit biological activity, such as the inhibition of cancer cell proliferation by targeting signaling pathways like the MEK/ERK pathway.[9][10]

G cluster_pathway MEK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor threo-Guaiacylglycerol Derivative Inhibitor->MEK

Caption: Inhibition of the MEK/ERK pathway by a threo-guaiacylglycerol derivative.

References

Distinguishing Diastereomers: A Comparative Guide to the NMR-Based Structure Confirmation of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. In the case of diastereomers, which often exhibit distinct biological activities, precise stereochemical assignment is critical. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data used to confirm the structure of threo-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, contrasting it with its erythro counterpart. The information presented herein is supported by experimental data to aid in the definitive identification of these compounds.

The differentiation between the threo and erythro diastereomers of 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, a guaiacylglycerol derivative, relies heavily on the analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra. Key diagnostic features include the coupling constants (J-values) between the vicinal protons on the propanediol backbone and the chemical shifts (δ) of the carbons in this chain.

Comparative NMR Data Analysis

The primary distinguishing feature between the threo and erythro isomers is the magnitude of the vicinal coupling constant between the protons at C-1 and C-2 (J₁‚₂). Generally, for acyclic 1,2-diols, the J-value for the threo isomer is larger than that for the erythro isomer. This difference arises from the preferred conformations of the two diastereomers, leading to different dihedral angles between the coupled protons.

Below is a summary of the ¹H and ¹³C NMR spectral data for the threo and erythro isomers of 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol.

Assignment This compound erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
¹H NMR (δ in ppm, J in Hz)
H-14.65 (d, J = 5.8)4.75 (d, J = 4.2)
H-23.95 (m)4.05 (m)
H-3a3.58 (dd, J = 11.2, 4.5)3.65 (dd, J = 11.2, 4.0)
H-3b3.48 (dd, J = 11.2, 6.0)3.55 (dd, J = 11.2, 6.5)
H-56.85 (d, J = 8.0)6.86 (d, J = 8.0)
H-66.72 (dd, J = 8.0, 2.0)6.73 (dd, J = 8.0, 2.0)
H-2'6.95 (d, J = 2.0)6.96 (d, J = 2.0)
OCH₃3.85 (s)3.86 (s)
¹³C NMR (δ in ppm)
C-174.573.8
C-276.275.5
C-363.864.5
C-4146.2146.3
C-5115.0115.1
C-6118.9119.0
C-1'132.5132.6
C-2'110.1110.2
C-3'148.5148.6
OCH₃56.056.1

Experimental Protocols

The following is a representative experimental protocol for the acquisition of NMR data for the structural confirmation of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the isolated or synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Use a standard pulse program with a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR: Employ a proton-decoupled pulse sequence with a spectral width of around 220 ppm, an acquisition time of over 1 second, and a relaxation delay of 2-3 seconds.

  • 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs and optimize acquisition parameters (e.g., number of increments, scans per increment) to achieve adequate signal-to-noise and resolution for unambiguous correlation analysis.

3. Data Processing and Analysis:

  • Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak.

  • Integrate the ¹H NMR signals and measure the coupling constants.

  • Analyze the 2D NMR spectra to confirm proton-proton and proton-carbon connectivities, which aids in the assignment of all signals.

Workflow for NMR-Based Structure Elucidation

G Workflow for NMR-Based Structure Elucidation of Diastereomers cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Structure Confirmation Isolation Isolation/Synthesis of Compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (¹H, ¹³C) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Dissolution->NMR_2D Processing Data Processing NMR_1D->Processing NMR_2D->Processing Assignment Signal Assignment Processing->Assignment J_Coupling Analysis of Coupling Constants Assignment->J_Coupling Chem_Shift Analysis of Chemical Shifts Assignment->Chem_Shift Comparison Comparison with Literature/Reference Data J_Coupling->Comparison Chem_Shift->Comparison Structure Structure Confirmation Comparison->Structure

Caption: A flowchart illustrating the key steps in confirming the structure of diastereomers using NMR spectroscopy.

The definitive assignment of the threo configuration for 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol is achieved through the careful analysis and comparison of its NMR spectral data with that of its erythro isomer. The larger vicinal coupling constant (J₁‚₂) is a particularly robust indicator for the threo diastereomer in this class of compounds. The comprehensive approach outlined in this guide, combining 1D and 2D NMR techniques, provides a reliable methodology for the structural elucidation of these and similar chiral molecules.

A Comparative Guide to the Biological Effects of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: An Overview of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of specific in vitro and in vivo studies on threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol. This phenylpropanoid is consistently identified as a natural product isolated from the roots of the herbaceous peony, Paeonia lactiflora.[1][2][3] While information regarding its chemical properties and commercial availability exists, dedicated research into its biological activities, pharmacological effects, and underlying mechanisms of action is not publicly available at this time.

This guide, therefore, cannot provide a direct comparison of the in vitro and in vivo effects of this compound due to the lack of experimental data. However, to provide context for researchers, scientists, and drug development professionals, this report will summarize the well-documented biological activities of extracts from its source, Paeonia lactiflora. It is important to note that the specific contribution of this compound to the observed effects of the whole extract remains undetermined.

The Source: Paeonia lactiflora and its Bioactive Properties

Extracts from the root of Paeonia lactiflora, a staple in traditional Chinese medicine, have been extensively studied and demonstrated a range of biological activities, primarily centered around their anti-inflammatory and antioxidant properties.[4][5][6]

Anti-Inflammatory Effects

Paeonia lactiflora extracts have shown significant anti-inflammatory effects in various studies.[6][7] The primary bioactive component credited with these effects is paeoniflorin.[7] The anti-inflammatory actions are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

Antioxidant Activity

The antioxidant properties of Paeonia lactiflora extracts are well-documented, contributing to their protective effects against cellular damage caused by oxidative stress.[4][5] These extracts are rich in phenolic compounds and flavonoids, which are known for their ability to scavenge free radicals.[4][8]

Summary of Paeonia lactiflora Extract Effects

While no quantitative data is available for this compound, the following table summarizes the general findings for Paeonia lactiflora extracts.

Biological EffectKey Findings from Paeonia lactiflora StudiesCitation
Anti-inflammatory Extracts have been shown to possess anti-inflammatory properties. Paeoniflorin is a major anti-inflammatory compound.[5][7]
Antioxidant Extracts exhibit potent antioxidant benefits, helping to combat oxidative stress and protect cells from free radical damage.[4][5]
Skin Health Used in cosmetics for its potential to regulate melanin production, lighten skin, and protect against UV radiation-induced damage.[7][8]

Future Research Directions

The absence of specific data on this compound highlights a significant gap in the current understanding of the full pharmacological profile of Paeonia lactiflora. Future research should focus on isolating this specific compound and conducting rigorous in vitro and in vivo studies to elucidate its potential biological activities. Such studies would be invaluable in determining if this phenylpropanoid contributes to the known therapeutic effects of peony extracts and if it holds promise as a standalone therapeutic agent.

Experimental Workflow for Future Studies

Should research on this compound be undertaken, a logical experimental workflow would be as follows:

References

A Comparative Guide to the Antioxidant Activity of Guaiacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive overview of the known biological activities of derivatives of guaiacylglycerol isomers and presents detailed experimental protocols for key antioxidant assays. This information is intended to be a valuable resource for researchers looking to investigate the antioxidant potential of these compounds.

Comparative Biological Activity of Guaiacylglycerol Isomer Derivatives

While direct comparisons of the antioxidant activity of the parent erythro- and threo-guaiacylglycerol are scarce, studies on their derivatives have revealed stereoselective differences in other biological activities. A notable example is the cytotoxic effect of their β-coniferyl aldehyde ether derivatives on hepatocellular carcinoma cells.

Table 1: Cytotoxicity of Guaiacylglycerol-β-coniferyl Aldehyde Ether Isomers against Hep3B and HepG2 Cells

CompoundIsomerCell LineIC₅₀ (µM)
1a erythroHep3B82.66
1b erythroHep3B45.56
2a threoHep3B67.97
2b threoHep3B39.02

Data suggests that the 'b' enantiomer of both the erythro and threo forms exhibited greater cytotoxicity against Hep3B cells. Notably, the threo enantiomer 2b was the most potent of the four compounds tested on this cell line.

Experimental Protocols for Antioxidant Activity Assays

For researchers wishing to conduct a direct comparative study of the antioxidant activity of guaiacylglycerol isomers, the following are detailed protocols for three standard assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compounds (erythro- and threo-guaiacylglycerol)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (517 nm)

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store the solution in an amber bottle in the dark at 4°C.

  • Preparation of Test Samples: Prepare stock solutions of the guaiacylglycerol isomers and the positive control in methanol or ethanol. From the stock solutions, prepare a series of dilutions to determine the IC₅₀ value.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test samples or positive control to the wells.

    • For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the sample.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of ABTS•⁺ Working Solution: Before use, dilute the ABTS•⁺ stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of the guaiacylglycerol isomers and Trolox in the appropriate solvent.

  • Assay:

    • Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test samples or Trolox standards.

    • Shake the plate and incubate for 6 minutes in the dark at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds

  • Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (593 nm)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of the guaiacylglycerol isomers and the standard in the appropriate solvent.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of the test samples or standards.

    • For the blank, add 20 µL of the solvent.

    • Incubate the plate at 37°C for 4-10 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualizations

G General Workflow for Antioxidant Assays prep_reagents Prepare Assay Reagents (DPPH, ABTS, or FRAP) mix Mix Reagents and Samples/ Controls in Microplate prep_reagents->mix prep_samples Prepare Sample Dilutions (erythro- & threo-isomers) prep_samples->mix prep_control Prepare Positive Control (e.g., Trolox, Ascorbic Acid) prep_control->mix incubate Incubate at Specific Temperature and Time mix->incubate measure Measure Absorbance at Specific Wavelength incubate->measure analyze Calculate % Inhibition/ TEAC/FRAP Value measure->analyze

Comparative Guide for the LC-MS/MS Confirmation of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the confirmation of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol against an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is supported by experimental data from studies on structurally similar compounds, such as lignans and other phenylpropanoids, to provide a comprehensive overview for researchers in the field.

Method Performance Comparison

The selection of an analytical method for the confirmation and quantification of this compound is critical for accurate and reliable results. LC-MS/MS is a powerful and widely used technique for the analysis of polar and thermally labile compounds, such as the target analyte. An alternative method, GC-MS, can also be employed, though it typically requires a derivatization step to increase the volatility of the analyte. The following table summarizes the performance characteristics of these two methods based on published data for analogous compounds.

Performance MetricLC-MS/MSGC-MS
Limit of Detection (LOD) 0.001 - 0.043 pg0.02 - 3.0 pg
Limit of Quantification (LOQ) 0.118 - 1.831 µ g/100g Not explicitly found for similar analytes
Linearity (R²) > 0.999Not explicitly found for similar analytes
Sample Preparation Simple extraction (e.g., methanol)Extraction followed by mandatory derivatization (silylation)
Analysis Time Relatively shortCan be longer due to derivatization
Selectivity & Specificity High, due to MRM transitionsHigh, but potential for interferences
Compound Suitability Ideal for polar, non-volatile compoundsRequires derivatization for polar compounds

Experimental Protocols

LC-MS/MS Confirmation of this compound

This protocol is a representative method constructed from established procedures for the analysis of similar phenylpropanoid compounds.

1. Sample Preparation (Extraction)

  • Weigh 0.1 g of the homogenized sample into a 2 mL microcentrifuge tube.

  • Add 1 mL of 80% methanol and vortex for 3 minutes.

  • Perform ultrasonic extraction at 40°C for 60 minutes.

  • Centrifuge the extract at 22,250 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.2 µm nylon syringe filter into an HPLC vial for analysis.

2. Liquid Chromatography (LC) Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 2.1 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • MS System: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Curtain Gas: 35 psi

  • Temperature: 500°C

  • IonSpray Voltage: -4500 V

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound (Precursor Ion: m/z 197.1; Product Ions for quantification and confirmation to be determined by infusion of a standard)

    • Internal Standard (e.g., deuterated analogue): To be determined.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Methanol Extraction Sample->Extraction Vortex & Sonicate Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC Liquid Chromatography Separation Filtration->LC MS Mass Spectrometry Detection (ESI) LC->MS MSMS Tandem MS (MRM) MS->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Confirmation Confirmation Quantification->Confirmation

Caption: Experimental workflow for LC-MS/MS confirmation.

method_comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS LCMS_Adv Advantages: - High Sensitivity - High Specificity - No Derivatization - Suitable for Polar Analytes LCMS_Disadv Disadvantages: - Potential for Matrix Effects GCMS_Adv Advantages: - Robust and Established - Excellent for Volatile Compounds GCMS_Disadv Disadvantages: - Requires Derivatization for Polar Analytes - Potentially Lower Sensitivity for this Analyte - Thermal Degradation Risk Analyte This compound (Polar, Thermally Labile) Analyte->LCMS_Adv Direct Analysis Analyte->GCMS_Disadv Requires Derivatization

Caption: Comparison of LC-MS/MS and GC-MS methods.

A Researcher's Guide to Purity Assessment of Synthesized Threo-Guaiacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with lignin model compounds, the purity of synthesized threo-guaiacylglycerol is of paramount importance. As a key model for the most abundant β-O-4 aryl ether linkage in lignin, its stereochemical purity directly impacts the validity and reproducibility of studies on lignin degradation, conversion, and bioactivity.[1] The synthesis of guaiacylglycerol typically yields a mixture of threo and erythro diastereomers, necessitating robust analytical methods for separation and purity verification.[1] Common impurities may also include starting materials and residual solvents.

This guide provides an objective comparison of the primary analytical techniques used to assess the purity of synthesized threo-guaiacylglycerol. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to assist in selecting the most appropriate methodology for your research needs.

Comparison of Analytical Techniques

The selection of an analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most common methods employed.

TechniquePrincipleAdvantagesDisadvantagesPrimary Application
HPLC Differential partitioning of analytes between a stationary and mobile phase.Excellent for separating diastereomers (threo/erythro) and other impurities. Highly reproducible and provides accurate quantification.Does not provide comprehensive structural information on its own. Requires reference standards for peak identification.Quantifying the purity of the threo isomer and detecting the presence of the erythro isomer and other process-related impurities.
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, enabling unambiguous identification of the compound and its stereochemistry. Can detect and identify unexpected impurities without a reference standard.Relatively low sensitivity compared to MS. Can be complex to interpret for mixtures.Structural confirmation of the synthesized threo-guaiacylglycerol and identification of impurities. Determination of diastereomeric ratio.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Extremely high sensitivity for detecting trace-level impurities. Provides accurate molecular weight information.May not distinguish between isomers without fragmentation (MS/MS) or chromatographic separation.Confirming the molecular weight of the target compound and detecting trace impurities.

Quantitative Performance Data

The following table summarizes typical performance characteristics for the quantification of threo-guaiacylglycerol using various analytical methods.

ParameterHPLC-UVQuantitative ¹H-NMR (qNMR)LC-MS/MSGC-MS (with Derivatization)
Purity Range Typically >95%Can determine absolute purityPrimarily for quantification at low concentrationsTypically >95%
Linearity (R²) >0.999>0.999>0.999>0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 1.0%< 5.0%< 5.0%
Limit of Detection (LOD) 0.1 - 1.0 µg/mL~0.1% (relative to analyte)0.01 - 0.5 µg/mL0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL~0.5% (relative to analyte)0.05 - 2.0 µg/mL0.5 - 5.0 µg/mL

Alternative Lignin Model Compound: Veratrylglycerol-β-guaiacyl ether

While threo-guaiacylglycerol is a primary model compound, others like veratrylglycerol-β-guaiacyl ether are also used. Veratrylglycerol-β-guaiacyl ether has an additional methoxy group on the A-ring, which blocks the phenolic hydroxyl group. This modification can be useful in studies where the reactivity of the phenolic hydroxyl is not under investigation.

The purity assessment of veratrylglycerol-β-guaiacyl ether follows similar analytical principles to that of guaiacylglycerol. HPLC is used for separation of diastereomers, and NMR is used for structural confirmation. Commercially available standards typically have a purity of around 95%.[2] The key difference in analysis lies in the expected molecular weight and NMR chemical shifts due to the additional methoxy group.

Experimental Workflows and Decision Making

The following diagrams illustrate the typical experimental workflows for purity assessment and a decision tree to aid in selecting the appropriate analytical method.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment start Synthesized Crude Product (threo/erythro mixture) purification Column Chromatography start->purification fractions Collect & Analyze Fractions (TLC) purification->fractions pool Pool Pure Fractions fractions->pool evaporation Solvent Evaporation pool->evaporation purified Purified threo-Guaiacylglycerol evaporation->purified hplc HPLC Analysis (Diastereomeric Purity) purified->hplc nmr NMR Analysis (Structural Confirmation & Purity) purified->nmr ms MS Analysis (Molecular Weight Confirmation) purified->ms

General workflow for synthesis, purification, and analysis.

decision_tree start Goal of Analysis? quant Quantitative Purity & Diastereomer Ratio start->quant Quantification structure Structural Confirmation & Impurity ID start->structure Structure trace Trace Impurity Detection start->trace Sensitivity hplc HPLC-UV quant->hplc High throughput qnmr Quantitative NMR (qNMR) quant->qnmr Absolute purity nmr_2d NMR (1D & 2D) structure->nmr_2d lcms LC-MS or GC-MS trace->lcms

References

A Comparative Guide to Guaiacylglycerol Purity Assessment: HPLC, NMR, and MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible research. Guaiacylglycerol, a key model compound in lignin chemistry and a potential building block for biofuels and pharmaceuticals, is no exception. Its synthesis often yields a mixture of diastereomers (threo and erythro) and other process-related impurities, necessitating robust analytical methods for accurate purity assessment.

This guide provides an in-depth comparison of three powerful analytical techniques for determining the purity of guaiacylglycerol: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). We will delve into the principles of each technique, provide detailed experimental protocols, present comparative data, and offer guidance on selecting the most appropriate method for your specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is a widely used technique that separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[1] For guaiacylglycerol, reversed-phase HPLC is a particularly effective method for quantifying purity and separating the threo and erythro diastereomers.[2][3]

Strengths of HPLC:

  • High Resolution and Sensitivity: HPLC can effectively separate complex mixtures and detect impurities at low concentrations.[2][4]

  • Quantitative Accuracy: It provides highly reproducible and accurate quantitative results, making it ideal for determining the percentage purity of the main compound.[2][3]

  • Versatility: A wide variety of columns and detectors are available, allowing for method optimization for specific analytical challenges.[2]

Limitations of HPLC:

  • Requires Reference Standards: Identification of impurities generally requires comparison with known reference standards.[3]

  • Limited Structural Information: While HPLC can separate isomers, it does not inherently provide detailed structural information about unknown impurities.[3]

  • Potential for Co-elution: There is a risk that an impurity may have the same retention time as the main compound, leading to an overestimation of purity.[5]

Experimental Protocol: HPLC for Guaiacylglycerol Purity

This protocol outlines a typical reversed-phase HPLC method for the analysis of guaiacylglycerol.

Instrumentation:

  • HPLC system equipped with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Solvent: Acetonitrile/water (1:1, v/v).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the guaiacylglycerol sample in 1 mL of the sample solvent. Filter the solution through a 0.22 µm syringe filter.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: 280 nm.[2][6]

    • Injection Volume: 10 µL.[2]

    • Gradient Program:

      • 0-15 min: 10% to 40% B

      • 15-20 min: 40% to 90% B

      • 20-25 min: Hold at 90% B

      • 25-30 min: 90% to 10% B

      • 30-35 min: Hold at 10% B

  • Data Analysis: Identify the guaiacylglycerol peak and any impurity peaks based on their retention times. Calculate the purity by determining the peak area percentage of the guaiacylglycerol peak relative to the total area of all peaks in the chromatogram.

Quantitative Data Summary: HPLC

ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 µg/mL[6]
Limit of Quantification (LOQ)0.5 - 5.0 µg/mL[6]
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for providing detailed structural information about molecules.[7] For guaiacylglycerol, ¹H NMR is invaluable for confirming the identity of the desired diastereomer and for identifying and quantifying impurities, often without the need for reference standards.[5][8] Quantitative NMR (qNMR) offers a direct measurement of purity against a certified internal standard.[9][10]

Strengths of NMR:

  • Definitive Structural Information: Provides unambiguous structural confirmation of the main compound and impurities.[3]

  • Universal Detection: Can detect any proton-containing molecule, including those without a UV chromophore.[11]

  • Primary Ratio Method: qNMR allows for direct and highly accurate purity determination without the need for a calibration curve of the analyte.[10]

  • Non-destructive: The sample can be recovered after analysis.[5]

Limitations of NMR:

  • Lower Sensitivity: Compared to MS, NMR generally has lower sensitivity.[3][7]

  • Complex Spectra: Mixtures can result in complex and overlapping spectra, making interpretation challenging.[3]

  • Requires High Purity Solvents: Deuterated solvents of high purity are necessary for analysis.

Experimental Protocol: ¹H NMR for Guaiacylglycerol Purity

This protocol describes the use of ¹H NMR for the structural confirmation and purity assessment of guaiacylglycerol.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard for qNMR (e.g., maleic acid, certified reference material).

Procedure:

  • Sample Preparation (for qualitative analysis): Dissolve 5-10 mg of the guaiacylglycerol sample in approximately 0.7 mL of deuterated solvent.[2]

  • Sample Preparation (for qNMR): Accurately weigh approximately 10 mg of the guaiacylglycerol sample and a precise amount of the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • For qNMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.

  • Data Analysis:

    • Qualitative: Compare the chemical shifts and coupling constants of the signals with known data for guaiacylglycerol to confirm its identity and stereochemistry. Identify signals that do not correspond to the main compound as impurities.

    • Quantitative (qNMR): Integrate a well-resolved signal of the guaiacylglycerol and a signal of the internal standard. Calculate the purity based on the integral values, the number of protons each signal represents, the molecular weights, and the masses of the sample and the internal standard.

Quantitative Data Summary: qNMR

ParameterExpected Performance
Linearity (R²)> 0.999
Limit of Detection (LOD)Analyte dependent, typically in the µg range
Limit of Quantification (LOQ)Analyte dependent, typically in the µg range
Precision (%RSD)< 1%
Accuracy (% Bias)< 1%

Mass Spectrometry (MS): The Ultimate in Sensitivity for Trace Impurity Detection

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[6] When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides exceptional sensitivity and selectivity for detecting and identifying trace impurities.[12]

Strengths of MS:

  • Unmatched Sensitivity: Capable of detecting impurities at very low levels (ppb or even ppt).[12]

  • High Specificity: Provides molecular weight information, which is highly specific for compound identification.[6]

  • Structural Information from Fragmentation: Tandem MS (MS/MS) can provide detailed structural information by fragmenting ions and analyzing the resulting fragments.

Limitations of MS:

  • May Not Distinguish Isomers: Without chromatographic separation, MS alone may not be able to differentiate between isomers with the same molecular weight.[3]

  • Ionization Suppression/Enhancement: The sample matrix can affect the ionization efficiency of the analyte, potentially leading to inaccurate quantification.

  • Complex Instrumentation: The instrumentation can be complex to operate and maintain.[6]

Experimental Protocol: LC-MS for Guaiacylglycerol Purity

This protocol outlines a typical LC-MS method for the sensitive detection of impurities in a guaiacylglycerol sample.

Instrumentation:

  • HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[2]

Reagents:

  • Same as HPLC protocol.

Procedure:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol.

  • LC-MS Conditions:

    • Use the same chromatographic conditions as the HPLC method.

    • Mass Spectrometer Settings:

      • Ionization Mode: ESI positive and/or negative mode.[2]

      • Scan Range: m/z 100-1000.[2]

      • For targeted analysis of known impurities, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.

  • Data Analysis: Extract ion chromatograms for the molecular ion of guaiacylglycerol and any expected impurities. The presence of peaks at different retention times with specific m/z values indicates the presence of impurities. The peak area can be used for semi-quantitative or quantitative analysis with appropriate calibration.

Quantitative Data Summary: LC-MS

ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)pg to ng/mL range
Limit of Quantification (LOQ)pg to ng/mL range
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Visualizing the Workflow and Decision-Making Process

To better understand the application of these techniques, the following diagrams illustrate the general experimental workflow and a decision tree for selecting the appropriate method.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_assessment Purity Assessment Starting_Materials Starting Materials Synthesis Chemical Synthesis Starting_Materials->Synthesis Crude_Product Crude Product Synthesis->Crude_Product Purification Purification Crude_Product->Purification HPLC HPLC Analysis (Quantitative Purity) Purification->HPLC Primary Quantification NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Identity Confirmation MS Mass Spectrometry (Trace Impurity ID) Purification->MS High Sensitivity Screening Final_Purity Final Purity Report HPLC->Final_Purity NMR->Final_Purity MS->Final_Purity

Caption: General experimental workflow for guaiacylglycerol synthesis and purity assessment.

DecisionTree Goal Primary Analytical Goal? Quantitative Quantitative Purity & Isomer Ratio Goal->Quantitative Structural Structural Confirmation & Impurity ID Goal->Structural Trace Trace Impurity Detection Goal->Trace Use_HPLC Use HPLC Quantitative->Use_HPLC Use_NMR Use NMR Structural->Use_NMR Use_MS Use LC-MS Trace->Use_MS

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The choice of analytical technique for assessing guaiacylglycerol purity depends on the specific requirements of the analysis.

  • HPLC is the go-to method for reliable and accurate quantification of purity and diastereomeric ratio.

  • NMR is indispensable for unambiguous structural confirmation of the target compound and the identification of unknown impurities.

  • MS , particularly when coupled with chromatography, offers unparalleled sensitivity for the detection of trace-level impurities.

For a comprehensive and robust assessment of guaiacylglycerol purity, a combination of these techniques is often the most effective strategy. For instance, HPLC can be used for routine purity checks, while NMR provides the definitive structural proof, and LC-MS can be employed to investigate any trace impurities that may be present. By understanding the strengths and limitations of each method, researchers can confidently ensure the quality and integrity of their guaiacylglycerol samples, leading to more reliable and reproducible scientific outcomes.

References

Cross-Validation of Analytical Methods for threo-Guaiacylglycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of threo-guaiacylglycerol is paramount for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory requirements. The choice of analytical methodology can significantly impact the reliability of these measurements. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of threo-guaiacylglycerol, supported by illustrative experimental data and detailed methodologies.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of threo-guaiacylglycerol depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV and GC-MS are two commonly employed techniques, each with distinct advantages and limitations.

Data Presentation

The following table summarizes typical quantitative performance characteristics for the analysis of threo-guaiacylglycerol by HPLC-UV and GC-MS. The data presented is illustrative, based on a simulated inter-laboratory comparison, to provide a realistic expectation of method performance.[1]

Table 1: Comparison of HPLC-UV and GC-MS for the Quantification of threo-Guaiacylglycerol

Performance CharacteristicHPLC-UVGC-MS
Linearity (r²) > 0.998> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~5 ng/mL
Selectivity Good; potential for interference from co-eluting compounds.Excellent; mass spectrometric detection provides high selectivity.
Sample Throughput HighModerate (due to derivatization)
Derivatization Required NoYes (silylation)

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of threo-guaiacylglycerol are provided below. These protocols represent typical procedures that can be adapted for specific laboratory requirements.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the direct quantification of threo-guaiacylglycerol in various sample matrices.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[2]

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-25 min: Re-equilibration at 10% B[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 280 nm.[2]

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Accurately weigh and dissolve the threo-guaiacylglycerol standard or sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Calibration:

  • Prepare a series of calibration standards of threo-guaiacylglycerol in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the analyte.

  • Perform a linear regression to determine the linearity and calculate the concentration of the samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of threo-guaiacylglycerol, a derivatization step is necessary prior to GC-MS analysis.[3][4]

Instrumentation:

  • GC-MS system equipped with a capillary column, an autosampler, and a mass selective detector.

Derivatization (Silylation):

  • Evaporate a known volume of the sample to dryness under a stream of nitrogen.[5]

  • Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

  • Cap the vial and heat at 70°C for 30 minutes.[5]

  • Cool to room temperature before injection.[5]

Chromatographic Conditions:

  • Column: DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 min.[1]

  • Injection Mode: Splitless.

  • Injector Temperature: 280°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized threo-guaiacylglycerol.[1]

Calibration:

  • Prepare a series of calibration standards of threo-guaiacylglycerol and derivatize them in the same manner as the samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration of the analyte.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Drying Drying under Nitrogen Sample->Drying Derivatization Silylation (BSTFA/TMCS) Drying->Derivatization Injection Injection Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection MassSpectra Mass Spectra Detection->MassSpectra Quantification Quantification vs. Calibration Curve MassSpectra->Quantification Method_Comparison cluster_choice Analytical Method Selection Start Start: Quantify threo-guaiacylglycerol HighThroughput High Throughput Needed? Start->HighThroughput HighSensitivity High Sensitivity & Selectivity Needed? HighThroughput->HighSensitivity Yes Select_HPLC Select HPLC-UV HighThroughput->Select_HPLC No ComplexMatrix Complex Matrix? HighSensitivity->ComplexMatrix Yes HighSensitivity->Select_HPLC No ComplexMatrix->Select_HPLC No Select_GCMS Select GC-MS ComplexMatrix->Select_GCMS Yes

References

Safety Operating Guide

Proper Disposal of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a detailed, step-by-step guide for the proper disposal of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, aligning with standard safety protocols to minimize risk and ensure environmental responsibility.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be aware of its potential hazards. This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following Personal Protective Equipment (PPE) must be worn:

  • Protective gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.

  • Eye protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.

  • Protective clothing: A standard laboratory coat should be worn.

  • Respiratory protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.

Segregation and Waste Classification

Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should be classified as hazardous chemical waste . It should not be mixed with non-hazardous waste or other incompatible chemical waste streams.

Waste Type Container Labeling
Solid Waste Designated, sealed, and clearly labeled solid chemical waste container."Hazardous Waste," "this compound," and relevant hazard symbols.
Liquid Waste Designated, sealed, and clearly labeled liquid chemical waste container."Hazardous Waste," "this compound," solvent(s) used, and relevant hazard symbols.
Contaminated Labware Puncture-resistant container labeled as "Hazardous Waste - Sharps" or "Hazardous Waste - Lab Debris."Clearly indicate the chemical contaminant.
Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to dispose of contents/container to an approved waste disposal plant .[1][2] The following procedure outlines the steps to be taken within a laboratory setting to prepare the waste for collection by a certified hazardous waste management company.

  • Preparation: Ensure all necessary PPE is worn. Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders.

  • Containment:

    • Solid Waste: Carefully transfer any solid this compound into a designated hazardous solid waste container. Avoid generating dust.

    • Liquid Waste: If the compound is in solution, pour it into a designated hazardous liquid waste container. Be mindful of chemical compatibility with other contents of the waste container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weigh boats, and contaminated paper towels, should be placed in the designated solid hazardous waste container.

  • Labeling: Securely close the waste container and ensure it is accurately labeled with its contents. The label should be clear, legible, and include the full chemical name.

  • Storage: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Arrangement for Disposal: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection by a licensed hazardous waste disposal contractor.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

  • Spill: For small spills, carefully sweep up solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For larger spills, follow your institution's emergency spill response protocol.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound identify_hazards 1. Identify Hazards (Skin/Eye/Respiratory Irritant) start->identify_hazards wear_ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_hazards->wear_ppe classify_waste 3. Classify as Hazardous Chemical Waste wear_ppe->classify_waste segregate_waste 4. Segregate Waste Stream classify_waste->segregate_waste solid_waste Solid Waste Container segregate_waste->solid_waste Solid liquid_waste Liquid Waste Container segregate_waste->liquid_waste Liquid contaminated_labware Contaminated Labware Container segregate_waste->contaminated_labware Contaminated Labware label_container 5. Securely Seal and Label Container solid_waste->label_container liquid_waste->label_container contaminated_labware->label_container store_waste 6. Store in Designated Hazardous Waste Area label_container->store_waste contact_ehs 7. Contact EHS for Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following recommendations are based on safety data for structurally similar compounds, including other aromatic diols. Users should handle this compound with caution and treat it as potentially hazardous.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesSuitable materials include nitrile rubber (0.4 mm), chloroprene rubber (0.5 mm), or butyl rubber (0.7 mm). Ensure gloves are inspected before each use and replaced immediately if contaminated or damaged.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z.87.1 or equivalent standards. A face shield should be worn over safety glasses if there is a risk of splashing.[2][3]
Body Protection Laboratory coat or chemical-resistant apronA fully buttoned lab coat should be worn. For larger quantities or splash risks, a chemical-resistant apron or coveralls are recommended.[1][2]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.For handling larger quantities, generating aerosols, or in case of inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1][4]
Foot Protection Closed-toe shoesShoes must cover the entire foot.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this chemical is essential to minimize exposure risk.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the label matches the product ordered.

  • Wear appropriate PPE (gloves and eye protection) during inspection.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Keep the container tightly closed when not in use.[5][6]

  • Store away from heat and direct sunlight.[6]

3. Handling and Use:

  • All handling of the compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Before starting work, ensure that a safety shower and eyewash station are readily accessible.[5]

  • Wear all required PPE as detailed in the table above.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly with soap and water after handling.[5]

4. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable container for disposal.

  • For larger spills, evacuate the area and contact the appropriate safety personnel.

  • Ensure adequate ventilation during cleanup.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the compound and any solutions containing it as hazardous chemical waste. Do not pour down the drain.[5]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and absorbent pads, must be collected in a designated, labeled hazardous waste container.

  • Disposal Procedure: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.[5]

Handling Workflow Diagram

G Figure 1: Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Receive & Inspect Receive & Inspect Select PPE->Receive & Inspect Store Properly Store Properly Receive & Inspect->Store Properly Use in Ventilated Area Use in Ventilated Area Store Properly->Use in Ventilated Area Decontaminate Work Area Decontaminate Work Area Use in Ventilated Area->Decontaminate Work Area Spill Spill Use in Ventilated Area->Spill Exposure Exposure Use in Ventilated Area->Exposure Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Spill Response Spill Response Spill->Spill Response First Aid First Aid Exposure->First Aid

Caption: Workflow for Handling Chemical Compound

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.